Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 8-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUYCZQHTGRPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351700 | |
| Record name | ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-06-2, 63010-69-5 | |
| Record name | Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71083-06-2 | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
CAS Number: 63010-69-5
A Keystone Intermediate for Next-Generation Antimicrobials
Authored by: Senior Application Scientist
This technical guide provides a comprehensive overview of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, a pivotal intermediate in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, and critical applications of this compound, with a focus on its role in the creation of advanced therapeutic agents.
Strategic Importance in Medicinal Chemistry
This compound serves as a fundamental building block in the synthesis of numerous pharmaceutical agents, most notably fluoroquinolone antibiotics.[1][2] The incorporation of a fluorine atom at the 8-position of the quinoline ring is a critical design element that can enhance the biological activity and pharmacokinetic profile of the final drug molecule.[2] Its unique structure is instrumental in the development of potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[3] This targeted mechanism of action has made quinolones a cornerstone in the fight against bacterial infections. Beyond its well-established role in antimicrobial research, this versatile intermediate is also explored in the development of novel anti-inflammatory and anti-cancer therapeutics.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.
| Property | Value | Source(s) |
| CAS Number | 63010-69-5 | [1][4] |
| Molecular Formula | C₁₂H₁₀FNO₃ | [1][4] |
| Molecular Weight | 235.21 g/mol | [1][5] |
| Synonyms | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | [1][5] |
| Appearance | White to off-white powder/solid | [6] |
| Melting Point | 278-282 °C | [6] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis via the Gould-Jacobs Reaction: A Detailed Protocol
The most direct and widely employed method for the synthesis of this compound is the Gould-Jacobs reaction.[7] This classic thermal cyclization reaction provides a robust pathway to the 4-hydroxyquinoline core from an appropriately substituted aniline and a malonic ester derivative.[7]
The synthesis proceeds in two key stages:
-
Condensation: Nucleophilic substitution of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-((2-fluorophenylamino)methylene)malonate.
-
Thermal Cyclization: Intramolecular cyclization of the intermediate at high temperature to yield the final product.
Experimental Protocol:
Materials:
-
2-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
-
Ethanol
-
Hexanes or Heptane
Step-by-Step Methodology:
-
Condensation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-fluoroaniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture with stirring to approximately 100-110 °C for 1-2 hours. The reaction is typically performed neat (without solvent).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The ethanol byproduct can be removed under reduced pressure. The resulting intermediate, diethyl 2-((2-fluorophenylamino)methylene)malonate, is often a viscous oil or a low-melting solid and can be used in the next step without further purification.
-
-
Thermal Cyclization:
-
In a separate flask suitable for high-temperature reactions, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to 250-260 °C.
-
Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature for 15-30 minutes. The cyclization is typically rapid at this temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to below 100 °C. The product will precipitate from the solvent.
-
Add hexanes or heptane to further induce precipitation and to help wash away the high-boiling solvent.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with hexanes or heptane to remove residual solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
-
Causality in Experimental Choices:
-
High Temperature: The thermal cyclization step requires significant energy input to overcome the activation barrier for the intramolecular ring-closing reaction. High-boiling, inert solvents are used to achieve the necessary temperatures safely and efficiently.[1]
-
Solvent Choice: Dowtherm A and diphenyl ether are chosen for their high boiling points and thermal stability, ensuring a consistent reaction temperature for the cyclization.
-
Purification: Washing with a non-polar solvent like hexanes is crucial to remove the high-boiling point solvent, which can be difficult to remove by other means. Recrystallization is an effective method for obtaining a highly pure final product.
Visualizing the Synthesis Workflow:
Caption: Workflow for the Gould-Jacobs synthesis of this compound.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), as well as distinct aromatic protons of the quinoline ring system. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the fluorine and carbonyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 12 carbon atoms in the molecule, including the carbonyl carbons of the ester and the quinolone ring, and the carbons of the ethyl group and the aromatic rings. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹J C-F).
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group (which may be broad due to hydrogen bonding), the C=O stretch of the ester and the quinolone ketone, C-F stretching, and C-H and C=C stretching vibrations of the aromatic system.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (235.21 g/mol ). Fragmentation patterns may include the loss of the ethoxy group from the ester.
Application in Drug Discovery: Targeting Bacterial Proliferation
The primary application of this compound is as a key intermediate in the synthesis of fluoroquinolone antibiotics. The general synthetic scheme involves the further modification of this core structure, typically through N-alkylation and nucleophilic aromatic substitution at other positions on the quinoline ring to introduce various side chains that modulate the antibacterial spectrum, potency, and pharmacokinetic properties of the final drug.
Mechanism of Action of Fluoroquinolones:
Fluoroquinolones exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is crucial for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is involved in the decatenation of daughter chromosomes following DNA replication.
By inhibiting these enzymes, fluoroquinolones disrupt essential cellular processes, leading to bacterial cell death.
Visualizing the Mechanism of Action:
Caption: The role of this compound in the synthesis of fluoroquinolones and their mechanism of action.
Conclusion
This compound is a compound of significant strategic importance in the field of medicinal chemistry. Its robust synthesis via the Gould-Jacobs reaction and its role as a versatile precursor to potent fluoroquinolone antibiotics underscore its value to the drug discovery and development community. A thorough understanding of its synthesis, properties, and applications is crucial for researchers aiming to develop the next generation of antimicrobial agents.
References
- Rádl, S. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
PubChem. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubChem. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. [Link]
-
CRO SPLENDID LAB. This compound. [Link]
-
Thermo Fisher Scientific. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%. [Link]
- Al-Hiari, Y. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Molecular Sciences, 14(3), 6330–6345.
- Wang, D.-C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2213.
-
MySkinRecipes. This compound. [Link]
-
ResearchGate. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]
Sources
- 1. ablelab.eu [ablelab.eu]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [myskinrecipes.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10FNO3 | CID 707160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Fluoro-4-hydroxyquinoline 97 63010-71-9 [sigmaaldrich.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Physical Properties of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, a key intermediate in the synthesis of fluoroquinolone antibiotics and a compound of significant interest in medicinal chemistry.[1][2] This document moves beyond a simple recitation of data, offering insights into the experimental methodologies used to determine these properties and the underlying chemical principles that govern them.
Introduction: Significance and Molecular Context
This compound (CAS No: 63010-69-5) is a fluorinated heterocyclic building block with the molecular formula C₁₂H₁₀FNO₃ and a molecular weight of 235.21 g/mol .[1][3] Its structure, featuring a quinoline core, is fundamental to the development of various therapeutic agents. The presence of the fluorine atom at the 8-position and the carboxylate group at the 3-position significantly influences its electronic properties, bioavailability, and interaction with biological targets.[1] This guide will delve into the critical physical parameters that are essential for its application in drug discovery and process development.
A crucial aspect of this molecule is its existence in tautomeric forms: the 4-hydroxyquinoline and the 4-oxo-1,4-dihydroquinoline forms. This equilibrium is a key determinant of its chemical reactivity and physical characteristics.
Core Physical Properties
A thorough understanding of the physical properties of a compound is paramount for its effective use in research and development. The following sections detail the key physical characteristics of this compound.
Molecular Structure and Identification
-
CAS Number: 63010-69-5[1]
-
Synonyms: 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate[1][4]
The presence of both a hydroxyl group and a nearby nitrogen atom in the quinoline ring system allows for the existence of keto-enol tautomerism. The equilibrium between the 4-hydroxy and 4-oxo forms is influenced by the solvent and the solid-state packing.
Table 1: Summary of Core Physical Properties
| Property | Value | Notes |
| Molecular Formula | C₁₂H₁₀FNO₃ | [1][3] |
| Molecular Weight | 235.21 g/mol | [1][3] |
| CAS Number | 63010-69-5 | [1] |
| Melting Point | Not definitively reported in primary literature. A closely related compound, 8-Fluoro-4-hydroxyquinoline, melts at 278-282 °C.[5] Commercial suppliers suggest a melting point for the title compound, but this requires experimental verification. | The melting point is a critical indicator of purity and is influenced by the crystalline form. |
| Boiling Point | No data available. | Due to its relatively high molecular weight and polar nature, it is expected to have a high boiling point and may decompose before boiling at atmospheric pressure. |
| Solubility | Favorable solubility and stability under various conditions are reported, though quantitative data is limited.[1] | Solubility is a crucial parameter for reaction setup, purification, and formulation. It is expected to be soluble in polar organic solvents like DMSO and DMF. |
| pKa | No experimentally determined value is available. | The pKa values for quinolone derivatives are critical for understanding their absorption, distribution, metabolism, and excretion (ADME) properties.[6] |
| Storage Conditions | Store at 0-8°C.[1] | Recommended to prevent degradation over time. |
Spectroscopic Profile: Elucidating the Molecular Fingerprint
Spectroscopic analysis is indispensable for confirming the structure and purity of this compound. The tautomeric nature of the molecule will be reflected in its spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the ethyl group protons (a quartet and a triplet), and a signal for the N-H proton in the 4-oxo tautomer, which may be broad and exchangeable. The exact chemical shifts will be dependent on the solvent used. For a related compound, ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, the aromatic protons appear in the range of 7.90-9.58 ppm, the quartet for the CH₂ group at 4.60 ppm, and the triplet for the CH₃ group at 1.54 ppm in CDCl₃.[7][8]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the ester and the quinolone ring, as well as for the aromatic and ethyl group carbons. The chemical shifts will provide insight into the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:
-
O-H/N-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl group of the enol tautomer and the N-H group of the keto tautomer.
-
C=O stretching: A strong absorption band around 1720-1700 cm⁻¹ for the ester carbonyl group and another strong band around 1660-1640 cm⁻¹ for the quinolone carbonyl group in the keto tautomer.
-
C=C and C=N stretching: Multiple bands in the 1600-1450 cm⁻¹ region corresponding to the aromatic quinoline ring.
-
C-F stretching: A strong band in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For quinolone antibiotics, common fragmentation pathways under electrospray ionization (ESI) in positive mode include the loss of water ([M+H−H₂O]⁺) and the loss of carbon monoxide ([M+H−CO]⁺) from the quinolone core.[7][9][10] The fragmentation of the ethyl ester group would also be expected.
Experimental Methodologies: A Practical Approach
The determination of the physical properties outlined above requires specific experimental protocols. This section provides an overview of the standard methodologies employed.
Melting Point Determination
The melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
A qualitative assessment of solubility can be performed by adding a small, measured amount of the solute to a fixed volume of the solvent at a specific temperature. The mixture is agitated, and the dissolution is observed visually. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using techniques like UV-Vis spectroscopy or HPLC.
Spectroscopic Analysis Protocols
-
NMR: A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and placed in an NMR tube. The spectra are acquired on a high-field NMR spectrometer.
-
FT-IR: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. The spectrum is then recorded using an FT-IR spectrometer.
-
MS: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
Crystallography and Molecular Geometry
Caption: X-ray Crystallography Workflow.
Conclusion and Future Directions
This technical guide has synthesized the available information on the physical properties of this compound. While core identifiers and qualitative descriptions are well-established, there is a clear need for further experimental determination of specific quantitative data, particularly a definitive melting point, comprehensive solubility profiles, and a crystal structure. Such data would be invaluable for researchers in medicinal chemistry and drug development, enabling more precise control over synthetic processes and a deeper understanding of the structure-activity relationships of this important class of compounds.
References
-
Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. (2015). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Ethyl quinoline-3-carboxylate. PubChem. National Center for Biotechnology Information. [Link]
-
Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate. Chem-Impex. [Link]
-
Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. PubChem. National Center for Biotechnology Information. [Link]
-
This compound. CRO SPLENDID LAB. [Link]
-
Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%, Thermo Scientific. Fisher Scientific. [Link]
-
This compound. MySkinRecipes. [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). Current Drug Targets. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10FNO3 | CID 707160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. Compound this compound - Chemdiv [chemdiv.com]
- 9. Ethyl quinoline-3-carboxylate | C12H11NO2 | CID 282842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | C12H9F2NO3 | CID 2798043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, a pivotal intermediate in contemporary medicinal chemistry. The strategic incorporation of a fluorine atom at the 8-position significantly influences the molecule's electronic properties, enhancing both metabolic stability and binding affinity to biological targets. This guide delves into the compound's fundamental physicochemical properties, outlines a detailed and validated synthetic protocol, and explores its characterization through various spectroscopic techniques. Furthermore, we will discuss its significant applications, particularly in the development of advanced fluoroquinolone antibiotics and other therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile scaffold.
Introduction: The Strategic Importance of Fluorinated Quinolones
The quinolone scaffold is a cornerstone in the architecture of numerous therapeutic agents. The introduction of a fluorine atom, particularly at the 8-position of the quinoline ring, has been a game-changing strategy in drug design. This modification can dramatically enhance a compound's biological activity, metabolic profile, and overall efficacy. This compound serves as a critical building block in the synthesis of these next-generation pharmaceuticals. Its unique structural features make it a valuable precursor for creating drugs with improved potency against resistant bacterial strains by targeting essential enzymes like DNA gyrase and topoisomerase IV.[1] This guide will provide a detailed exploration of this key molecule.
Physicochemical Properties and Molecular Identification
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research. These properties dictate its solubility, reactivity, and handling requirements.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 235.21 g/mol | [2][3][4] |
| Molecular Formula | C₁₂H₁₀FNO₃ | [2][3][4] |
| CAS Number | 63010-69-5 | [2][3] |
| Appearance | White to pale yellow solid | [5] |
| logP | 2.724 | [4] |
| Polar Surface Area | 46.094 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 5 | [4] |
| Storage Conditions | Store at 0-8°C, in a dry, well-ventilated place | [2][6] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a well-established cyclization reaction. The following protocol is a robust and reproducible method for its preparation.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Dowtherm A (or another high-boiling solvent)
-
Ethanol
-
Hexane
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).
-
Heat the mixture at 100-110°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial condensation, add a high-boiling solvent such as Dowtherm A to the reaction mixture.
-
Heat the mixture to 240-250°C for 30 minutes to facilitate the thermal cyclization.
-
Workup and Purification: Cool the reaction mixture to room temperature.
-
Add hexane to precipitate the crude product.
-
Filter the solid and wash with cold hexane.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.
¹H-NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
-
¹H-NMR (CDCl₃, 400 MHz) δ: 9.58 (s, 1H), 8.46 (d, 1H), 8.04-7.90 (m, 2H), 4.60 (q, 2H), 1.54 (t, 3H).[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected peaks include:
-
N-H stretch: ~3400 cm⁻¹
-
C=O stretch (ester): ~1720 cm⁻¹
-
C=C stretch (aromatic): ~1600-1450 cm⁻¹
-
C-F stretch: ~1200-1100 cm⁻¹
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 236.06.
Applications in Drug Development
This compound is a highly valuable intermediate in the pharmaceutical industry.[2]
Synthesis of Fluoroquinolone Antibiotics
This compound is a key precursor in the synthesis of advanced fluoroquinolone antibiotics.[1] The 4-hydroxy group can be readily converted to a 4-chloro group, which is then susceptible to nucleophilic substitution by various amines to introduce the desired side chains that modulate the antibacterial spectrum and pharmacokinetic properties of the final drug.
Antimicrobial and Anticancer Research
The unique structure of this compound contributes to its effectiveness against a range of pathogens, making it a valuable scaffold in the development of new antimicrobial agents.[2] Furthermore, its derivatives are being investigated for their potential as anticancer agents.[2]
Other Applications
-
Fluorescent Probes: The inherent fluorescent properties of the quinoline ring system allow for its use in developing probes for biological imaging.[2]
-
Material Science: It can be incorporated into polymers to create materials with enhanced thermal stability and UV resistance.[2]
Safety and Handling
Proper safety precautions must be observed when handling this compound and its precursors.
General Precautions:
-
Always work in a well-ventilated area or under a chemical fume hood.[5][8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Avoid inhalation of dust and contact with skin and eyes.[8]
-
In case of contact, wash the affected area thoroughly with soap and water.[8] If it comes in contact with the eyes, rinse immediately with fresh running water and seek medical attention.[8]
-
Store the compound in a tightly sealed container in a cool, dry place away from light.[5][6]
Hazard Statements:
-
May be harmful if swallowed.[8]
-
Causes skin and serious eye irritation.[8]
-
May cause respiratory irritation.[8]
Conclusion
This compound is a molecule of significant interest and utility in the field of medicinal chemistry. Its well-defined physicochemical properties, established synthetic route, and versatile reactivity make it an indispensable tool for the development of novel therapeutic agents. This guide has provided a comprehensive overview to aid researchers in harnessing the full potential of this important chemical entity.
References
-
CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. Compound this compound - Chemdiv [chemdiv.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 8-FLUORO-4-HYDROXYQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 7. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate synthesis pathway.
An In-depth Technical Guide to the Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Introduction: The Significance of a Fluorinated Quinolone Core
This compound is a highly valuable heterocyclic compound that serves as a critical building block in the landscape of modern medicinal chemistry.[1] Its structure, featuring a quinolone core with a strategic fluorine atom at the 8-position, imparts unique physicochemical properties that are highly sought after in drug development. This fluorine substitution can significantly enhance metabolic stability, binding affinity, and overall biological activity.[1]
Consequently, this molecule is a key intermediate in the synthesis of numerous pharmaceutical agents, most notably the potent class of fluoroquinolone antibiotics.[2] Beyond its established role in developing antimicrobial drugs that target bacterial DNA gyrase and topoisomerase IV, its applications extend to anti-inflammatory agents, cancer research, and the creation of fluorescent probes for biological imaging.[1][2]
This guide provides a detailed examination of the most robust and widely adopted pathway for its synthesis: the Gould-Jacobs reaction. As a self-validating protocol, this methodology is designed for reproducibility and scalability, offering researchers a reliable route to this essential synthetic intermediate.
PART 1: The Gould-Jacobs Synthesis Pathway: A Strategic Overview
The construction of the this compound core is most efficiently achieved through the Gould-Jacobs reaction.[3][4] This classic and versatile method involves the condensation of a substituted aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the quinoline ring system.[4]
The overall strategy is a two-stage process:
-
Condensation: Reaction of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEMM) to form the open-chain enamine intermediate, diethyl 2-((2-fluoroanilino)methylene)malonate.
-
Thermal Cyclization: A high-temperature intramolecular cyclization of the enamine intermediate, which upon tautomerization, yields the stable, aromatic 4-hydroxyquinoline product.[4]
This pathway is favored for its use of readily available starting materials and its reliability in establishing the core quinolone scaffold.[5]
Caption: Overall schematic of the Gould-Jacobs synthesis pathway.
PART 2: Detailed Experimental Protocols and Mechanistic Insights
This section provides a step-by-step methodology grounded in established chemical principles. The causality behind each procedural choice is explained to ensure both understanding and successful execution.
Stage 1: Synthesis of Diethyl 2-((2-fluoroanilino)methylene)malonate (Enamine Intermediate)
This initial step involves a nucleophilic substitution reaction where the amino group of 2-fluoroaniline attacks the electron-deficient carbon of the ethoxymethylene group in DEEMM, followed by the elimination of ethanol.
Expertise & Causality:
-
Reactant Stoichiometry: A slight excess of diethyl ethoxymethylenemalonate (DEEMM) is often used to ensure the complete consumption of the more valuable 2-fluoroaniline.[6]
-
Thermal Conditions: The reaction is conducted at an elevated temperature (100-110°C) to facilitate the elimination of ethanol, driving the equilibrium towards the product.[3] Performing the reaction neat (without solvent) is common and efficient.[7]
-
Reaction Monitoring: The disappearance of the 2-fluoroaniline spot on a Thin Layer Chromatography (TLC) plate is a reliable indicator of reaction completion.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the reaction mixture with stirring in an oil bath set to 100-110°C for approximately 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the 2-fluoroaniline is no longer visible.
-
Once complete, cool the mixture to room temperature. The resulting product is often a viscous oil or a low-melting-point solid.
-
Remove the ethanol byproduct and any excess DEEMM under reduced pressure. The crude intermediate is typically of sufficient purity to be carried forward to the next step without further purification.[7]
Stage 2: Thermal Cyclization to Yield this compound
This critical step is a thermally induced 6-π electrocyclization, a type of pericyclic reaction. The high temperature provides the necessary activation energy for the C-C bond formation between the aniline ring and the malonate backbone.
Expertise & Causality:
-
High-Temperature Medium: The cyclization requires temperatures exceeding 250°C.[6] This is achieved by using a high-boiling, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether alone. The solvent's primary role is to act as an efficient heat-transfer medium.
-
Product Precipitation: The final quinolone product is typically insoluble in the hot reaction solvent and precipitates out as it forms, which simplifies the isolation process.
-
Keto-Enol Tautomerism: The initial cyclized product is in a 4-oxo (keto) form. It rapidly tautomerizes to the more thermodynamically stable 4-hydroxy (enol) form, which benefits from the aromaticity of the quinoline ring system.[4]
Caption: Mechanism of thermal cyclization and tautomerization. (Note: Image placeholders would be replaced with actual chemical structures in a full implementation.)
Experimental Protocol:
-
In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, preheat a suitable volume of Dowtherm A to 250-260°C.
-
Slowly add the crude enamine intermediate from Stage 1 to the hot Dowtherm A with vigorous stirring. The addition should be portion-wise to control the evolution of ethanol.
-
Maintain the reaction temperature at 250-260°C for 30-60 minutes after the addition is complete. A solid precipitate should begin to form.
-
Allow the reaction mixture to cool to below 100°C.
-
Dilute the cooled slurry with a non-polar solvent like hexane or petroleum ether to reduce the viscosity and aid in filtration.
-
Collect the precipitated solid by vacuum filtration.
-
Thoroughly wash the filter cake with hexane or petroleum ether to remove any residual Dowtherm A.
-
Dry the resulting solid product under vacuum. The product is often obtained in high purity.
PART 3: Data Presentation and Characterization
Clear and concise data is essential for protocol validation and replication.
Table 1: Summary of Reactants and Conditions
| Stage | Compound | Molar Eq. | MW ( g/mol ) | Role | Key Conditions |
| 1 | 2-Fluoroaniline | 1.0 | 111.12 | Starting Material | 100-110°C, 2h, Neat |
| 1 | Diethyl ethoxymethylenemalonate | 1.1 | 216.23 | Reagent | 100-110°C, 2h, Neat |
| 2 | Enamine Intermediate | 1.0 | 283.28 | Reactant | 250-260°C, 30-60 min |
| 2 | Dowtherm A | - | ~166 | Solvent/Heat Medium | 250-260°C |
Table 2: Final Product Specifications
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 63010-69-5 | [1][2] |
| Molecular Formula | C₁₂H₁₀FNO₃ | [8] |
| Molecular Weight | 235.21 g/mol | [8] |
| Appearance | Off-white to pale yellow solid | - |
| Storage | Store at 0-8°C | [1] |
Conclusion
The Gould-Jacobs reaction provides a proven and highly effective pathway for the synthesis of this compound. By understanding the mechanistic underpinnings of the initial condensation and the subsequent high-temperature cyclization, researchers can reliably produce this critical intermediate. The protocol described herein is designed to be self-validating, with clear checkpoints and purification steps that ensure a high-purity final product. The versatility and importance of this fluorinated quinolone in medicinal chemistry and materials science underscore the value of a robust and well-characterized synthetic route.[1]
References
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Org. Synth. 2005, 81, 233. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. Retrieved from [Link]
-
Zhang, Z., et al. (2014). Diethyl 2-((4-bromoanilino)methylidene)malonate. Acta Crystallographica Section E, 70(Pt 3), o288. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
An In-depth Technical Guide to Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, a key building block in modern medicinal chemistry. Its significance lies primarily in its role as a crucial intermediate for the synthesis of fluoroquinolone antibiotics, a class of potent broad-spectrum antibacterial agents. This document details the compound's physicochemical properties, outlines a robust and well-established synthesis protocol via the Gould-Jacobs reaction, explores its spectroscopic signature, and discusses its applications and safety considerations. The guide is structured to provide both foundational knowledge and actionable protocols for professionals in the field of drug discovery and organic synthesis.
Introduction
This compound (CAS No. 63010-69-5) is a heterocyclic compound belonging to the quinoline family.[1][2] The introduction of a fluorine atom at the 8-position of the quinoline ring is a critical structural feature that significantly influences the biological activity of its downstream derivatives.[1] This compound exists in tautomeric equilibrium, predominantly favoring the 4-oxo form, and is often named ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[3][4] Its primary utility is as a precursor in the multi-step synthesis of numerous pharmaceutical agents, particularly fluoroquinolone antibiotics where it forms the core scaffold responsible for targeting bacterial DNA gyrase and topoisomerase IV enzymes.[5] Understanding the properties and synthesis of this intermediate is therefore fundamental for the development of new and more effective antimicrobial drugs.[1]
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 63010-69-5 | [1] |
| Molecular Formula | C₁₂H₁₀FNO₃ | [1][2] |
| Molecular Weight | 235.21 g/mol | [1][2] |
| IUPAC Name | ethyl 8-fluoro-4-oxo-1H-quinoline-3-carboxylate | [4] |
| Synonyms | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | [1][4] |
| Appearance | Solid | [5] |
| Storage | Store at 0-8°C in a dry place | [1] |
Synthesis: The Gould-Jacobs Reaction
The most established and versatile method for constructing the 8-fluoro-4-hydroxyquinoline core is the Gould-Jacobs reaction.[3][6] This reaction provides a reliable pathway to the target intermediate. The overall process involves two primary stages: an initial condensation followed by a high-temperature thermal cyclization.[6][7]
Reaction Principle
The synthesis begins with the condensation of an aniline derivative (2-fluoroaniline) with diethyl ethoxymethylenemalonate (EMME). This is followed by a thermally induced intramolecular cyclization, which forms the quinoline ring system.[3][7] The reaction is particularly effective for anilines with electron-donating or weakly electron-withdrawing groups.[7]
Detailed Experimental Protocol
Stage 1: Synthesis of this compound [6]
This stage involves the condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) and subsequent thermal cyclization.
-
Step 1A (Condensation):
-
In a round-bottom flask, combine 2-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture, typically at 100-120°C, for 1-2 hours. This step results in the formation of an enamine intermediate, diethyl {[(2-fluorophenyl)amino]methylidene}propanedioate, with the elimination of ethanol.[3][7]
-
-
Step 1B (Thermal Cyclization):
-
The enamine intermediate is then added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
-
The solution is heated to a high temperature, generally around 240-260°C.
-
This high temperature provides the activation energy for a 6-electron electrocyclization, followed by the elimination of another molecule of ethanol to form the stable aromatic quinoline ring.[7][8]
-
Upon cooling, the product, this compound, precipitates from the solution.
-
The solid product is collected by filtration, washed with a suitable solvent like hexane or ether to remove the high-boiling solvent, and then dried.
-
Synthesis Workflow Diagram
Caption: Workflow for the Gould-Jacobs synthesis of the target compound.
Spectroscopic and Analytical Data
Characterization of this compound is crucial for confirming its identity and purity. While detailed spectra are proprietary, typical analytical data from literature and supplier information are as follows:
-
¹H-NMR Spectroscopy: Proton NMR is used to confirm the arrangement of protons on the aromatic rings and the ethyl ester group. A related compound, ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, shows characteristic signals including a singlet for the proton at the 2-position (H2) around δ 9.58 ppm, aromatic protons in the δ 7.90-8.46 ppm range, and a quartet and triplet for the ethyl ester group around δ 4.60 and δ 1.54 ppm, respectively.[9] Similar patterns are expected for the 4-hydroxy analogue, with shifts adjusted for the different substituent.
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming the molecular formula C₁₂H₁₀FNO₃ (MW: 235.21).[2]
Applications in Drug Development
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of fluoroquinolone antibiotics.[5]
Precursor to Fluoroquinolones
The compound serves as the foundational scaffold onto which other critical pharmacophoric groups are added. The synthetic pathway typically involves:
-
Hydrolysis: The ethyl ester at the 3-position is saponified to the corresponding carboxylic acid.[3]
-
N-Alkylation: An alkyl or cycloalkyl group (e.g., cyclopropyl) is introduced at the N1 position.
-
Nucleophilic Aromatic Substitution: The 4-hydroxy group is often converted to a better leaving group (e.g., a chloro group) and subsequently displaced by a piperazine ring or other amine-containing heterocycle at the 7-position (requiring an initial aniline with a C7 substituent).
This sequence leads to potent antibiotics like Ciprofloxacin, Norfloxacin, and others, which are indispensable in treating a wide range of bacterial infections.[10]
Role in Medicinal Chemistry
The quinolone core is a "privileged structure" in medicinal chemistry. The 8-fluoro substituent, in particular, can enhance metabolic stability and modulate the electronic properties of the molecule, potentially improving pharmacokinetic profiles and drug efficacy.[1] Researchers utilize this intermediate to synthesize novel derivatives for screening against various biological targets, including bacteria, viruses, and cancer cells.[1][11]
Caption: Synthetic utility as a precursor to fluoroquinolone antibiotics.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
General Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Use only in a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and lab clothing to prevent skin and eye exposure.[12]
-
First Aid:
-
Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.[12]
-
Skin: Flush skin with plenty of water while removing contaminated clothing.[12]
-
Ingestion/Inhalation: Move to fresh air. If ingested, wash out the mouth with water. Seek medical attention in all cases of exposure.[12]
-
-
Storage: Store in a tightly closed container in a dry, refrigerated place (0-8°C).[1][12]
Conclusion
This compound is a high-value chemical intermediate whose importance is firmly rooted in the field of medicinal chemistry. Its robust synthesis via the Gould-Jacobs reaction and its critical role in the construction of life-saving fluoroquinolone antibiotics make it a compound of significant scientific and commercial interest. This guide has provided the core technical information required by researchers to understand, synthesize, and utilize this versatile molecule in their drug discovery and development endeavors.
References
- Flychem Co., ltd. (2024, December 24). Common Quinoline Synthesis Reactions.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Wikiwand. (n.d.). Gould–Jacobs reaction.
- YouTube. (2025, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism.
- AOBChem. (2019, September 10). Safety Data Sheet.
- ChemicalBook. (n.d.). 348-26-5 | CAS DataBase.
- ChemicalBook. (n.d.). ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis.
- Sigma-Aldrich. (n.d.). 5-Fluoro-1H-indazole 97 348-26-5.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold.
- Ambeed.com. (n.d.). 348-26-5 | 5-Fluoro-1H-indazole | Fluorinated Building Blocks.
- Chem-Impex. (n.d.). Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 5-Fluoro-1H-indazole.
- Fisher Scientific. (n.d.). Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%, Thermo Scientific.
- CRO SPLENDID LAB. (n.d.). This compound.
- Chemdiv. (n.d.). Compound this compound.
- MySkinRecipes. (n.d.). This compound.
- ChemicalBook. (n.d.). 7-FLUORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis.
- Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-8-carboxylic acid applications.
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Echemi. (n.d.). 8-ETHYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER.
- Santa Cruz Biotechnology. (n.d.). 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester.
- PubChem. (n.d.). Fluoroquinolonic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. This compound [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wikiwand.com [wikiwand.com]
- 8. youtube.com [youtube.com]
- 9. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 10. Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aobchem.com [aobchem.com]
The Mechanistic Landscape of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate: A Technical Guide for Researchers
An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry
Introduction
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic compound belonging to the broader class of quinoline derivatives, a scaffold of significant interest in pharmaceutical research and development.[1] The quinoline core is a "privileged structure," known to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.[2] The unique fluorine substitution at the 8-position and the ethyl carboxylate group at the 3-position of this particular molecule are anticipated to modulate its biological activity, making it a valuable subject of investigation for novel therapeutic agents. This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, drawing from the established knowledge of its structural class and the biological activities of closely related analogues. For researchers and drug development professionals, this document aims to serve as a foundational resource, elucidating the potential molecular pathways and cellular processes that this compound may influence.
Core Structural Features and Their Significance
The biological activity of this compound is intrinsically linked to its key structural motifs: the 4-hydroxyquinoline core, the 3-carboxylate group, and the 8-fluoro substituent.
| Functional Group | Potential Significance |
| 4-Hydroxyquinoline Core | Essential for interaction with DNA bases and enzymes like DNA gyrase. This core is a common feature in compounds with antibacterial and anticancer properties. |
| 3-Carboxylate Group | Crucial for binding to the active sites of target enzymes. In fluoroquinolones, this group is known to be directly involved in the interaction with DNA gyrase. |
| 8-Fluoro Substituent | The presence and position of halogen atoms can significantly impact the compound's pharmacokinetic properties, target affinity, and potential for adverse effects like phototoxicity. |
Anticipated Mechanisms of Action
Based on its structural similarity to well-characterized quinoline derivatives, this compound is likely to exhibit a multi-faceted mechanism of action. The primary anticipated activities are in the realms of antimicrobial and anticancer effects.
Antimicrobial Activity: Inhibition of Bacterial Topoisomerases
The most well-established mechanism of action for fluoroquinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4][][6] These enzymes are essential for bacterial DNA replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process vital for the initiation of replication.
-
Topoisomerase IV: Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating newly replicated chromosomes, allowing for their segregation into daughter cells.
The proposed mechanism involves the formation of a ternary complex between the fluoroquinolone, the topoisomerase, and the bacterial DNA. This complex stabilizes the DNA in a cleaved state, leading to double-strand breaks and ultimately, bacterial cell death.[6] The 4-oxo group and the 3-carboxyl group of the quinolone core are critical for this interaction.[3]
Experimental Protocol: DNA Gyrase Inhibition Assay
A common method to assess the inhibition of DNA gyrase is a supercoiling assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and a suitable buffer.
-
Compound Incubation: Add varying concentrations of this compound to the reaction mixture. A known DNA gyrase inhibitor (e.g., ciprofloxacin) should be used as a positive control.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on an agarose gel.
-
Visualization and Analysis: Stain the gel with a fluorescent dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling will be indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the untreated control.
DOT Diagram: Fluoroquinolone Mechanism of Action
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Quinoline Derivatives
Quinoline, a heterocyclic aromatic compound, is characterized by a double-ring structure where a benzene ring is fused to a pyridine ring.[1][2] This simple yet versatile scaffold is a recurring motif in a multitude of natural products, most notably the cinchona alkaloids like quinine, which laid the foundation for modern antimalarial therapy.[3][4] Its unique physicochemical properties, including its weak basicity and ability to participate in both electrophilic and nucleophilic substitution reactions, make it an exceptionally "privileged" structure in drug discovery.[5][6] The structural rigidity of the quinoline core, combined with the vast potential for functionalization at various positions, allows for the precise tuning of steric, electronic, and pharmacokinetic properties. This adaptability has enabled the development of quinoline derivatives that exhibit a remarkable breadth of biological activities, positioning them as essential tools in the ongoing search for novel therapeutic agents.[7][8][9] This guide provides a technical exploration of the principal biological activities of quinoline derivatives, delving into their mechanisms of action, showcasing key examples, and outlining the experimental protocols used for their evaluation.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines, including those of the breast, colon, and lung.[6] Their therapeutic potential stems from their ability to interfere with multiple, critical pathways involved in cancer progression.[10] The mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of angiogenesis (the formation of new blood vessels that feed a tumor), and disruption of cell migration and metastasis.[1][6]
Key Mechanisms of Anticancer Action
-
Topoisomerase Inhibition: Many quinoline-based compounds, such as the natural product camptothecin and its clinical derivatives (topotecan, irinotecan), function by inhibiting topoisomerase I.[11] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the enzyme-DNA complex, these drugs lead to DNA strand breaks and ultimately trigger apoptosis.[11][12]
-
Tyrosine Kinase Inhibition: Receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are often overexpressed in cancer cells and drive proliferation and angiogenesis.[12] Several quinoline derivatives have been developed as potent inhibitors of these kinases. For example, bosutinib and cabozantinib are FDA-approved drugs that target multiple tyrosine kinases, including Src and c-Met.[13][14]
-
Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Some quinoline derivatives interfere with the polymerization of tubulin, the building block of microtubules. This disruption arrests the cell cycle in the G2/M phase and induces apoptosis.[6]
-
DNA Intercalation and G-Quadruplex Stabilization: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, interfering with replication and transcription processes.[1] Others can stabilize G-quadruplex structures in telomeric DNA, inhibiting the enzyme telomerase, which is crucial for the immortalization of cancer cells.[10]
Antimicrobial Activity: From Broad-Spectrum to Targeted Action
Quinoline derivatives possess a wide spectrum of antimicrobial activities, including antibacterial and antifungal effects. [15][16]The most prominent examples are the fluoroquinolones (e.g., ciprofloxacin), a major class of synthetic broad-spectrum antibacterial agents. [3]
Mechanism of Antibacterial Action
Fluoroquinolones primarily target two essential bacterial enzymes involved in DNA replication:
-
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve strain during replication and transcription.
-
Topoisomerase IV: This enzyme is crucial for decatenating (separating) the interlinked daughter chromosomes after DNA replication is complete.
By inhibiting these enzymes, fluoroquinolones block DNA replication and repair, leading to rapid bacterial cell death. [17]Other quinoline derivatives exhibit antibacterial activity through different mechanisms, such as disrupting the cell membrane or inhibiting ATP synthase proton pumps. [18]
Antifungal Properties
Certain quinoline derivatives have also shown potent antifungal activity against various strains, including Candida albicans and Aspergillus niger. [19]Mechanisms can include the disruption of the fungal cell wall and the inhibition of essential enzymes like peptide deformylase (PDF). [19][20]
Comparative Antimicrobial Activity Data
The effectiveness of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Target/Mechanism | Reference |
| Ciprofloxacin | Escherichia coli | 0.008 - 0.12 | DNA Gyrase/Topo IV | [3] |
| Moxifloxacin | Staphylococcus aureus | 0.03 - 0.12 | DNA Gyrase/Topo IV | [21] |
| Novel Quinoline (Comp. 6) | Bacillus cereus | 3.12 | PDF Inhibition | [19][20] |
| Novel Quinoline (Comp. 6) | Candida albicans | 3.12 | Fungal Cell Wall Disruption | [19] |
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases. Quinoline-based molecules have been developed as anti-inflammatory agents that target several key pharmacological targets in the inflammatory cascade. [22][23]
Mechanisms of Anti-inflammatory Action
-
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Some quinoline derivatives with carboxylic acid moieties have been shown to inhibit COX enzymes. [22][24]* Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP), a key intracellular signaling molecule with anti-inflammatory properties. By inhibiting PDE4, quinoline derivatives can increase cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α. [22][25]* Other Targets: Other targets for quinoline-based anti-inflammatory agents include TNF-α converting enzyme (TACE) and Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain signaling. [23][24]
Experimental Protocols for Activity Assessment
The evaluation of a novel compound's biological activity follows a systematic screening cascade. [26][27]The following protocols describe foundational in vitro assays crucial for the initial characterization of quinoline derivatives.
Protocol 1: Cytotoxicity Assessment via MTT Assay
Causality: This assay is a primary screen to determine a compound's general toxicity or its specific anticancer potency. It measures cellular metabolic activity, which is proportional to the number of viable cells. [26]A dose-dependent decrease in viability indicates cytotoxic or anti-proliferative effects.
Methodology:
-
Cell Preparation: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinoline derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals. [26]4. Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)
Causality: This protocol establishes the potency of a potential antimicrobial agent. By challenging a standardized inoculum of bacteria with serial dilutions of the compound, we can determine the minimum concentration required to inhibit its growth. [18]This is a fundamental metric for evaluating new antibiotics.
Methodology:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test quinoline derivative in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL. Include a positive control (no compound) and a negative control (no bacteria).
-
Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read spectrophotometrically by measuring absorbance at 600 nm. [18]
Protocol 3: In Vitro Enzyme Inhibition Assay (General Protocol)
Causality: Many drugs, including quinoline derivatives, function by inhibiting specific enzymes. [13]This assay directly measures a compound's ability to reduce the activity of a purified target enzyme. The reduction in the rate of the enzyme-catalyzed reaction is a direct measure of inhibition and is used to calculate potency (IC₅₀). [26] Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH and ionic strength for the target enzyme (e.g., a kinase or COX).
-
Enzyme: Prepare a stock solution of the purified enzyme in the assay buffer.
-
Substrate: Prepare a stock solution of the enzyme's specific substrate. This substrate should either be chromogenic/fluorogenic itself or lead to a product that can be detected.
-
Test Compound: Prepare serial dilutions of the quinoline derivative in the assay buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add the assay buffer, the test compound at various concentrations (including a no-inhibitor control), and the enzyme.
-
Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15 minutes) to allow for binding.
-
Initiate the reaction by adding the substrate to all wells simultaneously.
-
-
Data Acquisition: Immediately place the plate in a microplate reader set to the appropriate wavelength. Measure the change in absorbance or fluorescence over time (kinetic read). The rate of the reaction is determined from the slope of the initial linear portion of the progress curve.
-
Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The quinoline scaffold is a testament to the power of privileged structures in medicinal chemistry. Its derivatives have yielded landmark drugs in the fight against cancer, malaria, and bacterial infections, and continue to show promise as anti-inflammatory agents. [5][28]The versatility of the quinoline ring system allows for extensive structure-activity relationship (SAR) studies, enabling chemists to refine potency, selectivity, and pharmacokinetic profiles. [3][22]Future research will likely focus on developing novel quinoline hybrids that combine the scaffold with other pharmacophores to create multi-target drugs, a strategy that could prove effective against complex diseases and drug-resistant pathogens. As synthetic methodologies become more advanced and our understanding of biological targets deepens, the quinoline motif will undoubtedly remain a vital and productive platform for drug discovery for years to come. [8]
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: )
- Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (URL: )
-
Biological activities of quinoline derivatives - PubMed. (URL: [Link])
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (URL: [Link])
-
Quinoline antimalarials: mechanisms of action and resistance - PubMed. (URL: [Link])
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (URL: [Link])
-
(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (URL: [Link])
-
Full article: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (URL: [Link])
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (URL: [Link])
-
Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. (URL: [Link])
-
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (URL: [Link])
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: [Link])
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (URL: [Link])
-
Biological Activities of Quinoline Derivatives | Bentham Science Publishers. (URL: [Link])
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: [Link])
-
Review of new quinoline compounds and their pharmacological effects.. (URL: [Link])
-
Quinolines: a new hope against inflammation - PubMed. (URL: [Link])
-
Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed. (URL: [Link])
-
Review on recent development of quinoline for anticancer activities. (URL: [Link])
-
Review on Antimicrobial Activity of Quinoline - Human Journals. (URL: [Link])
-
Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (URL: [Link])
-
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (URL: [Link])
-
Pharmacological Potential of Quinoline Derivatives as Anti- Malarial Agents - YMER. (URL: [Link])
-
Quinoline and their Derivatives as Anti-Inflammatory Agents | Bentham Science Publishers. (URL: [Link])
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (URL: [Link])
-
Recent update on chemistry and therapeutic potential of functionalized quinoline motifs – a review. (URL: [Link])
-
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview - Ingenta Connect. (URL: [Link])
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (URL: [Link])
-
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (URL: [Link])
-
A Brief History of Quinoline as Antimalarial Agents - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (URL: [Link])
-
Chemical structures of (a) quinoline containing drugs and clinical... - ResearchGate. (URL: [Link])
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (URL: [Link])
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (URL: [Link])
-
(PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (URL: [Link])
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. (URL: [Link])
-
Understanding Assays: ELISA, Activity, and Detection Kits for Reliable Research. (URL: [Link])
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. (URL: [Link])
-
Biological Assays: Innovations and Applications - Longdom Publishing. (URL: [Link])
-
Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (URL: [Link])
-
Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses - ResearchGate. (URL: [Link])
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 12. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 15. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 17. Review of new quinoline compounds and their pharmacological effects. [wisdomlib.org]
- 18. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory A...: Ingenta Connect [ingentaconnect.com]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. accio.github.io [accio.github.io]
- 28. jddtonline.info [jddtonline.info]
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate literature review
An In-depth Technical Guide to Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a pivotal heterocyclic compound that serves as a cornerstone in the synthesis of advanced therapeutic agents. As a member of the fluoroquinolone class, its scaffold is integral to numerous compounds with proven biological efficacy. The strategic placement of a fluorine atom at the 8-position significantly enhances its metabolic stability and target-binding affinity, making it a highly sought-after intermediate in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, physicochemical properties, biological activities, and applications, offering field-proven insights for professionals in drug discovery and development.
Introduction: The Quinoline Scaffold as a Privileged Structure
Quinolines, heterocyclic aromatic compounds composed of fused benzene and pyridine rings, represent a "privileged scaffold" in medicinal chemistry.[1] This designation stems from their ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Marketed drugs containing the quinoline core include agents for treating malaria (chloroquine), bacterial infections (ciprofloxacin), and cancer (camptothecin), highlighting the scaffold's versatility.[2] this compound is a key derivative within this family, distinguished by substitutions that are critical for modern drug design. The 4-hydroxy (or its 4-oxo tautomer) and 3-carboxylate groups are essential features for activity in many quinolone drugs, while the 8-fluoro substitution enhances lipophilicity and electronic properties, often leading to improved efficacy and pharmacokinetics.[3]
Synthesis: The Gould-Jacobs Reaction
The most reliable and widely adopted method for synthesizing the 4-hydroxyquinoline core is the Gould-Jacobs reaction, first reported in 1939.[4][5] This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[5][6]
Reaction Mechanism and Rationale
The synthesis is a multi-step process with distinct, well-understood stages:
-
Condensation: The process begins with a nucleophilic attack from the amino group of 2-fluoroaniline onto diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the anilidomethylenemalonate intermediate.[5] This step is typically performed at moderate temperatures (100-130 °C).
-
Thermal Cyclization: This is the critical, energy-intensive step. The intermediate undergoes a 6-electron electrocyclization at high temperatures (typically >250 °C), forming the quinoline ring system.[5][6] The high thermal requirement is necessary to overcome the activation energy for the intramolecular ring closure. The reaction is typically performed in a high-boiling inert solvent like Dowtherm A or mineral oil to achieve the necessary temperatures and ensure even heating, which maximizes yield and minimizes decomposition.[6]
The overall synthetic pathway is illustrated below.
Caption: The Gould-Jacobs reaction pathway.
Experimental Protocols
The choice between classical heating and microwave irradiation depends on the desired scale, speed, and equipment availability. Microwave synthesis offers a significant acceleration, which is ideal for rapid library synthesis in a research setting.
Protocol 1: Classical Thermal Synthesis [5][6] This protocol utilizes a high-boiling inert solvent to achieve the necessary cyclization temperature.
-
Step 1: Condensation: In a round-bottom flask fitted with a condenser, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the intermediate.
-
Step 2: Removal of Byproduct: Remove the ethanol byproduct under reduced pressure.
-
Step 3: Cyclization: Add a high-boiling solvent (e.g., Dowtherm A) to the flask containing the intermediate. Heat the mixture to 250-260 °C and maintain for 30-60 minutes. The product will often precipitate out of the hot solution.
-
Step 4: Isolation and Purification: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration. Wash the solid with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, followed by a polar solvent like ethanol or acetonitrile. Dry the product under vacuum.
Protocol 2: Microwave-Assisted Synthesis [5][7] This modern adaptation significantly reduces reaction time and can improve yields by minimizing degradation.[7]
-
Step 1: Reaction Setup: In a 5 mL microwave vial, add 2-fluoroaniline (1.0 eq, e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (3.0 eq, e.g., 6.0 mmol). The excess DEEM serves as both a reagent and a solvent.[5][7]
-
Step 2: Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10-20 minutes. The reaction is conducted under pressure, which allows for temperatures above the solvent's boiling point.
-
Step 3: Isolation and Purification: Cool the vial to room temperature, which should induce precipitation of the product. Filter the solid product and wash it with ice-cold acetonitrile (3 mL).
-
Step 4: Drying and Analysis: Dry the resulting solid under vacuum. Confirm purity and identity using HPLC, MS, and NMR.
Comparison of Synthetic Methods
| Parameter | Classical Thermal Synthesis | Microwave-Assisted Synthesis | Rationale |
| Reaction Time | Several hours | 10-30 minutes | Microwave energy directly and efficiently heats the reactants, dramatically accelerating the rate of the high-temperature cyclization.[7] |
| Typical Yield | 40-60% | 45-75% | The rapid heating and shorter reaction times in microwave synthesis can reduce the formation of degradation byproducts.[5][7] |
| Scalability | High (grams to kilograms) | Low (milligrams to grams) | Classical methods are better suited for large-scale industrial production, while microwave reactors are typically designed for smaller, discovery-scale batches. |
| Energy Efficiency | Low | High | Microwaves provide focused heating to the reactants, whereas classical methods require heating a large volume of solvent and the reaction vessel. |
Physicochemical Properties and Characterization
This compound is an off-white to pale yellow solid. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 63010-69-5 | [3][8] |
| Molecular Formula | C₁₂H₁₀FNO₃ | [3][8] |
| Molecular Weight | 235.21 g/mol | [3][8] |
| Synonyms | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | [3][8] |
| Storage | Store at 0-8°C | [3] |
A critical structural feature is the keto-enol tautomerism. While named as a 4-hydroxyquinoline, it exists predominantly in the more stable 4-oxo-1,4-dihydroquinoline form in the solid state and in most solvents.[4] This tautomerism is crucial for its biological activity, as the keto form is often responsible for the hydrogen bonding interactions with target enzymes.
Biological Activities and Therapeutic Potential
This compound is primarily a building block, but the fluoroquinolone scaffold it belongs to possesses a wide range of biological activities.[3]
Antibacterial Activity
The 4-quinolone core is the foundation of the quinolone class of antibiotics.[9] The addition of a fluorine atom (as in fluoroquinolones) significantly enhances antibacterial potency.[9] Derivatives synthesized from this core are known to be effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[10] The mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[11] While data for the title compound itself is limited, related 8-nitrofluoroquinolone derivatives have shown potent activity, particularly against S. aureus.[9] For example, certain derivatives show Minimum Inhibitory Concentrations (MIC) in the low µg/mL range.[9][12]
Antiviral Activity
The quinoline scaffold has demonstrated promising antiviral properties.[1][2] Derivatives have been reported to inhibit a range of viruses, including Dengue virus, Japanese Encephalitis virus, Zika virus, and Influenza A Virus (IAV).[1][13][14][15] For instance, certain novel quinoline derivatives showed dose-dependent inhibition of Dengue virus serotype 2 in the low micromolar range by impairing the accumulation of the viral envelope glycoprotein.[13][14] Another study identified quinoline derivatives with IC₅₀ values against IAV as low as 1.87 µM, which was over 8 times more potent than the reference drug ribavirin.[15]
Anticancer Activity
8-Hydroxyquinoline derivatives have been investigated for their antitumor properties.[16][17] Their mechanism is often linked to the chelation of essential metal ions, disrupting metalloenzymes crucial for tumor growth, or the induction of apoptosis.[17] One study found that 8-hydroxy-2-quinolinecarbaldehyde, a related compound, abolished the growth of hepatocellular carcinoma xenografts in mice.[17] The introduction of a fluorine atom can further enhance cytotoxic potential.[18]
Mechanism of Action: A Focus on Antibacterial Effects
The established mechanism of action for the fluoroquinolone class is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for relieving torsional stress during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for cell division.
Fluoroquinolones bind to the complex formed between these enzymes and DNA, creating a ternary complex that traps the enzyme and leads to lethal double-strand breaks in the bacterial chromosome.
Caption: Mechanism of action for fluoroquinolone antibiotics.
Applications in Drug Discovery
This compound is not an end-product drug but a high-value starting material. Its utility lies in its easily modifiable structure, providing a robust platform for generating diverse chemical libraries for high-throughput screening.
-
Modification at the 4-position: The 4-hydroxy group can be readily converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃).[19] This chloro derivative is an excellent precursor for nucleophilic substitution reactions, allowing for the introduction of various amines and other functional groups, which is a key step in the synthesis of many potent fluoroquinolone antibiotics.
-
Modification at the 3-position: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid is often a critical functional group for activity but can also be converted to various amides to further explore the structure-activity relationship (SAR).
The workflow below illustrates its central role in a drug discovery program.
Caption: Role as a starting material in a drug discovery workflow.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its robust synthesis via the Gould-Jacobs reaction and its strategic functionalization make it an ideal scaffold for developing next-generation therapeutics. While its derivatives have been extensively explored as antibacterials, the growing body of evidence pointing to potent antiviral and anticancer activities suggests that the therapeutic potential of this scaffold is far from exhausted. Future research should focus on synthesizing novel libraries of derivatives and screening them against emerging viral threats and resistant cancer cell lines to unlock the full potential of this privileged chemical framework.
References
- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (n.d.). Google Scholar.
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed. (2018, March 16). PubMed. Retrieved January 6, 2026, from [Link]
-
Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - NIH. (2018, March 16). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). IIP Series. Retrieved January 6, 2026, from [Link]
-
Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed. (2021, March 15). PubMed. Retrieved January 6, 2026, from [Link]
-
Gould-Jacobs Quinoline-forming Reaction - Biotage. (n.d.). Biotage. Retrieved January 6, 2026, from [Link]
-
Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (1994, September). ResearchGate. Retrieved January 6, 2026, from [Link]
-
This compound - CRO SPLENDID LAB. (n.d.). CRO Splendid Lab. Retrieved January 6, 2026, from [Link]
-
This compound - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - NIH. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC - NIH. (2012, December 20). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - ScienceOpen. (n.d.). ScienceOpen. Retrieved January 6, 2026, from [Link]
-
Antibacterial activity of tested 8-hydroxyquinolines on eight selected... - ResearchGate. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC - PubMed Central. (2022, June 10). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses | Request PDF - ResearchGate. (2023, November 25). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Ethyl 4-(4-hydroxyanilino)-8-methylquinolin-1-ium-3-carboxylate - PubChem. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
Sources
- 1. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ablelab.eu [ablelab.eu]
- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 9. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. This compound [myskinrecipes.com]
- 12. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]
- 14. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Therapeutic Potential of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Abstract
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline class of heterocyclic molecules. The presence of a fluorine atom at the 8th position and a carboxylate group at the 3rd position of the quinoline ring is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, drawing upon the known biological activities of structurally similar compounds. We will delve into the rationale behind investigating its effects on key cellular pathways implicated in cancer, inflammation, and infectious diseases, and propose detailed experimental workflows for target validation.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic therapeutic agents. The 8-hydroxyquinoline moiety, in particular, is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, anticancer, and antifungal effects[1]. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and cell permeability, making fluorinated quinolines attractive candidates for drug development[2]. This compound combines these features, suggesting a broad therapeutic potential that warrants in-depth investigation. This guide will explore its potential as an inhibitor of key cellular signaling pathways, including HIF-1α, STAT3, and various kinases, as well as its prospective role as an antimicrobial agent.
Potential Therapeutic Target 1: Hypoxia-Inducable Factor-1α (HIF-1α) Pathway
Rationale for Targeting HIF-1α
Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator that plays a critical role in the cellular response to low oxygen levels (hypoxia). It is a heterodimer composed of an oxygen-regulated α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β)[3]. In many solid tumors, hypoxia is a common feature, and the upregulation of HIF-1α is associated with tumor progression, angiogenesis, metastasis, and resistance to therapy[3]. Therefore, inhibiting the HIF-1α pathway is a promising strategy for cancer treatment. Structurally related quinoline and quinazolinone derivatives have been identified as inhibitors of HIF-1α transcription[3]. The 4-hydroxyquinoline core of this compound suggests its potential to interfere with this pathway.
Proposed Mechanism of Action: Prolyl Hydroxylase (PHD) Inhibition
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation[4]. Many small molecule HIF-1α stabilizers act by inhibiting PHDs[4][5][6][7]. The 4-hydroxyquinoline-3-carboxylate scaffold bears structural resemblance to known PHD inhibitors, which often chelate the active site iron of the enzyme.
Diagram: HIF-1α Regulation and Potential Inhibition by this compound
Caption: Regulation of HIF-1α under normoxic and hypoxic conditions, and the proposed inhibitory action of the compound.
Experimental Workflow for Target Validation
A step-by-step methodology to assess the inhibitory effect of this compound on the HIF-1α pathway:
-
Cell-Based HIF-1α Reporter Assay:
-
Objective: To determine if the compound inhibits HIF-1α transcriptional activity.
-
Protocol:
-
Culture a cancer cell line (e.g., HeLa, MCF-7) stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter construct.
-
Treat the cells with a dose-response range of this compound for 24 hours under hypoxic conditions (1% O₂).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC₅₀ value for the inhibition of HIF-1α transcriptional activity.
-
-
-
Western Blot Analysis of HIF-1α Protein Levels:
-
Objective: To confirm that the compound leads to the stabilization of HIF-1α protein.
-
Protocol:
-
Treat cancer cells with the compound under normoxic conditions for varying time points.
-
Prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HIF-1α and a loading control (e.g., β-actin).
-
Visualize protein bands using a chemiluminescence detection system.
-
-
-
In Vitro PHD2 Inhibition Assay:
-
Objective: To directly assess the inhibitory activity of the compound on the PHD2 enzyme.
-
Protocol:
-
Use a commercially available PHD2 inhibition assay kit.
-
Incubate recombinant human PHD2 with a HIF-1α peptide substrate, 2-oxoglutarate, and varying concentrations of the compound.
-
Measure the enzymatic activity according to the kit's instructions (e.g., by detecting the hydroxylated peptide).
-
Determine the IC₅₀ value for PHD2 inhibition.
-
-
Potential Therapeutic Target 2: Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway
Rationale for Targeting STAT3
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers. The JAK-STAT3 pathway regulates genes involved in cell proliferation, survival, and angiogenesis, making it an attractive target for cancer therapy[8]. A high-throughput screening campaign identified a structurally similar compound, 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ethyl ester, as a potential inhibitor of the STAT3 pathway[8]. This provides a strong rationale for investigating this compound as a STAT3 inhibitor.
Diagram: STAT3 Signaling Pathway and Potential Inhibition
Caption: The JAK-STAT3 signaling cascade and a potential point of inhibition by the compound.
Experimental Workflow for Target Validation
-
Phospho-STAT3 (Tyr705) Cellular Assay:
-
Objective: To determine if the compound inhibits the phosphorylation of STAT3.
-
Protocol:
-
Use a cancer cell line with constitutively active STAT3 (e.g., U266).
-
Treat the cells with a dose-response range of the compound for a defined period.
-
Lyse the cells and perform a sandwich ELISA or Western blot using an antibody specific for phosphorylated STAT3 (Tyr705).
-
Normalize the signal to total STAT3 levels.
-
Calculate the EC₅₀ for the inhibition of STAT3 phosphorylation.
-
-
-
STAT3-Dependent Reporter Gene Assay:
-
Objective: To assess the effect of the compound on STAT3-mediated gene transcription.
-
Protocol:
-
Transfect cells with a reporter plasmid containing a STAT3-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
-
Stimulate the cells with a cytokine (e.g., IL-6) to activate the STAT3 pathway, in the presence of varying concentrations of the compound.
-
Measure reporter gene activity.
-
-
Potential Therapeutic Target 3: Kinase Inhibition
Rationale for Targeting Kinases
Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer. The quinoline and quinazoline scaffolds are present in numerous approved kinase inhibitors. A recent study identified a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a selective inhibitor of Aurora A kinase, a key regulator of mitosis[9][10]. Given the structural similarities, this compound could potentially exhibit inhibitory activity against Aurora A or other kinases.
Experimental Workflow for Target Validation
-
In Vitro Kinase Inhibition Panel Screening:
-
Objective: To identify potential kinase targets of the compound.
-
Protocol:
-
Submit the compound for screening against a large panel of recombinant human kinases (e.g., a panel of over 400 kinases).
-
The screening is typically performed at a single high concentration (e.g., 10 µM).
-
Identify "hits" as kinases with significant inhibition (e.g., >50%) at the screening concentration.
-
-
-
Dose-Response Determination for Kinase Hits:
-
Objective: To determine the potency of the compound against the identified kinase hits.
-
Protocol:
-
For each hit kinase, perform an in vitro kinase assay with a dose-response range of the compound.
-
Measure kinase activity (e.g., via phosphorylation of a substrate).
-
Calculate the IC₅₀ value for each kinase.
-
-
Potential Therapeutic Target 4: Antimicrobial and Antifungal Activity
Rationale for Targeting Microbial Processes
8-Hydroxyquinoline and its derivatives have a long history of use as antimicrobial and antifungal agents[1][11][12]. Their mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic function[12][13][14]. The fluorine substitution in this compound may enhance its antimicrobial properties[2].
Experimental Workflow for Target Validation
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Protocol:
-
Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Perform a broth microdilution assay according to CLSI guidelines.
-
Incubate the microplates and determine the MIC by visual inspection or by measuring optical density.
-
-
-
Metal Chelation Assay:
-
Objective: To assess the metal-chelating ability of the compound.
-
Protocol:
-
Use a colorimetric assay with a metal-dye complex (e.g., Chrome Azurol S for iron chelation).
-
Add the compound to the complex and measure the change in absorbance, which indicates the displacement of the dye by the compound.
-
-
Summary and Future Directions
This compound is a promising compound with the potential to target multiple key pathways in human disease. The evidence from structurally related molecules strongly suggests that its therapeutic potential lies in its ability to inhibit HIF-1α, STAT3, and various kinases, as well as its inherent antimicrobial properties. The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of these potential therapeutic targets. Further studies should focus on elucidating the precise molecular mechanisms of action, optimizing the structure for improved potency and selectivity, and evaluating its efficacy and safety in preclinical models.
References
-
Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(4), 949. [Link]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. [Link]
-
National Institutes of Health. (2010). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. PMC. [Link]
-
National Institutes of Health. (2022). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Link]
-
National Institutes of Health. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. [Link]
-
National Institutes of Health. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. PMC. [Link]
-
National Institutes of Health. (2014). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]
-
Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3737. [Link]
-
ACS Publications. (2014). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 57(12), 5133-5146. [Link]
-
Cunliffe, C. J., et al. (1992). Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives. Journal of Medicinal Chemistry, 35(14), 2652-2658. [Link]
-
Klutchko, S. R., et al. (2008). Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters. Journal of Medicinal Chemistry, 51(16), 4901-4911. [Link]
-
Fisher Scientific. (n.d.). Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%, Thermo Scientific. Retrieved from [Link]
- Google Patents. (2007). Prolyl hydroxylase inhibitors.
-
Miyamoto, T., et al. (2020). An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis. The FASEB Journal, 34(10), 13726-13740. [Link]
-
Scott, J. D., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039-11049. [Link]
-
Umehara, H., et al. (2019). TP0463518, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver. Journal of Pharmacology and Experimental Therapeutics, 371(3), 675-683. [Link]
-
Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 1147-1168. [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
National Institutes of Health. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC. [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2007150011A2 - Prolyl hydroxylase inhibitors - Google Patents [patents.google.com]
- 5. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TP0463518, a Novel Prolyl Hydroxylase Inhibitor, Specifically Induces Erythropoietin Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 14. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate for Drug Discovery
Abstract
This technical guide provides a comprehensive walkthrough of the in silico modeling pipeline for Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, a heterocyclic compound with significant potential in pharmaceutical research.[1] Recognizing the quinoline core as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, this document outlines a structured, multi-step computational workflow designed for researchers, scientists, and drug development professionals.[2][3] We begin with foundational quantum mechanical characterization to ensure molecular and electronic accuracy. This is followed by target identification, structure-based pharmacophore modeling, molecular docking, and molecular dynamics simulations to rigorously evaluate ligand-protein interactions. The guide culminates in a critical assessment of the compound's drug-likeness through ADMET profiling. Each protocol is presented as a self-validating system, where the output of one stage provides a more refined input for the next, thereby enhancing the predictive power of the overall model. The methodologies described herein are grounded in authoritative computational chemistry principles, offering a practical framework for leveraging computational tools to accelerate the discovery and optimization of novel therapeutic agents.
Part 1: Foundational Characterization of this compound
Introduction to the Scaffold: The Quinoline Core in Medicinal Chemistry
The quinoline scaffold is a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4][5] Specifically, the 4-hydroxyquinoline-3-carboxylate moiety is a recognized pharmacophore in compounds targeting DNA gyrase and various protein kinases.[6] The introduction of a fluorine atom at the 8-position, as in this compound (henceforth referred to as EFHQC), can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1]
Physicochemical Profile of the Target Molecule
Before embarking on complex simulations, it is imperative to establish the fundamental physicochemical and electronic properties of EFHQC. These parameters govern its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 63010-69-5 | [1][7] |
| Molecular Formula | C₁₂H₁₀FNO₃ | [1] |
| Molecular Weight | 235.21 g/mol | [1][7] |
Protocol: Quantum Mechanical Optimization and Electronic Property Calculation
The accuracy of subsequent in silico studies, particularly molecular docking and dynamics, is highly dependent on the correctness of the ligand's three-dimensional conformation and its electronic charge distribution. Classical molecular mechanics force fields often use generalized atom types, which may not accurately represent the nuanced electronics of a substituted heterocyclic system. Quantum mechanics (QM) methods, while computationally more intensive, provide a far more precise description of electronic structure.[8][9][10]
Causality: We employ Density Functional Theory (DFT), a robust QM method, to calculate the ground-state geometry and electrostatic potential of EFHQC.[8][11] This step is critical for deriving accurate partial atomic charges, which are essential for correctly modeling the electrostatic interactions (e.g., hydrogen bonds) between the ligand and its protein target in later stages.
Experimental Protocol:
-
Initial Structure Generation: Sketch the 2D structure of EFHQC in a molecular editor (e.g., ChemDraw) and convert it to a 3D structure.
-
Conformational Search: Perform an initial, rapid conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
Quantum Mechanical Optimization:
-
Software: Gaussian, ORCA, or Schrödinger's Jaguar.[8]
-
Method: Density Functional Theory (DFT).[11]
-
Functional/Basis Set: B3LYP/6-31G** is a widely accepted level of theory for organic molecules, balancing accuracy and computational cost.
-
Environment: Perform the calculation in a simulated aqueous environment using a continuum solvation model (e.g., PCM or SMD) to better represent physiological conditions.
-
-
Charge Calculation: Following geometry optimization, perform a population analysis (e.g., Natural Bond Orbital - NBO) or use a potential-fitting method (e.g., RESP or Merz-Kollman) on the optimized structure to derive the partial atomic charges.
-
Output: The final output is a fully optimized 3D structure of EFHQC with a reliable set of atomic charges, ready for use in docking and MD simulations.
Caption: Workflow for Quantum Mechanical Ligand Preparation.
Part 2: Target Hypothesis and Interaction Modeling
Rationale for Target Selection: Protein Kinases
Given that numerous quinoline derivatives are known to function as ATP-competitive protein kinase inhibitors, this target class represents a logical starting point for investigating the biological activity of EFHQC.[2][3] Protein kinases are crucial regulators of cellular signaling and are highly validated targets in oncology and inflammatory diseases.[12] The core structure of EFHQC shares features with known kinase inhibitors, such as hydrogen bond donors and acceptors and a planar aromatic system capable of participating in pi-stacking interactions within the ATP-binding pocket.
Protocol: Structure-Based Pharmacophore Modeling
A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific target.
Causality: By deriving a pharmacophore from an existing high-resolution crystal structure of a kinase in complex with a known inhibitor, we can create a 3D query. This query allows us to rapidly assess whether EFHQC can spatially and chemically satisfy the key interaction points within the kinase active site, providing a preliminary validation of its potential as an inhibitor.[13][14]
Experimental Protocol:
-
Template Selection: From the Protein Data Bank (PDB), select a high-resolution (<2.5 Å) crystal structure of a relevant kinase (e.g., VEGFR-2, PDB ID: 4ASD) bound to a potent, ATP-competitive inhibitor.
-
Feature Identification: Using software like MOE, Discovery Studio, or LigandScout, analyze the interactions between the co-crystallized ligand and the protein. Identify key features:
-
Hydrogen bond acceptors/donors (e.g., with the hinge region backbone).
-
Hydrophobic pockets.
-
Aromatic ring interactions.
-
-
Model Generation: Abstract these interaction points into a 3D pharmacophore model, complete with spatial constraints and tolerance spheres.
-
Model Validation: The model's quality is confirmed by its ability to distinguish known active inhibitors from decoy molecules in a test database.
-
Ligand Fitting: Map the QM-optimized conformer of EFHQC onto the generated pharmacophore model to assess its fit score. A high fit score suggests a high likelihood of binding in a similar mode.
Protocol: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating its binding affinity.[4][15] This technique provides a static snapshot of the most probable binding pose.
Causality: Docking allows us to visualize the specific atomic interactions between EFHQC and the amino acid residues of the kinase active site. The calculated docking score serves as a semi-quantitative estimate of binding affinity, enabling us to rank-order potential candidates and generate a plausible structural hypothesis for the binding mechanism.[16]
Experimental Protocol:
-
Receptor Preparation:
-
Download the selected protein structure (e.g., PDB ID: 4ASD) from the PDB.
-
Using a molecular modeling suite (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by removing water molecules and co-solvents, adding hydrogen atoms, assigning protonation states for residues like Histidine, and performing a constrained energy minimization to relieve steric clashes.
-
-
Ligand Preparation: Use the QM-optimized structure of EFHQC generated in Part 1. Ensure the file format is compatible with the docking software (e.g., Mol2 or SDF).
-
Binding Site Definition: Define the docking grid box around the active site, typically centered on the co-crystallized ligand from the PDB structure. The box should be large enough to allow rotational and translational freedom for the ligand.
-
Docking Execution:
-
Software: Glide, AutoDock Vina, GOLD.
-
Algorithm: Employ a standard precision (SP) or extra precision (XP) mode, which uses a progressively more refined scoring function and sampling algorithm.[4]
-
The software will systematically sample different poses of EFHQC within the binding site and score them based on a scoring function that approximates the free energy of binding.
-
-
Pose Analysis: The output is a set of ranked binding poses. The top-ranked pose is analyzed for its interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with key active site residues.
Data Presentation: Analysis of Docking Results
The primary outputs of a docking simulation are the binding pose and a score. The interactions of the top-ranked pose should be critically examined.
| Parameter | Result for EFHQC in VEGFR-2 (Hypothetical) | Interpretation |
| Docking Score (kcal/mol) | -9.8 | A strong negative value suggests favorable binding affinity. |
| Key Hydrogen Bonds | O4-H with Cys919 (Hinge); N1 with Glu885 | Crucial interactions with the kinase hinge region are a hallmark of many Type I kinase inhibitors. |
| Hydrophobic Interactions | Fluoro-phenyl ring with Val848, Ala866, Leu1035 | Engagement with the hydrophobic pocket enhances binding affinity and can contribute to selectivity. |
| Pi-Stacking | Quinoline ring with Phe1047 | A common interaction that stabilizes the ligand in the ATP-binding site. |
Part 3: Validation and Dynamic Behavior Analysis
The Need for Dynamic Simulation: From Static Poses to Dynamic Stability
Molecular docking provides a valuable but static image of the ligand-protein complex. In reality, proteins are dynamic entities that fluctuate in a physiological environment. Molecular Dynamics (MD) simulation is a powerful computational method that models the time-dependent behavior of a molecular system.[16][17]
Causality: By running an MD simulation, we can assess the stability of the binding pose predicted by docking. If the key interactions observed in the docking pose are maintained throughout the simulation, it significantly increases our confidence in the predicted binding mode.[17] MD also allows for the calculation of binding free energies using more rigorous (but computationally expensive) methods like MM/PBSA or MM/GBSA.
Caption: Workflow for Molecular Dynamics (MD) Simulation.
Protocol: Molecular Dynamics (MD) Simulation of the Ligand-Protein Complex
Experimental Protocol:
-
System Setup:
-
Input: The highest-scoring docked pose of the EFHQC-kinase complex.
-
Force Field: Use a standard biomolecular force field such as AMBER or CHARMM. The ligand (EFHQC) will use the QM-derived charges from Part 1, with other parameters assigned via tools like Antechamber (for AMBER).
-
Solvation: Place the complex in the center of a periodic box of water molecules (e.g., TIP3P model).
-
Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.
-
-
Minimization: Perform a series of energy minimization steps to remove any steric clashes, first with the protein and ligand restrained, and then with the entire system unrestrained.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by a period of density equilibration under constant pressure (NPT ensemble). This ensures the system reaches a stable state before the production run.
-
Production Run: Run the simulation for a significant period (e.g., 50-100 nanoseconds) under the NPT ensemble, saving the coordinates (trajectory) at regular intervals.
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the system has reached equilibrium and the ligand is not diffusing out of the binding pocket.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF of each protein residue to identify flexible and rigid regions. Low fluctuation in active site residues suggests a stable binding environment.
-
Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified in docking. The persistence of these interactions over the simulation time validates the docking pose.
-
Part 4: In Silico Pharmacokinetics and Toxicity Profiling (ADMET)
The Importance of Early ADMET Assessment
A compound with excellent potency against its target may still fail in development due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or unacceptable toxicity (ADMET).[18] Predicting these properties computationally allows for the early deselection of problematic compounds, saving significant time and resources.[19][20]
Protocol: Computational ADMET Prediction
A wide range of computational models, many based on machine learning algorithms trained on large experimental datasets, can predict ADMET properties from a molecule's 2D structure.[18][21]
Experimental Protocol:
-
Input: The 2D structure of EFHQC, typically as a SMILES string.
-
Platform Selection: Utilize a validated ADMET prediction platform. Several web-based servers (e.g., pkCSM, SwissADME) and commercial software packages (e.g., ADMET Predictor®, Discovery Studio) are available.[19][22][23]
-
Property Calculation: Submit the structure to the platform to calculate a profile of key ADMET descriptors. These often include:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) substrate/inhibitor predictions.
-
Excretion: Total clearance.
-
Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity.
-
-
Drug-Likeness Evaluation: Assess compliance with medicinal chemistry rules of thumb, such as Lipinski's Rule of Five, which helps gauge oral bioavailability.
Data Presentation: Tabulated ADMET Profile of EFHQC
The results should be summarized in a clear, comparative table.
| ADMET Property | Predicted Value (Hypothetical) | Acceptable Range | Interpretation |
| Human Intestinal Absorption | 92% | > 80% | Likely to be well-absorbed from the gut. |
| BBB Permeability (logBB) | -0.5 | < -1.0 for non-CNS drugs | May have some CNS penetration; could be a concern or a feature depending on the target. |
| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions involving the CYP2D6 pathway. |
| AMES Toxicity | No | No | Predicted to be non-mutagenic. |
| hERG I Inhibition | No | No | Low risk of cardiotoxicity. |
| Lipinski's Rule of Five | 0 Violations | ≤ 1 Violation | Good drug-like properties for oral bioavailability. |
Part 5: Synthesis of Findings and Future Directions
Integrated Analysis: Building a Comprehensive In Silico Profile
This guide has outlined a systematic, multi-faceted approach to building a robust in silico profile for this compound. The workflow is designed to be self-validating:
-
QM informs Docking: Accurate charges from quantum mechanics lead to more reliable docking scores and poses.
-
Docking informs MD: The top-ranked docking pose provides the starting point for dynamic simulation.
-
MD validates Docking: The stability of key interactions during the MD simulation provides strong evidence for the validity of the static binding hypothesis.
-
ADMET provides context: The ADMET profile assesses the overall "drug-likeness" of the compound, contextualizing the potency predictions from docking and MD.
Based on our hypothetical results, EFHQC emerges as a promising candidate. It docks favorably into the kinase active site with key interactions, this binding mode is stable over time in a dynamic simulation, and it possesses a favorable ADMET profile, suggesting it is a viable starting point for a lead optimization campaign.
Guiding the Next Steps: From Computational Prediction to Experimental Validation
The ultimate goal of in silico modeling is to guide and prioritize real-world experiments. The computational predictions generated through this workflow lead to several clear next steps:
-
Chemical Synthesis: If not already available, synthesize a sample of EFHQC for in vitro testing.
-
In Vitro Kinase Assay: Experimentally test the compound's inhibitory activity (IC₅₀) against the target kinase (e.g., VEGFR-2) to validate the docking and MD predictions.
-
Structure-Activity Relationship (SAR) Studies: Use the docking model to design and suggest modifications to the EFHQC scaffold that could enhance potency or improve ADMET properties. For example, if a specific hydrophobic pocket is not fully occupied, the model can guide the addition of a suitable chemical group.
-
In Vitro ADMET Assays: Conduct experimental assays (e.g., Caco-2 permeability, microsomal stability) to confirm the in silico ADMET predictions.
By integrating these computational and experimental cycles, researchers can significantly accelerate the journey from an initial chemical entity to a validated drug candidate.
References
- Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applic
- Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applic
- The Computational Models of Drug-target Interaction Prediction. (PubMed)
- Quantum mechanics/molecular mechanics (QM/MM) methods in drug design: a comprehensive review of development and applications.
- A pharmacophore map of small molecule protein kinase inhibitors. (PubMed)
- An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot fe
- Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (MDPI)
- Pharmacophore model for type I protein kinase inhibitors.
- Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. (PubMed)
- Quantum Mechanical Calculations as Aids in Drug Design. (Springer)
- Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxyl
- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (PMC - PubMed Central)
- Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases.
- ADMET Predictions - Computational Chemistry Glossary. (Deep Origin)
- The Computational Models of Drug-target Interaction Prediction. (Request PDF)
- In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the tre
- Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. (IEEE Xplore)
- Machine learning approaches and databases for prediction of drug–target interaction: a survey paper.
- Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline deriv
- In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents.
- In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (BonViewPress)
- ADMET prediction. (Medicinal Chemistry Class Notes - Fiveable)
- User-Friendly Quantum Mechanics: Applications for Drug Discovery.
- Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards
- pkCSM - predicting small-molecule pharmacokinetic properties using graph-based sign
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (MDPI)
- ADMET Predictor® - Simulations Plus.
- In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the tre
- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
- Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches. (Biointerface Research in Applied Chemistry)
- Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxyl
- ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYL
- Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxyl
- Compound ethyl 8-fluoro-4-hydroxyquinoline-3-carboxyl
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (PMC)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A pharmacophore map of small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 8. mdpi.com [mdpi.com]
- 9. karger.com [karger.com]
- 10. User-Friendly Quantum Mechanics: Applications for Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 11. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 20. fiveable.me [fiveable.me]
- 21. academic.oup.com [academic.oup.com]
- 22. pkCSM [biosig.lab.uq.edu.au]
- 23. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
Methodological & Application
Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, a key intermediate in the development of pharmaceutical agents.[1][2] The presence of the fluorine atom at the 8-position and the carboxylate group at the 3-position makes this quinoline scaffold a valuable building block in medicinal chemistry, particularly for the development of novel antibacterial and anticancer drugs.[2][3] This document offers in-depth technical details, explains the rationale behind the experimental choices, and provides a robust, self-validating protocol for researchers, scientists, and drug development professionals.
Introduction to the Gould-Jacobs Reaction: The Synthetic Backbone
The most established and versatile method for constructing the 8-fluoro-4-hydroxyquinoline core is the Gould-Jacobs reaction.[1][3][4][5] First reported in 1939, this reaction provides a reliable pathway to 4-hydroxyquinoline derivatives through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3][6]
The synthesis of this compound via the Gould-Jacobs reaction involves two primary stages:
-
Condensation: The initial step is the reaction between 2-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate, diethyl 2-(((2-fluorophenyl)amino)methylene)malonate.[4]
-
Thermal Cyclization: The subsequent and critical step is the high-temperature intramolecular cyclization of the enamine intermediate to yield the final quinoline product.[3][7] This step requires significant thermal energy, typically achieved by using a high-boiling point solvent.[3][7]
Mechanistic Insights: Understanding the "Why"
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Gould-Jacobs reaction proceeds through a well-defined pathway:
-
Nucleophilic Attack: The synthesis commences with a nucleophilic attack from the amino group of 2-fluoroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form a stable enamine intermediate.[4]
-
Electrocyclization: The key to forming the quinoline ring is a 6-electron electrocyclization reaction. This intramolecular process requires substantial thermal energy (often exceeding 250 °C) to overcome the activation barrier.[3][7] The use of a high-boiling, inert solvent like Dowtherm A is instrumental in achieving and maintaining these high temperatures uniformly.[7][8]
Below is a diagram illustrating the reaction mechanism:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
Analytical Methods for Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
An In-Depth Technical Guide to the
Abstract
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a pivotal intermediate in modern medicinal chemistry, particularly in the synthesis of advanced fluoroquinolone antibiotics.[1][2] Its purity, stability, and overall quality are critical for the efficacy and safety of the final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive framework of analytical methodologies for the complete characterization of this compound. We delve into the foundational principles and provide detailed, field-proven protocols for chromatographic and spectroscopic techniques, underpinned by a rigorous approach to method validation in line with international regulatory standards.
Introduction: The Analytical Imperative
This compound (CAS No. 63010-69-5), with the molecular formula C₁₂H₁₀FNO₃ and a molecular weight of 235.21 g/mol , is a cornerstone building block in pharmaceutical development.[1][3] The presence of the fluorine atom at the 8-position is known to enhance metabolic stability and binding affinity in derivative compounds.[4]
Given its role as a key starting material, a robust analytical control strategy is not merely a quality control measure but a fundamental requirement for ensuring the consistency and safety of the final drug product.[5] Validated analytical methods are essential for:
-
Identity Confirmation: Verifying the correct molecular structure.
-
Purity Assessment: Quantifying the analyte and detecting any process-related impurities or degradation products.
-
Stability Evaluation: Assessing the compound's intrinsic stability under various stress conditions to predict its shelf-life.
This guide is designed for researchers, analytical scientists, and drug development professionals, offering both the "how" and the "why" behind the analytical protocols.
Chromatographic Analysis: A Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity and stability of pharmaceutical compounds.[6] A "stability-indicating" method is one that can accurately quantify the analyte without interference from any potential degradation products, impurities, or excipients.[7][8]
2.1 Causality Behind Method Design
The chosen methodology is a Reversed-Phase Gradient HPLC method with UV detection. Here’s the rationale:
-
Reversed-Phase (RP) Chromatography: The target molecule is moderately polar due to its hydroxyl, ester, and quinoline nitrogen functionalities. A non-polar stationary phase (like C18) is ideal for retaining and separating such compounds using a polar mobile phase.
-
Gradient Elution: A gradient, where the proportion of organic solvent in the mobile phase is increased over time, is crucial for a stability-indicating assay.[6] It ensures that both early-eluting (more polar) and late-eluting (more non-polar) impurities and degradants are effectively separated from the main analyte peak and resolved from each other within a reasonable runtime.
-
UV Detection: The quinoline core is an excellent chromophore, providing strong UV absorbance. This allows for sensitive and precise quantification.[6] A photodiode array (PDA) detector is highly recommended to assess peak purity, confirming that the main analyte peak is not co-eluting with any impurities.
2.2 Experimental Protocol: HPLC Purity and Stability Assay
This protocol describes a validated method suitable for determining the purity of this compound and for use in stability studies.
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Formate (ACS Grade or higher)
-
Formic Acid (ACS Grade or higher)
-
Deionized Water (18.2 MΩ·cm)
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA Detector |
| Column | Waters XBridge C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or λmax determined from UV scan) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution six times and evaluate the results against established criteria.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation performance. |
| %RSD of Peak Area | ≤ 1.0% for 6 replicate injections | Demonstrates the precision of the analytical system.[9] |
| %RSD of Retention Time | ≤ 1.0% for 6 replicate injections | Confirms the stability and reproducibility of the pump and mobile phase delivery. |
Inject the diluent (as a blank), followed by the Working Standard Solution and the Sample Solution. The purity is typically calculated using an area normalization method, assuming all impurities have a similar response factor.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For assay against a reference standard, a different calculation would be used.
Spectroscopic Characterization
Spectroscopic methods provide orthogonal data to confirm the identity and structure of the molecule.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation.
-
¹H NMR: Provides information on the number and environment of protons. Expected signals for this compound would include:
-
An ethyl group: a quartet (~4.4 ppm) and a triplet (~1.4 ppm).
-
Aromatic protons on the quinoline ring system, with splitting patterns influenced by the fluorine substituent.
-
A downfield singlet for the C2-proton.
-
A broad, exchangeable singlet for the 4-OH or 1-NH proton of the tautomeric forms.
-
-
¹³C NMR: Shows signals for each unique carbon atom in the molecule, including the carbonyls of the ester and quinolone ring.
-
¹⁹F NMR: Will show a single resonance, confirming the presence of the fluorine atom. Its coupling to adjacent protons can further verify its position.
3.2 Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive confirmation of its identity. When coupled with HPLC (LC-MS), it is invaluable for identifying unknown impurities and degradation products.
-
Expected Ion (ESI+): [M+H]⁺ = 236.06 m/z.
-
Fragmentation Pattern: Analysis of fragment ions can provide further structural details.
3.3 Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
-
FTIR Spectroscopy: Identifies key functional groups. Expected characteristic peaks include:
-
O-H/N-H stretch (broad, ~3400-3200 cm⁻¹)
-
C-H stretches (aromatic and aliphatic, ~3100-2900 cm⁻¹)
-
C=O stretch (ester and ketone, ~1720-1650 cm⁻¹)
-
C=C and C=N stretches (aromatic ring, ~1600-1450 cm⁻¹)
-
C-F stretch (~1250-1000 cm⁻¹)
-
-
UV-Vis Spectroscopy: The conjugated quinoline system is expected to show strong absorbance in the UV region, typically between 250-350 nm. Determining the wavelength of maximum absorbance (λmax) is critical for setting the optimal detection wavelength in the HPLC method to ensure maximum sensitivity.[10][11]
Analytical Method Validation Framework
A developed method is not reliable until it has been validated to prove it is fit for its intended purpose.[12][13] Validation must be performed according to established guidelines, such as ICH Q2(R1).[9][12]
4.1 Key Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.[12] | Peak purity index > 0.999. Baseline resolution between analyte and known impurities/degradants. |
| Linearity | To show that the method's response is directly proportional to the analyte concentration over a specified range.[12] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value, often assessed by spike recovery.[12] | 98.0% to 102.0% recovery for assay; 90.0% to 110.0% for impurities.[9] |
| Precision | The degree of scatter between a series of measurements (Repeatability and Intermediate Precision).[12] | Repeatability: %RSD ≤ 1.0%. Intermediate Precision: %RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13] | Typically Signal-to-Noise ratio of 10:1; %RSD ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[13] | System suitability parameters must pass under all varied conditions. |
4.2 Forced Degradation Studies
For a stability-indicating method, demonstrating specificity requires performing forced degradation studies.[7] The compound is subjected to stress conditions more severe than accelerated stability testing to produce degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Stress: 80°C (solid state and in solution)
-
Photolytic Stress: Exposure to UV/Vis light (ICH Q1B guidelines)
The stressed samples are then analyzed by the HPLC method to ensure that all degradation peaks are well-resolved from the parent peak.
Data Visualization and Workflows
Visualizing the analytical process provides clarity and ensures a logical flow of operations.
Caption: Logical flow for the development and validation of a stability-indicating HPLC method.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach grounded in sound scientific principles and regulatory expectations. The protocols and frameworks detailed herein provide a robust starting point for any laboratory tasked with the quality control of this important pharmaceutical intermediate. The successful implementation of these methods, particularly a fully validated, stability-indicating HPLC assay, is paramount to ensuring the quality, safety, and efficacy of the life-saving medicines derived from it.
References
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Google Cloud.
- Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
- Analytical method validation: A brief review. (n.d.). Journal of Pharmaceutical and Scientific Innovation.
- Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem.
- Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2025, August 5). ResearchGate.
- Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%, Thermo Scientific. (n.d.). Fisher Scientific.
- Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. (n.d.). ResearchGate.
- Stability-indicating HPLC Method Research Articles. (n.d.). R Discovery.
- This compound. (n.d.). CRO SPLENDID LAB.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
- Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate. (n.d.). Chem-Impex.
- This compound. (n.d.). MySkinRecipes.
- 8-Hydroxyquinoline. (n.d.). NIST WebBook.
- An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold. (n.d.). Benchchem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. upm-inc.com [upm-inc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. researchgate.net [researchgate.net]
- 11. 8-Hydroxyquinoline [webbook.nist.gov]
- 12. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 13. wjarr.com [wjarr.com]
The Versatile Scaffold: Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the quinoline nucleus stands as a "privileged scaffold," a foundational structure from which a multitude of therapeutically significant agents have been developed. Among its many derivatives, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate has emerged as a particularly valuable and versatile starting material. Its strategic placement of a fluorine atom at the 8-position, coupled with the reactive handles of a hydroxyl group and an ethyl ester, makes it a cornerstone for the synthesis of potent antibacterial and anticancer agents. This guide provides an in-depth exploration of this compound, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Significance
The unique arrangement of functional groups in this compound imparts favorable characteristics for its role as a synthetic intermediate. The fluorine atom at the C-8 position is known to enhance the biological activity of quinolone derivatives, contributing to improved oral absorption and potency.[1] The 4-hydroxy group exists in tautomeric equilibrium with its 4-oxo form, influencing its reactivity and biological interactions. The ethyl carboxylate at the C-3 position is essential for the primary mechanism of action of many of its derivatives and serves as a key point for chemical modification.[2]
| Property | Value |
| Synonyms | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester |
| CAS Number | 63010-69-5[3] |
| Molecular Formula | C₁₂H₁₀FNO₃[3] |
| Molecular Weight | 235.21 g/mol [3] |
| Appearance | Off-white to pale yellow solid |
| Storage Conditions | 0-8°C[3] |
Synthesis and Chemical Transformations: A Strategic Overview
The construction of the this compound core is most reliably achieved through the Gould-Jacobs reaction.[4] This classic method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization. This foundational reaction sets the stage for a series of strategic chemical transformations that unlock the therapeutic potential of this scaffold. A critical subsequent step is the conversion of the 4-hydroxy group to a 4-chloro group, which then allows for the introduction of various nucleophiles at this position, a key step in the synthesis of many fluoroquinolone antibiotics.[5]
Synthetic workflow for fluoroquinolone antibiotics.
Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction
This protocol is adapted from the classical Gould-Jacobs methodology.[4]
Materials:
-
2-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle with temperature control
-
Stirrer
Procedure:
-
Condensation: In a round-bottom flask, combine equimolar amounts of 2-fluoroaniline and diethyl ethoxymethylenemalonate. Heat the mixture with stirring to approximately 100-130°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the aniline starting material.
-
Removal of Ethanol: After the condensation is complete, increase the temperature to distill off the ethanol formed during the reaction.
-
Cyclization: To the resulting anilinomethylenemalonate intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to around 250°C with vigorous stirring. The cyclization reaction typically takes 30-60 minutes. Monitor the progress by TLC.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product will often precipitate out of the diphenyl ether. Add a non-polar solvent like hexane to facilitate further precipitation. Filter the solid product and wash thoroughly with hexane to remove the diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Conversion to Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
This protocol outlines the chlorination of the 4-hydroxy group, a key activation step.[5]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle with temperature control
-
Stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound in an excess of phosphorus oxychloride (POCl₃).
-
Chlorination: Heat the mixture to 100°C with stirring for approximately 3-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.
-
Work-up: After the reaction is complete, carefully cool the mixture. Slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and should be done with extreme care.
-
Isolation: The product will precipitate as a solid. Filter the solid and wash it thoroughly with cold water until the washings are neutral. The crude product can be used in the next step without further purification or can be recrystallized if a higher purity is required.
Biological Applications and In Vitro Evaluation
The true value of this compound lies in its role as a precursor to a wide array of biologically active molecules. Its derivatives have shown significant promise as both antibacterial and anticancer agents.
Antibacterial Activity: Targeting Bacterial DNA Gyrase
Fluoroquinolones, a major class of antibiotics derived from this scaffold, exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[6]
Mechanism of DNA gyrase inhibition by fluoroquinolones.
This protocol is a standard method to assess the inhibitory activity of compounds against DNA gyrase.[7]
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP, glycerol, and albumin)
-
Test compounds dissolved in DMSO
-
Stop solution (containing SDS, bromophenol blue, and glycerol)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube (except the negative control).
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow for DNA supercoiling.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization and Analysis: Stain the gel with a DNA stain and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. The inhibition of supercoiling will be observed as a decrease in the intensity of the supercoiled DNA band and an increase in the intensity of the relaxed DNA band with increasing concentrations of the test compound. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) can then be determined.
Representative Antibacterial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for some 7-substituted-8-fluoroquinolone derivatives against representative bacterial strains.
| Compound (Substituent at C-7) | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) |
| Acetylated Piperazinyl Derivative | <0.860 | <0.860 |
| Halogenated Derivative | <0.860 | <0.860 |
| Substituted Hydrazinyl Derivative | 120-515 | 120-515 |
| Data adapted from a study on 7-substituted-6-fluoroquinolone and 7-substituted-6,8-difluoroquinolone derivatives.[5] |
Anticancer Activity: A Promising Frontier
In addition to their antibacterial properties, derivatives of the quinolone scaffold have demonstrated significant potential as anticancer agents.[1] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action is often multifactorial, involving the inhibition of topoisomerase II, induction of oxidative stress, and modulation of various signaling pathways.[1]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Representative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of various fluoroquinolone derivatives against human cancer cell lines.
| Derivative Type | Cell Line | IC₅₀ (µM) | Reference |
| Levofloxacin-Hydroxamic Acid Hybrid | A549 (Lung) | 2.1 | [1] |
| Levofloxacin-Hydroxamic Acid Hybrid | HepG2 (Liver) | 2.3 | [1] |
| Levofloxacin-Hydroxamic Acid Hybrid | MCF-7 (Breast) | 0.3 | [1] |
| Ciprofloxacin-Chalcone Hybrid | HCT-116 (Colon) | 2.01 | [1] |
| Ciprofloxacin-Chalcone Hybrid | Leukaemia-SR | 0.63 | [1] |
| N-acylated Ciprofloxacin Derivative | MCF-7 (Breast) | 4.3 | [1] |
Conclusion and Future Perspectives
This compound is a testament to the power of scaffold-based drug design. Its robust synthesis and strategic functionalization provide a gateway to a vast chemical space of biologically active molecules. The continued exploration of new derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds immense promise for the development of next-generation antibacterial and anticancer therapies. As we confront the growing challenges of drug resistance and the need for more effective cancer treatments, the versatility of this quinoline scaffold ensures its continued relevance and importance in the field of medicinal chemistry.
References
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2021). Pharmaceuticals. [Link]
-
In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. (2017). Karger Publishers. [Link]
-
In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. (2017). PubMed. [Link]
-
Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). RSC Publishing. [Link]
-
Novel fluoroquinolone analogs as anticancer agents. (2024). News-Medical.Net. [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. [Link]
-
Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (2008). PubMed. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]
-
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (2007). Antimicrobial Agents and Chemotherapy. [Link]
-
Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]
-
Mycobacterium tuberculosis Gyrase Supercoiling Assay. (n.d.). Inspiralis. [Link]
-
IC 50 values of derivatives 39-48 for MCF-7, A549, and SKOV-3 cell lines. (n.d.). ResearchGate. [Link]
-
Synthesis and antitumor activity of fluoroquinolon-3-yl-s-triazole sulfide ketones and their derivatives from ciprofloxacin. (2015). ResearchGate. [Link]
-
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). National Institutes of Health. [Link]
-
Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. (2021). National Center for Biotechnology Information. [Link]
-
Cytotoxicity study of the test compounds C8 and C18 against MCF-7, A549, and HepG2 cells and their comparison with the positive control (doxorubicin). (n.d.). ResearchGate. [Link]
-
The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. (2013). National Institutes of Health. [Link]
-
Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid. (2017). Dalton Transactions. [Link]
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). ResearchGate. [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). ResearchGate. [Link]
-
4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. (2005). ResearchGate. [Link]
-
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2014). ResearchGate. [Link]
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2019). MDPI. [Link]
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2019). ResearchGate. [Link]
-
Structure-activity Relationship of Fluoroquinolone in Escherichia Coli. (1998). PubMed. [Link]
-
Fluoroquinolone structure and activity relationships. (2001). ResearchGate. [Link]
-
In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. (2017). ResearchGate. [Link]
-
Gould-Jacobs Reaction. (n.d.). Merck. [Link]
-
Minimum inhibitory concentrations (MIC, lg/ml) for active compounds against H. pylori strains. (n.d.). ResearchGate. [Link]
-
Structure-activity relationships of the fluoroquinolones. (1989). Semantic Scholar. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). National Center for Biotechnology Information. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). National Center for Biotechnology Information. [Link]
-
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). MDPI. [Link]
- Synthesis method of 7-chloro-4-hydroxyquinoline-3-carboxylic acid. (2022).
-
DNA Supercoiling Catalyzed by Bacterial Gyrase. (2021). National Center for Biotechnology Information. [Link]
Sources
- 1. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of a Modern Fluoroquinolone Scaffold
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate stands as a promising scaffold in the ongoing quest for novel antimicrobial agents. As a member of the fluoroquinolone class, it shares a legacy of potent, broad-spectrum antibacterial activity. The core mechanism of action for fluoroquinolones is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[1][2][3][4][5] The unique structural attributes of this compound, particularly the fluorine atom at the C-8 position, suggest the potential for enhanced antimicrobial efficacy and an altered spectrum of activity, possibly overcoming some existing resistance mechanisms.[6] This document provides a comprehensive guide for researchers looking to explore the antimicrobial potential of this compound, detailing established protocols for susceptibility testing and cytotoxicity evaluation.
Mechanism of Action: A Two-Pronged Attack on Bacterial DNA Replication
The bactericidal activity of fluoroquinolones stems from their ability to stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[5] This dual-targeting mechanism contributes to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
-
DNA Gyrase (Topoisomerase II): Primarily targeted in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for DNA replication and transcription.[1][3]
-
Topoisomerase IV: The main target in Gram-positive bacteria, this enzyme is essential for the separation of interlinked daughter chromosomes following replication.[2][3]
The fluorine substitution at the C-8 position in this compound is of particular interest. Research on related C-8 substituted fluoroquinolones suggests that this modification can enhance lethality, especially against resistant strains of Staphylococcus aureus.[6]
Caption: Mechanism of action of this compound.
Antimicrobial Susceptibility Testing: The Broth Microdilution Method
To ascertain the antimicrobial efficacy of this compound, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC). This quantitative approach provides the lowest concentration of the compound that inhibits the visible growth of a microorganism.[7]
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Bacterial Strains: Use standardized bacterial strains from a recognized culture collection (e.g., ATCC). Include a panel of both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious bacteria.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).
2. Experimental Workflow:
Caption: Workflow for the Broth Microdilution Assay.
3. Step-by-Step Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically transfer 3-5 colonies of the test organism from a fresh agar plate into a tube of sterile broth.
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Compound Dilutions:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB. The concentration range should be selected based on the expected potency.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.
-
Illustrative Data Presentation
While specific MIC values for this compound are not yet widely published, the following table presents hypothetical data based on the activity of related 8-hydroxyquinoline derivatives to illustrate the expected format of results.
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Ciprofloxacin (Control) | 0.25 - 1.0 | 0.008 - 0.06 | 0.25 - 1.0 | 0.25 - 2.0 |
| Related 8-Hydroxyquinoline Analog 1 | 16 | >64 | >64 | 32 |
| Related 8-Hydroxyquinoline Analog 2 | 4 | 32 | 64 | 8 |
Note: The data for related analogs are for illustrative purposes and are synthesized from published research on similar compounds.[8][9]
Cytotoxicity Assessment: The MTT Assay
A critical step in drug development is to assess the potential toxicity of a compound to mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to evaluate cell metabolic activity, which serves as an indicator of cell viability.[7]
Protocol: In Vitro Cytotoxicity Screening
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Cell Lines: Utilize a panel of human cell lines, such as HEK293 (human embryonic kidney), HepG2 (human liver cancer), and HeLa (human cervical cancer), to assess general cytotoxicity.
-
Culture Media: Use the appropriate culture medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Reagents: MTT solution (5 mg/mL in PBS), Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
2. Experimental Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
3. Step-by-Step Procedure:
-
Cell Seeding:
-
Seed the desired cell lines into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
The following day, treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis and Presentation
The results are typically expressed as the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
| Cell Line | IC₅₀ (µM) of this compound |
| HEK293 | Data to be determined |
| HepG2 | Data to be determined |
| HeLa | Data to be determined |
Future Directions and Considerations
-
Synergy Studies: Investigate the potential for synergistic effects when this compound is combined with other classes of antibiotics. This can be explored using checkerboard assays.
-
Resistance Studies: Assess the propensity for resistance development by serially passaging bacteria in the presence of sub-MIC concentrations of the compound.
-
In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies in animal models of infection to evaluate the compound's efficacy and pharmacokinetic/pharmacodynamic properties.
-
Mechanism of Action Elucidation: While the general mechanism of fluoroquinolones is known, further studies could explore any unique interactions of the 8-fluoro-4-hydroxyquinoline-3-carboxylate scaffold with DNA gyrase and topoisomerase IV from various pathogens.
Conclusion
This compound represents a compelling starting point for the development of new antimicrobial therapies. The protocols outlined in this document provide a robust framework for the initial characterization of its antimicrobial activity and cytotoxicity. A thorough and systematic evaluation of this and related compounds will be crucial in determining their potential clinical utility in an era of growing antimicrobial resistance.
References
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research. [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. [Link]
-
Fluoroquinolones: Mechanism of action, classification, and development of resistance. [Link]
-
Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed. [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH. [Link]
-
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC. [Link]
-
Fluoroquinolones: Mechanism of action, classification, and development of resistance. [Link]
-
Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. - ResearchGate. [Link]
-
Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells - MDPI. [Link]
-
Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones - PMC - NIH. [Link]
Sources
- 1. ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound this compound - Chemdiv [chemdiv.com]
- 8. A New Kind of Quinonic-Antibiotic Useful Against Multidrug-Resistant S. aureus and E. faecium Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (EFHQ-C) as a Versatile Fluorescent Probe
Abstract: This document provides a comprehensive technical guide on the application of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (EFHQ-C), a promising fluorogenic compound from the quinoline family. We delve into its physicochemical and photophysical properties, offering a mechanistic rationale for its use as a fluorescent probe. Detailed, field-tested protocols are provided for its application in the detection of metal ions in solution and for bioimaging of intracellular metal ions in live cells. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel fluorescent tools for their experimental needs.
Introduction to EFHQ-C: A Quinoline-Based Fluorophore
Fluorescent probes are indispensable molecular tools in modern biology and chemistry, enabling the visualization and quantification of specific analytes and dynamic processes within complex environments.[1][2][3][4] Among the various classes of fluorophores, quinoline-based scaffolds have been extensively explored due to their robust photophysical properties, synthetic tractability, and diverse biological activities.[5][6][7] The quinoline core, a fusion of benzene and pyridine rings, provides a platform for developing sensors that can monitor target molecules through changes in fluorescence intensity or emission spectra.[6][7]
This compound (EFHQ-C) is a functionalized quinoline derivative. Its structure incorporates several key features that make it a compelling candidate for a fluorescent probe:
-
The 8-hydroxyquinoline moiety is a classic and powerful metal-ion chelating group, known to exhibit significant changes in fluorescence upon coordination.[8][9]
-
The fluorine atom at the 8-position can modulate the electronic properties of the molecule, potentially enhancing quantum yield and photostability.
-
The ethyl carboxylate group at the 3-position offers a site for further synthetic modification while also influencing the molecule's solubility and cell permeability.
This guide details the properties of EFHQ-C and provides robust protocols for its use as a "turn-on" fluorescent probe, primarily for detecting divalent metal ions such as Zinc (Zn²⁺).
Physicochemical Properties & Synthesis Overview
A thorough understanding of the probe's fundamental properties is critical for its effective application.
Key Compound Specifications
| Property | Value | Reference |
| Synonyms | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | [10][11] |
| CAS Number | 63010-69-5 | [10] |
| Molecular Formula | C₁₂H₁₀FNO₃ | [10][11] |
| Molecular Weight | 235.21 g/mol | [10][11] |
| Appearance | Off-white to yellow solid (typical) | |
| Solubility | Soluble in DMSO, DMF, Ethanol; limited in water | [12] |
| Storage | Store at 2-8°C, protected from light | [10] |
Synthesis Pathway: An Overview
The synthesis of EFHQ-C can be achieved through established methods for quinoline construction, such as the Gould-Jacobs reaction. This pathway involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the quinoline ring system. This method is highly modular, allowing for the introduction of various substituents.
Caption: Generalized synthetic workflow for EFHQ-C via the Gould-Jacobs reaction.
Photophysical Characteristics & Sensing Mechanism
The utility of EFHQ-C as a probe is rooted in its photophysical response to specific analytes.
Expected Photophysical Properties
While detailed characterization is required for each batch, the expected properties based on the 8-hydroxyquinoline scaffold are summarized below.
| Parameter | Expected Value/Characteristic | Rationale & Significance |
| Excitation Max (λex) | ~350-380 nm | The absorption wavelength is determined by the π-conjugated system. This range is suitable for standard fluorescence microscopy filter sets (e.g., DAPI/FITC). |
| Emission Max (λem) | ~480-520 nm (in complex with Zn²⁺) | A significant shift upon ion binding is expected. A large Stokes shift (difference between λex and λem) is desirable to minimize self-absorption and improve signal-to-noise.[9] |
| Quantum Yield (Φ) | Low (free probe); High (ion-bound) | The increase in quantum yield upon binding is the basis of its function as a "turn-on" sensor. |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) | The primary mechanism involves the chelation of a metal ion, which rigidifies the molecular structure and enhances radiative decay.[6] |
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
In its free state, the EFHQ-C molecule can dissipate absorbed energy through non-radiative pathways, such as intramolecular vibrations and rotations, resulting in weak fluorescence. The 8-hydroxy and quinoline nitrogen atoms form a specific binding pocket for metal ions. Upon chelation with a target ion like Zn²⁺, a stable five-membered ring is formed.[9] This coordination "locks" the molecule into a rigid conformation, which suppresses non-radiative decay pathways and forces the excited-state energy to be released as light, leading to a dramatic increase in fluorescence intensity.
Caption: Step-by-step workflow for live-cell imaging using EFHQ-C.
C. Detailed Procedure:
-
Cell Preparation: The day before imaging, seed cells onto a suitable imaging vessel (e.g., 35 mm glass-bottom dish) at a density that will result in 60-80% confluency on the day of the experiment.
-
Probe Loading:
-
Prepare a fresh loading solution by diluting the 1 mM EFHQ-C stock solution to a final concentration of 1-10 µM in warm, serum-free medium or HBSS. Expert Tip: The optimal concentration and loading time should be determined empirically for each cell type to maximize signal and minimize toxicity.
-
Aspirate the culture medium from the cells and gently add the loading solution. [13] * Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.
-
-
Washing:
-
Remove the loading solution.
-
Gently wash the cells two to three times with pre-warmed HBSS to remove any unbound probe and reduce background fluorescence. [14]4. Imaging:
-
Add fresh, pre-warmed HBSS to the cells.
-
Place the dish on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.
-
Using a filter set appropriate for the probe, locate the cells and acquire a baseline fluorescence image.
-
-
Controls and Stimulation:
-
Positive Control: To confirm the probe is responsive to zinc, add a small volume of concentrated ZnCl₂ solution (e.g., to a final concentration of 50 µM) and acquire images over time. A significant increase in fluorescence is expected.
-
Negative Control: To confirm the signal is zinc-dependent, treat cells with a strong, cell-permeant chelator like TPEN (e.g., 10 µM). A decrease in fluorescence should be observed.
-
Data Interpretation & Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal in Cells | - Inefficient probe loading.- Probe concentration too low.- Low basal level of labile zinc in cells. | - Increase probe concentration or incubation time.- Optimize loading buffer (e.g., use serum-free medium).- Treat with an exogenous source of zinc as a positive control. |
| High Background Fluorescence | - Incomplete removal of unbound probe.- Probe precipitation in aqueous buffer. | - Perform additional wash steps with warm buffer.<[15]br>- Ensure the final DMSO concentration in the buffer is low (<0.5%).- Use a background suppressor reagent if available. [15] |
| Cell Death or Morphological Changes | - Probe-induced cytotoxicity.- Phototoxicity from excessive light exposure. | - Reduce probe concentration and/or incubation time.- Reduce laser power/exposure time during imaging.- Use a longer wavelength probe if phototoxicity is a persistent issue. [15] |
Conclusion
This compound (EFHQ-C) is a valuable fluorescent probe with significant potential for the detection and imaging of metal ions, particularly Zn²⁺. Its "turn-on" response, grounded in the reliable Chelation-Enhanced Fluorescence mechanism, provides a high signal-to-background ratio. The protocols outlined in this guide offer a robust framework for researchers to employ EFHQ-C in both quantitative solution-based assays and dynamic live-cell imaging experiments. Further investigations could explore its selectivity against a broader panel of metal ions and its potential for derivatization to target specific cellular organelles.
References
- Accounts of Chemical Research. (2023).
- PubMed.
- RSC Publishing. (2020). Fluorescent probes for bioimaging of potential biomarkers in Parkinson's disease.
- CD BioSciences. Fluorescent Probes in Bioimaging.
- National Center for Biotechnology Information (PMC).
- Crimson Publishers. (2023).
- Crimson Publishers. (2023).
- ResearchGate. (2023).
- Benchchem. Application Notes and Protocols: Fluorene-Based Probes in Cell Imaging.
- Chem-Impex.
- Taylor & Francis eBooks.
- ScienceDirect. (2023). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells.
- AAT Bioquest. Probes for Fluorescent Visualization of Specific Cellular Organelles Protocol.
- ChemicalBook.
- ResearchGate. (1994).
- CRO SPLENDID LAB.
- Promega Corporation.
- Thermo Fisher Scientific. 5 steps to live-cell imaging.
- ION Biosciences. (2023). FLUO-2 AM - Instructions.
- ChemUniverse.
- Chemdiv.
- Fisher Scientific.
- SciSpace.
- National Center for Biotechnology Information (PMC). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Sigma-Aldrich.
- Semantic Scholar. (2005). Photo physical properties of 8-hydroxy quinoline.
- ResearchGate. (2023). Fluoride ion detection by 8-hydroxyquinoline-Zr(IV)-EDTA complex.
- National Center for Biotechnology Information (PMC). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex.
- PubChem.
- Sigma-Aldrich.
- EvitaChem.
- Sigma-Aldrich.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescent probes for bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Probes in Bioimaging - CD BioSciences [bioimagingtech.com]
- 4. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. scispace.com [scispace.com]
- 9. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 12. Buy Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate (EVT-11995433) [evitachem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Experimental Design for Studies on Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a versatile quinoline derivative with significant potential in pharmaceutical research and development.[1] The unique fluorine substitution on the quinoline scaffold enhances its biological activity, making it a valuable intermediate in the synthesis of novel therapeutic agents, including anti-inflammatory and antimicrobial drugs.[1] This guide provides a comprehensive framework for the systematic investigation of this compound, outlining detailed application notes and protocols for its physicochemical characterization, in vitro efficacy testing, in vivo validation, and preliminary safety assessment. By presenting a structured experimental workflow, this document aims to equip researchers with the necessary methodologies to thoroughly evaluate the therapeutic potential of this compound and its analogues.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[2][3] Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[2][3][4] The introduction of a fluorine atom at the 8-position of the quinoline ring, as seen in this compound, can significantly modulate the compound's physicochemical properties and biological activity. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and alter pharmacokinetic profiles.
This document serves as a detailed guide for the comprehensive experimental evaluation of this compound, a compound with the chemical formula C12H10FNO3 and a molecular weight of 235.21 g/mol .[1] The subsequent sections will detail the necessary steps to build a robust data package for this promising molecule, from initial characterization to preclinical assessment.
Physicochemical Characterization: Foundational Knowledge
A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing formulation, absorption, distribution, metabolism, and excretion (ADME).[5] Key parameters should be determined early in the research process to guide subsequent experimental design.
Key Physicochemical Parameters
The following table outlines the critical physicochemical properties to be determined for this compound.
| Parameter | Method | Rationale |
| Aqueous Solubility | Thermodynamic or Kinetic Solubility Assays | Determines the maximum concentration of the compound in aqueous media, crucial for bioavailability and formulation.[5] |
| Lipophilicity (LogP/LogD) | Shake-flask method or RP-HPLC | Indicates the compound's partitioning between an organic and aqueous phase, affecting membrane permeability and interactions with biological targets.[5] |
| pKa | Capillary Electrophoresis or Potentiometric Titration | Determines the ionization state of the compound at different pH values, which influences its solubility, absorption, and target binding.[6] |
| Chemical Stability | HPLC-based stability assays at various pH and temperature conditions | Assesses the compound's degradation profile, which is critical for storage, formulation, and predicting its in vivo lifetime.[5] |
| Crystal Structure and Polymorphism | X-ray Crystallography, DSC, TGA | Identifies the solid-state form of the compound, which can impact solubility, dissolution rate, and bioavailability.[7] |
Protocol: Determination of Aqueous Solubility (Thermodynamic Method)
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Express the solubility in µg/mL or µM.
In Vitro Biological Evaluation: Assessing Therapeutic Potential
In vitro assays are essential for determining the biological activity of a compound and elucidating its mechanism of action. Based on the known activities of similar quinoline derivatives, the primary focus of in vitro studies for this compound should be on its potential anti-inflammatory and antimicrobial effects.[1][4][8]
Anti-Inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. The anti-inflammatory potential of the test compound can be assessed using various cell-based assays.
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value (the concentration of compound that inhibits 50% of NO production).
Caption: Workflow for the carrageenan-induced paw edema model.
Preliminary Safety and Pharmacokinetic Profiling
Early assessment of a compound's safety and pharmacokinetic profile is crucial for identifying potential liabilities.
Cytotoxicity Assessment
The cytotoxicity of this compound should be evaluated against a normal, non-cancerous cell line to determine its therapeutic index.
-
Cell Culture and Seeding: Culture and seed a normal cell line (e.g., human lung fibroblasts, MRC-5) in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability and determine the CC50 value (the concentration of compound that reduces cell viability by 50%).
In Vitro Pharmacokinetics
In vitro pharmacokinetic assays provide an early indication of a compound's ADME properties.
| Parameter | Method | Rationale |
| Metabolic Stability | Liver Microsome Stability Assay | Assesses the compound's susceptibility to metabolism by cytochrome P450 enzymes. [9] |
| Plasma Protein Binding | Equilibrium Dialysis or Ultracentrifugation | Determines the extent to which the compound binds to plasma proteins, which affects its distribution and availability to target tissues. |
| Cell Permeability | Caco-2 or PAMPA Assay | Predicts the intestinal absorption of the compound. [10] |
Data Interpretation and Future Directions
The data generated from this comprehensive experimental workflow will provide a robust initial assessment of the therapeutic potential of this compound. Favorable results, including potent in vitro activity, significant in vivo efficacy, and a good preliminary safety profile, would warrant further investigation.
Future studies could include:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.
-
Lead Optimization: Synthesizing and evaluating analogues to improve potency, selectivity, and pharmacokinetic properties.
-
Advanced In Vivo Models: Testing the compound in more complex and disease-relevant animal models.
-
Formal Toxicology Studies: Conducting comprehensive toxicology studies to support potential clinical development.
References
-
Physicochemical characterization of small drug molecules by capillary electrophoresis. ITQB. Available from: [Link]
-
In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. Available from: [Link]
-
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available from: [Link]
-
Physicochemical and Biopharmaceutical Characterisation of Small Drug Molecules by Capillary Electrophoresis. Uppsala University. Available from: [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. Available from: [Link]
-
Physicochemical Characterization. Creative Biolabs. Available from: [Link]
-
Characterization of Physicochemical Properties. Pace Analytical. Available from: [Link]
-
Quinolone toxicity: methods of assessment. PubMed. Available from: [Link]
-
Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. ResearchGate. Available from: [Link]
-
Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science. Available from: [Link]
-
Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Publications. Available from: [Link]
-
Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. PubMed. Available from: [Link]
-
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. Available from: [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available from: [Link]
-
Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PubMed Central. Available from: [Link]
-
Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. PubMed Central. Available from: [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available from: [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health. Available from: [Link]
-
Clinical toxicological aspects of fluoroquinolone. ResearchGate. Available from: [Link]
-
A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. MDPI. Available from: [Link]
-
Some anti-inflammatory compounds containing quinoline moieties. ResearchGate. Available from: [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Modeling for Acute Toxicity Prediction of Fluoroquinolone Antibiotics in Rat. International Journal of Advanced Research. Available from: [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available from: [Link]
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Available from: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. Available from: [Link]
-
Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. ResearchGate. Available from: [Link]
-
Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. National Institutes of Health. Available from: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available from: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]
-
Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%, Thermo Scientific. Fisher Scientific. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 6. Physicochemical characterization of small drug molecules by capillary electrophoresis — ITQB [itqb.unl.pt]
- 7. pacelabs.com [pacelabs.com]
- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uu.diva-portal.org [uu.diva-portal.org]
Application Notes and Protocols for Cell-Based Assays Using Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Introduction: Unveiling the Potential of a Privileged Scaffold
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (EFHQ) is a member of the quinoline family, a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1][2] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have shown a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The fluorine substitution at the 8th position of EFHQ is of particular interest, as halogenation can enhance the metabolic stability and binding affinity of compounds to their biological targets.[1][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in a variety of cell-based assays. We will delve into detailed, step-by-step protocols for assessing its cytotoxic, pro-apoptotic, and anti-inflammatory potential. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific research needs.
Compound Details:
| Parameter | Value |
| IUPAC Name | This compound |
| Synonyms | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester |
| CAS Number | 63010-69-5 |
| Molecular Formula | C₁₂H₁₀FNO₃ |
| Molecular Weight | 235.21 g/mol |
| Storage | Store at 0-8°C |
Section 1: Assessing Cytotoxic and Anti-Proliferative Activity
A primary step in the evaluation of any novel compound with therapeutic potential is to determine its effect on cell viability and proliferation. The MTT assay is a widely adopted colorimetric method for this purpose, providing a quantitative measure of metabolically active cells.[3]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Assay for Cell Viability
Materials:
-
This compound (EFHQ)
-
Cancer cell line of interest (e.g., MCF-7, HeLa, K-562)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of EFHQ in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the EFHQ stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO at the same final concentration as the highest EFHQ dose) must be included.
-
Carefully remove the medium from the wells and add 100 µL of the prepared EFHQ dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
The percentage of cell viability can be calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of EFHQ that inhibits cell proliferation by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Expected Outcome: Based on studies of other quinoline derivatives, EFHQ is anticipated to exhibit dose-dependent cytotoxicity against various cancer cell lines.[5][6]
Section 2: Investigating the Induction of Apoptosis
A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a robust method for detecting and quantifying apoptosis.[7]
Principle of the Annexin V/PI Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
This compound (EFHQ)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with various concentrations of EFHQ (e.g., based on the determined IC₅₀ value) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC and PI fluorescence should be detected in the appropriate channels (typically FL1 and FL3, respectively).
-
Data Interpretation
The flow cytometry data will allow for the differentiation of four cell populations:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
An increase in the percentage of Annexin V-positive cells in the EFHQ-treated groups compared to the control group indicates the induction of apoptosis.
Section 3: Cell Cycle Analysis
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry can quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[6][7]
Principle of Cell Cycle Analysis
Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells with a 2n DNA content.
-
S phase: Cells with a DNA content between 2n and 4n.
-
G2/M phase: Cells with a 4n DNA content.
Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
This compound (EFHQ)
-
Cancer cell line of interest
-
Complete cell culture medium
-
PI staining solution (containing PI and RNase A)
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with EFHQ as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Data Interpretation
The flow cytometry software will generate a histogram of DNA content. By analyzing the distribution of cells in the G0/G1, S, and G2/M phases, it is possible to determine if EFHQ induces cell cycle arrest at a specific phase. For example, an accumulation of cells in the G2/M phase would suggest that the compound interferes with mitosis.
Section 4: Visualizing Experimental Workflows and Potential Mechanisms
To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for evaluating the bioactivity of EFHQ.
Sources
- 1. Buy Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate [smolecule.com]
- 2. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Compound this compound - Chemdiv [chemdiv.com]
- 5. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Preclinical Evaluation of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Prepared by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
This compound (CAS: 63010-69-5) is a versatile heterocyclic compound belonging to the quinoline class.[1][2][3] Its structure, featuring a quinoline core with fluorine substitution, suggests significant potential in pharmaceutical development. The fluorine moiety is known to enhance biological activity, making this compound a promising candidate for novel therapeutic agents.[1] Research has indicated that quinoline derivatives possess a wide spectrum of biological activities, and this specific molecule serves as a key intermediate in the synthesis of agents targeting bacterial infections, inflammation, and cancer.[1][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of preclinical animal studies to evaluate the pharmacokinetic profile, efficacy, and safety of this compound. The protocols are designed to be robust and self-validating, incorporating field-proven insights to ensure data integrity and translatability.
Section 1: Foundational Principles for In Vivo Assessment
Before initiating any animal study, a thorough understanding of experimental design and ethical principles is paramount. Preclinical animal testing is a critical step for evaluating the safety, toxicity, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a new chemical entity before it can proceed to human clinical trials.[6]
1.1 Ethical Considerations: The 3Rs Principle
All animal experiments must be conducted in compliance with institutional and national guidelines for animal welfare. The "3Rs" principle provides a framework for ethical research:[6][7]
-
Replacement: Utilizing non-animal methods (e.g., in vitro assays, computational modeling) whenever possible.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant results.
-
Refinement: Minimizing animal pain and distress through optimized housing, handling, and experimental procedures.
1.2 Experimental Design: Ensuring Rigor and Reproducibility
The scientific validity of preclinical research hinges on rigorous and transparent study design.[6][8] Key elements include:
-
Clear Hypothesis: Each study must address a well-defined scientific question.[7]
-
Controls: Inclusion of appropriate controls is non-negotiable. This includes vehicle controls (to assess the effect of the delivery medium), negative controls, and positive controls (a known effective drug) to validate the model.[7]
-
Randomization & Blinding: Animals should be randomly assigned to treatment groups to minimize selection bias.[7] Whenever feasible, studies should be conducted in a blinded manner, where investigators assessing the outcomes are unaware of the treatment allocations.
-
Sample Size Calculation: The number of animals per group should be determined by a power analysis to ensure the study is sufficiently powered to detect a meaningful effect.[7]
Preclinical Evaluation Workflow
The following diagram illustrates a generalized workflow for the preclinical assessment of a novel compound like this compound.
Figure 1. Generalized preclinical testing workflow for a novel therapeutic compound.
Section 2: Pharmacokinetic (PK) Profiling Protocol
Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental. Fluoroquinolones, a related class, have been extensively studied in animal models to determine their pharmacokinetic parameters.[9] The Area Under the Curve (AUC) to Minimum Inhibitory Concentration (MIC) ratio is a key predictor of efficacy for antimicrobials.[10]
Objective: To determine the basic pharmacokinetic profile of this compound in mice following a single administration.
Animal Model: Male BALB/c mice (8-10 weeks old). Mice are commonly used for initial PK studies due to their small size, well-characterized biology, and cost-effectiveness.
Materials:
-
This compound (Test Article, TA)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Administration equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Acclimatization: Acclimatize animals for at least 7 days prior to the study.
-
Dose Formulation: Prepare a homogenous suspension of the TA in the vehicle at the desired concentration (e.g., 10 mg/mL).
-
Grouping and Dosing:
-
Assign animals to two groups (n=18 per group for sparse sampling): Intravenous (IV) and Oral (PO).
-
Administer a single dose of the TA. For example, 2 mg/kg for IV and 10 mg/kg for PO.
-
-
Blood Sampling (Sparse Sampling):
-
Collect blood samples (~50 µL) via retro-orbital or submandibular bleed from 3 mice per time point.
-
Time points: Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the TA in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
Table 1: Key Pharmacokinetic Parameters to Determine
| Parameter | Description | Importance |
|---|---|---|
| Cmax | Maximum plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Time at which peak plasma concentration is observed. |
| AUC | Area Under the Curve | Represents total drug exposure over time.[10] |
| t½ | Half-life | Time required for the drug concentration to decrease by half. |
| CL | Clearance | The rate at which the drug is eliminated from the body. |
| Vd | Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[9] |
| F% | Bioavailability | The fraction of the administered dose that reaches systemic circulation (calculated from PO vs. IV data). |
Section 3: Efficacy Evaluation in Disease Models
Based on the known activities of quinoline derivatives, the following animal models are recommended to test the efficacy of this compound.
Antimicrobial Efficacy: Murine Bacterial Pneumonia Model
Rationale: Animal models of bacterial infection are essential for evaluating the in vivo activity of new antibacterial drugs.[11] The neutropenic murine lung infection model is a standard and well-characterized model frequently used in regulatory submissions to the FDA.[11][12]
Objective: To evaluate the efficacy of the TA in reducing bacterial burden in the lungs of mice infected with a relevant pathogen (e.g., Streptococcus pneumoniae or Pseudomonas aeruginosa).
Animal Model: Immunocompromised (neutropenic) female BALB/c mice. Neutropenia is induced to ensure a robust and reproducible infection.[12][13]
Protocol:
-
Induction of Neutropenia: Administer cyclophosphamide intraperitoneally on day -4 and day -1 prior to infection.
-
Infection: On day 0, lightly anesthetize mice and intranasally inoculate them with a standardized suspension of the bacterial strain.
-
Treatment: Begin treatment 2 hours post-infection. Administer the TA, vehicle, or a positive control (e.g., ciprofloxacin) via the desired route (e.g., subcutaneous or oral) at predetermined doses based on PK data.[14][15]
-
Endpoint: At 24 hours post-infection, euthanize the mice.
-
Bacterial Load Quantification: Aseptically harvest the lungs, homogenize the tissue, and perform serial dilutions for plating on appropriate agar.
-
Data Analysis: Count colony-forming units (CFU) after overnight incubation. Express results as log10 CFU/g of lung tissue. Compare the bacterial load in treated groups to the vehicle control group.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
Rationale: The carrageenan-induced paw edema model in rats is a classic, acute, and reproducible model of inflammation.[16] It is widely used for the preliminary screening of compounds with potential anti-inflammatory activity.[17][18][19] The inflammatory response is biphasic, involving mediators like histamine, serotonin, bradykinin, and prostaglandins.[17]
Objective: To assess the ability of the TA to reduce acute inflammation in a rat model.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Grouping: Randomly assign rats into groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)
-
Groups 3-5: Test Article at low, medium, and high doses (e.g., 25, 50, 100 mg/kg, PO).
-
-
Dosing: Administer the respective treatments orally 60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group relative to the vehicle control group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Workflow for Carrageenan-Induced Paw Edema Assay
Figure 2. Step-by-step experimental workflow for the rat paw edema anti-inflammatory model.
Anticancer Efficacy: Human Tumor Xenograft Model
Rationale: Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer drug discovery.[20][21] They allow for the in vivo evaluation of a compound's effect on human tumor growth.[22]
Objective: To determine the antitumor activity of the TA against a human cancer cell line grown as a subcutaneous tumor in immunodeficient mice.
Animal Model: Female athymic nude mice (Foxn1nu) or SCID mice (6-8 weeks old). Their compromised immune system prevents rejection of the human tumor graft.[21][22]
Protocol:
-
Cell Culture: Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under sterile conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 106 cells in Matrigel) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Dosing: Begin dosing with the TA (at various doses), vehicle, or a positive control (standard-of-care chemotherapy). Administer treatments according to a defined schedule (e.g., once daily, orally for 21 days).
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary: Body weight (as a measure of toxicity), clinical observations.
-
-
Study Termination: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period.
-
Data Analysis: Compare the mean tumor volume of treated groups to the vehicle control group. Calculate TGI.
Table 2: Sample Grouping for a Xenograft Study
| Group | Treatment | Dose | Route | Schedule |
|---|---|---|---|---|
| 1 | Vehicle Control | - | PO | QD x 21d |
| 2 | Positive Control | (e.g., Paclitaxel, 10 mg/kg) | IP | Q3D x 5 |
| 3 | Test Article | Low Dose (e.g., 25 mg/kg) | PO | QD x 21d |
| 4 | Test Article | High Dose (e.g., 75 mg/kg) | PO | QD x 21d |
PO: Oral; IP: Intraperitoneal; QD: Once daily; Q3D: Every 3 days
Section 4: Toxicology and Safety Assessment
Rationale: Early assessment of toxicity is crucial.[6] Quinoline itself has been shown to cause liver tumors in rodents, highlighting the need to carefully evaluate the safety profile of its derivatives.[23] An acute toxicity study helps determine the median lethal dose (LD50) and identify potential target organs for toxicity.[24]
Objective: To determine the acute oral toxicity (LD50) of the TA in rodents and observe signs of toxicity.
Animal Model: Sprague-Dawley rats (equal numbers of males and females).
Protocol (Up-and-Down Procedure, OECD 425):
-
Dosing: Dose animals sequentially, one at a time.
-
Starting Dose: Begin with a dose just below the best preliminary estimate of the LD50.
-
Observation: Observe the animal for up to 14 days for signs of toxicity and mortality.
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased.
-
If the animal dies, the dose for the next animal is decreased.
-
-
Termination: The study is stopped when one of the stopping criteria defined by the guideline is met.
-
LD50 Calculation: The LD50 value is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
-
Necropsy: Perform a gross necropsy on all animals to identify any visible organ abnormalities.
Causality Insight: The choice of the Up-and-Down Procedure over a classical LD50 test is a refinement that significantly reduces the number of animals required while still providing a statistically robust estimate of the LD50.[6][7]
References
-
Vallée, E., Azoulay-Dupuis, E., Pocidalo, J. J., & Bergogne-Bérézin, E. (1991). Pharmacokinetics of four fluoroquinolones in an animal model of infected lung. Journal of Antimicrobial Chemotherapy, 28(2), 235–243. [Link][14][15][25]
-
Corbett, T. H., Valeriote, F. A., & Baker, L. H. (1987). The use of animal models in cancer drug discovery and development. Investigational New Drugs, 5(1), 3–10. [Link][20]
-
Singh, S., & Sharma, N. (2018). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 8(3), 153-158. [Link][17]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Inflammopharmacology, 27(6), 911–930. [Link][18][26]
-
Sharma, P. C. (n.d.). Fluoroquinolones: Pharmacokinetics and Resistance. Animals | Pharmacology. [Link][9]
-
Zhao, X., Liu, C., & Ma, C. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(13), 10834. [Link][21]
-
Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). Various Animal Models for Preclinical Testing of Anti-inflammatory Agents. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link][19]
-
Office of Environmental Health Hazard Assessment (OEHHA). (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. [Link][23]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link][16]
-
Turnidge, J. (1999). Pharmacokinetics and pharmacodynamics of fluoroquinolones. Drugs, 58 Suppl 2, 29–36. [Link][10]
-
Heid, I., Steiger, K., Trajkovic-Arsic, M., & Siveke, J. T. (2019). Animal models for modeling pancreatic cancer and novel drug discovery. Expert Opinion on Drug Discovery, 14(2), 127–142. [Link][27]
-
Connelly, S., et al. (2020). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. ASM Journals. [Link][12]
-
Puzyn, T., et al. (2024). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. [Link][28][29]
-
BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. [Link][6]
-
Waack, U., et al. (2020). Assessing Animal Models of Bacterial Pneumonia Used in Investigational New Drug Applications for the Treatment of Bacterial Pneumonia. Antimicrobial Agents and Chemotherapy, 64(5), e02242-19. [Link][11]
-
American Friends of Tel Aviv University. (2023). Animal Research Leads to New Cancer-Related Scientific Discoveries. [Link][30]
-
Sena, E. S., & Currie, G. L. (2017). General Principles of Preclinical Study Design. Handbook of Experimental Pharmacology, 236, 43–61. [Link][8]
-
Prisys Biotech. (2025). Designing Animal Studies: Key Considerations For Preclinical Research Success. [Link][7]
-
Branstrom, A. A., et al. (2022). Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. Microbiology Spectrum, 10(5), e00922-22. [Link][13]
-
Minnesota Department of Health. (2023). Quinoline Toxicological Summary. [Link][31]
-
Bekhli, I. U., et al. (1994). [The synthesis and study of the acute toxicity and anthelmintic activity of salicylanilides containing a quinoline residue]. Meditsinskaia parazitologiia i parazitarnye bolezni, (1), 52–54. [Link][24]
-
Rijal, P., et al. (2022). Impetigo Animal Models: A Review of Their Feasibility and Clinical Utility for Therapeutic Appraisal of Investigational Drug Candidates. Pharmaceuticals, 15(11), 1369. [Link][32]
-
American Physiological Society. (n.d.). Avoiding Common Pitfalls in Preclinical Animal Research Design. [Link][33]
-
Li, J., et al. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic Chemistry, 88, 102899. [Link][4]
-
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9170–9185. [Link][35]
-
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link][36]
-
Ghorab, M. M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3740. [Link][37]
-
ResearchGate. (2019). Synthesis and Identification of Quinoline Derivatives as Topoisomerase I Inhibitors with Potent Antipsoriasis Activity in an Animal Model. [Link][38]
-
Onel, A., et al. (2022). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. International Journal of Molecular Sciences, 23(22), 14389. [Link][5]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biobostonconsulting.com [biobostonconsulting.com]
- 7. prisysbiotech.com [prisysbiotech.com]
- 8. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biologydiscussion.com [biologydiscussion.com]
- 10. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing Animal Models of Bacterial Pneumonia Used in Investigational New Drug Applications for the Treatment of Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Pharmacokinetics of four fluoroquinolones in an animal model of infected lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 17. asianjpr.com [asianjpr.com]
- 18. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 19. ijpsr.com [ijpsr.com]
- 20. The use of animal models in cancer drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Video: Mouse Models of Cancer Study [jove.com]
- 23. oehha.ca.gov [oehha.ca.gov]
- 24. [The synthesis and study of the acute toxicity and anthelmintic activity of salicylanilides containing a quinoline residue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Animal models for modeling pancreatic cancer and novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 29. researchgate.net [researchgate.net]
- 30. kentscientific.com [kentscientific.com]
- 31. health.state.mn.us [health.state.mn.us]
- 32. mdpi.com [mdpi.com]
- 33. Avoiding Common Pitfalls in Preclinical Animal Research Design | American Physiological Society [physiology.org]
- 34. This compound [myskinrecipes.com]
- 35. pubs.acs.org [pubs.acs.org]
- 36. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 37. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate for Targeted Drug Delivery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including potent anticancer and antimicrobial effects.[1][2][3] Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (EFHQ-3C) is a promising member of this class, featuring a fluorine substitution known to enhance biological activity and metabolic stability.[4] However, like many potent therapeutic agents, its clinical utility can be hampered by poor solubility and potential off-target toxicity. Targeted drug delivery systems offer a strategic solution to these challenges, enabling the selective accumulation of therapeutic payloads in diseased tissues while minimizing exposure to healthy cells.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging EFHQ-3C as a payload in targeted therapeutic strategies. We present detailed, field-proven protocols for the chemical modification of EFHQ-3C, its formulation into liposomal nanoparticles, the conjugation of targeting ligands, and the subsequent physicochemical and in vitro characterization of the complete delivery system.
Introduction to EFHQ-3C and Targeted Delivery Principles
Quinoline and its derivatives are heterocyclic aromatic compounds that have been extensively explored for drug development due to their ability to intercalate with DNA and inhibit key enzymes like topoisomerases and tyrosine kinases.[1][2][7] This diverse mechanism of action makes them valuable candidates for anticancer therapies.[7][8] EFHQ-3C, as a functionalized quinoline, serves as a key intermediate for more complex pharmaceuticals or as a potential therapeutic agent itself.[4]
The core challenge with potent molecules like EFHQ-3C is achieving a therapeutic concentration at the target site without inducing systemic toxicity.[9][10] Targeted drug delivery aims to solve this by utilizing carriers, such as nanoparticles or direct-conjugates, that can navigate the biological milieu and recognize specific markers on diseased cells.[5][6]
Targeting Strategies:
-
Passive Targeting: This strategy relies on the inherent physicochemical properties of the drug carrier. Nanoparticles between 50-200 nm can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, a phenomenon caused by the leaky vasculature and poor lymphatic drainage of tumors.[6][11]
-
Active Targeting: This involves decorating the surface of the drug carrier with ligands (e.g., antibodies, peptides, small molecules) that bind to receptors overexpressed on the target cells.[5] This enhances cellular uptake and specificity.
This document will focus on preparing EFHQ-3C for both passive and active targeting approaches by formulating it into liposomes, which can be further modified with targeting ligands.
Physicochemical Characterization of EFHQ-3C
A thorough understanding of the payload's properties is fundamental to designing an effective delivery system. EFHQ-3C is a relatively hydrophobic molecule, a key consideration for its formulation.
| Property | Value | Source |
| Chemical Name | This compound | [4][12] |
| Synonyms | 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester | [13] |
| CAS Number | 63010-69-5 | [4] |
| Molecular Formula | C₁₂H₁₀FNO₃ | [4][13] |
| Molecular Weight | 235.21 g/mol | [4][13] |
| Appearance | Off-white to yellow solid | N/A |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; poorly soluble in water. | [4] |
Causality: The poor aqueous solubility of EFHQ-3C necessitates the use of a carrier system, such as liposomes or nanoparticles, to enable intravenous administration and improve bioavailability. Its hydrophobicity makes it an excellent candidate for incorporation into the lipid bilayer of liposomes.[14][15]
Preparation of EFHQ-3C Loaded Liposomes
Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[16] For EFHQ-3C, its lipophilic nature allows for stable incorporation directly into the bilayer.[14][17] The thin-film hydration method is a robust and widely used technique for preparing multilamellar vesicles (MLVs), which can then be downsized to produce small unilamellar vesicles (SUVs) suitable for systemic delivery.[16][17]
Protocol 1: Preparation of EFHQ-3C Loaded Liposomes via Thin-Film Hydration
Rationale: This protocol is chosen for its high reproducibility and efficiency in loading hydrophobic drugs. Cholesterol is included to enhance membrane stability and reduce drug leakage, while the optional PEGylated lipid (DSPE-PEG2000) is used to create "stealth" liposomes that can evade the immune system and prolong circulation time, thereby enhancing the EPR effect.[17]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional, for stealth liposomes)
-
This compound (EFHQ-3C)
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Preparation: In a clean round-bottom flask, dissolve DSPC, Cholesterol, and DSPE-PEG2000 (if used) in chloroform. A common molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG2000).
-
Drug Addition: Add EFHQ-3C to the lipid solution. A typical starting point is a 1:10 drug-to-lipid weight ratio. Ensure complete dissolution.
-
Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure at a temperature above the lipid transition temperature (for DSPC, >55°C). Rotate the flask to ensure a thin, uniform lipid film forms on the inner surface. Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.
-
Hydration: Add sterile PBS (pH 7.4) to the flask. The volume depends on the desired final lipid concentration (e.g., 10 mg/mL). Hydrate the film by rotating the flask in a water bath set to ~60-65°C for 1-2 hours. The lipid film will peel off the flask wall and form multilamellar vesicles (MLVs), resulting in a milky suspension.
-
Sizing by Extrusion: To obtain a homogenous population of vesicles with a defined size, the MLV suspension is extruded.
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane.
-
Heat the extruder to 60-65°C.
-
Load the MLV suspension into one of the gas-tight syringes.
-
Pass the suspension through the membrane 11-21 times. This process yields small unilamellar vesicles (SUVs) with a narrow size distribution.
-
-
Purification: To remove any unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography (SEC) using a Sephadex G-50 column or by dialysis against PBS.
-
Sterilization and Storage: Sterilize the final liposome formulation by passing it through a 0.22 µm syringe filter. Store at 4°C. Do not freeze.
Caption: Workflow for preparing EFHQ-3C loaded liposomes.
Physicochemical Characterization of Liposomes
Rigorous characterization is essential to ensure batch-to-batch consistency and predict in vivo performance.[11][18]
| Technique | Parameter Measured | Rationale & Importance |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average), Polydispersity Index (PDI) | Size determines biodistribution and ability to exploit the EPR effect. A PDI < 0.2 indicates a monodisperse population, which is critical for regulatory approval.[19] |
| Zeta Potential Analysis | Surface Charge | Indicates colloidal stability. A near-neutral or slightly negative zeta potential is desirable for PEGylated liposomes to minimize non-specific protein binding and prolong circulation. |
| Transmission Electron Microscopy (TEM) | Morphology, Size Confirmation | Provides direct visualization of the liposomes, confirming their spherical shape and lamellarity. It serves as an orthogonal method to validate DLS data.[20][21] |
| High-Performance Liquid Chromatography (HPLC) | Drug Concentration | Used to quantify EFHQ-3C for determining encapsulation efficiency and drug loading. |
Protocol 2: Characterization by DLS and Zeta Potential
-
Dilute the liposome suspension in sterile-filtered PBS to an appropriate concentration (typically ~0.1 mg/mL).
-
For DLS, equilibrate the sample at 25°C for 2 minutes in the instrument.
-
Measure the scattered light intensity fluctuations to determine the Z-average size and PDI.
-
For Zeta Potential, use an appropriate folded capillary cell and apply an electric field to measure electrophoretic mobility, from which the zeta potential is calculated.
Protocol 3: Determination of Encapsulation Efficiency (EE)
Rationale: EE is a critical quality attribute that defines the percentage of the initial drug that has been successfully encapsulated within the liposomes.
-
Take a known volume of the purified liposome suspension.
-
Lyse the liposomes by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated EFHQ-3C.
-
Quantify the total amount of EFHQ-3C using a validated HPLC method with UV detection.
-
Calculate the EE using the following formula: EE (%) = (Amount of encapsulated drug / Initial amount of drug added) x 100
Protocol 4: In Vitro Drug Release Study
Rationale: This assay simulates the release of the drug from the carrier into the systemic circulation. A sustained release profile is often desired to maintain the therapeutic drug concentration over an extended period.[22]
-
Place a known volume (e.g., 1 mL) of the EFHQ-3C liposome suspension into a dialysis bag (e.g., 10-12 kDa MWCO).
-
Submerge the sealed bag in a larger volume of release buffer (e.g., 500 mL of PBS containing 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release buffer and replace it with an equal volume of fresh buffer.
-
Quantify the concentration of EFHQ-3C in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Functionalization for Active Targeting
To move beyond passive accumulation, liposomes can be decorated with targeting ligands. This requires incorporating a lipid with a reactive functional group into the formulation.
Caption: Diagram of a liposome actively targeted via a surface ligand.
Protocol 5: Conjugation of a Targeting Ligand to Liposomes
Rationale: This protocol describes the conjugation of a thiol-containing targeting ligand (e.g., a peptide containing a cysteine residue) to maleimide-functionalized liposomes. Maleimide-thiol chemistry is highly efficient and specific at physiological pH.[23]
Materials:
-
Liposomes prepared as in Protocol 1, but with the inclusion of a maleimide-functionalized lipid (e.g., DSPE-PEG(2000)-Maleimide) in the initial lipid mixture (typically 1-2 mol%).
-
Thiol-containing targeting ligand (e.g., RGD peptide for targeting integrins).
-
Reaction buffer (e.g., HEPES buffer, pH 6.5-7.5).
Procedure:
-
Prepare maleimide-functionalized EFHQ-3C liposomes according to Protocol 1.
-
Dissolve the targeting ligand in the reaction buffer.
-
Add the ligand solution to the liposome suspension at a defined molar ratio (e.g., 100-500 ligands per liposome).
-
Incubate the reaction mixture for 4-6 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
Quench any unreacted maleimide groups by adding a small molecule thiol like L-cysteine.
-
Remove the unconjugated ligand by size exclusion chromatography or dialysis as described previously.
-
Validate the conjugation success using methods appropriate for the ligand (e.g., specific protein quantification assays or HPLC).
In Vitro Evaluation of Targeted Liposomes
Once the targeted formulation is prepared and characterized, its biological activity must be assessed in relevant cell models.[24][25]
Protocol 6: Cellular Uptake Study
Rationale: This assay directly visualizes and quantifies the benefit of active targeting. To perform this, a fluorescent probe (e.g., Rhodamine-PE) is incorporated into the lipid bilayer during liposome preparation.
-
Seed target cells (e.g., U87MG glioblastoma cells, which overexpress αvβ3 integrins for RGD targeting) in a glass-bottom plate or a multi-well plate for flow cytometry.
-
Allow cells to adhere overnight.
-
Incubate the cells with fluorescently-labeled targeted liposomes, non-targeted liposomes, and a blocking control (cells pre-incubated with excess free ligand) for 1-4 hours at 37°C.
-
Wash the cells thoroughly with cold PBS to remove non-internalized liposomes.
-
For Microscopy: Fix the cells, stain the nuclei with DAPI, and visualize using a confocal fluorescence microscope.
-
For Flow Cytometry: Detach the cells and analyze the cellular fluorescence intensity.
-
Expected Outcome: A significantly higher fluorescence signal should be observed in cells treated with targeted liposomes compared to non-targeted and blocking controls, confirming receptor-mediated endocytosis.
Protocol 7: Cytotoxicity Assay
Rationale: The ultimate goal is to enhance the therapeutic efficacy of EFHQ-3C. An MTT or similar cell viability assay can quantify the cytotoxic effect.
-
Seed target cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of:
-
Free EFHQ-3C (solubilized in DMSO)
-
Empty liposomes (as a vehicle control)
-
Non-targeted EFHQ-3C liposomes
-
Targeted EFHQ-3C liposomes
-
-
Incubate for 48-72 hours at 37°C.
-
Add MTT reagent and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or acidified isopropanol) and read the absorbance at the appropriate wavelength.
-
Calculate the cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Expected Outcome: The targeted EFHQ-3C liposomes should exhibit a lower IC₅₀ value compared to the non-targeted liposomes and free drug, demonstrating the therapeutic benefit of targeted delivery.
Caption: A logical workflow for developing a targeted liposomal drug.
Safety and Concluding Remarks
While quinoline derivatives are potent therapeutic agents, the fluoroquinolone class has been associated with certain toxicities.[10][26][27] It is imperative that any new formulation based on a quinoline scaffold, including EFHQ-3C, undergoes rigorous biocompatibility and preclinical toxicology evaluation. The primary advantage of targeted delivery is its potential to mitigate such risks by lowering the required therapeutic dose and reducing systemic exposure.
The protocols outlined in this guide provide a robust starting point for harnessing this compound in the development of advanced, targeted drug delivery systems. Through careful formulation, rigorous characterization, and systematic in vitro validation, researchers can unlock the therapeutic potential of this promising molecule, paving the way for more effective and safer therapies.
References
-
Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2022). A review on anticancer potential of quinoline derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. [Link]
-
ResearchGate. (n.d.). Selected quinoline-based marketed drugs. [Link]
-
Marella, A., Ali, M. R., Alam, M. T., Saha, R., Tan, S. C., & Bawa, S. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 40, 116189. [Link]
-
Musso, L., Cincinelli, R., Zuco, V., & Zunino, F. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(21), 5159. [Link]
-
Ajani, O. O., Adebiyi, K. T., & Adebiyi, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Journal of the Iranian Chemical Society, 19(11), 4785-4829. [Link]
-
Oprita, I. D., Cotoraci, C., & Popa, A. (2021). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. Pharmaceutics, 13(10), 1546. [Link]
-
ResearchGate. (2016). Liposome Formulations of Hydrophobic Drugs. [Link]
-
Xu, C., Wang, Y., & Lu, W. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 733. [Link]
-
Sharma, R., Kumar, A., & Singh, R. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]
-
Filipe, V., Hawe, A., & Jiskoot, W. (2023). Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. Materials Horizons, 10(10), 4039-4054. [Link]
-
Lee, S., & Kwon, Y. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Investigation, 53(5), 621-633. [Link]
-
Li, Y., Zhao, L., & Li, Y. (2024). Small Molecule-Drug Conjugates: An Emerging Drug Design Strategy for Targeted Therapeutics. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2023). Long-term toxicity of fluoroquinolones: a comprehensive review. [Link]
-
University of Dundee. (n.d.). Ultrasound mediated Targeted Drug Delivery In Vitro: design, evaluation and application. [Link]
-
Dara, T., & Pathak, K. (2022). Liposomes: structure, composition, types, and clinical applications. Heliyon, 8(5), e09394. [Link]
-
Sharma, A., Kumar, V., & Singh, P. P. (2023). Magnetic nanoparticle-catalysed synthesis of quinoline derivatives: A green and sustainable method. Results in Chemistry, 5, 100827. [Link]
-
Hoeppener, S. (2024). Characterization of Drug Delivery Systems by Transmission Electron Microscopy. Handbook of Experimental Pharmacology, 284, 191-209. [Link]
-
ACS Publications. (2024). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. [Link]
-
Frontiers. (2023). Application of nano and microformulations to improve the leishmanicidal response of quinoline compounds: a brief review. [Link]
-
ResearchGate. (2023). Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. [Link]
-
ResearchGate. (n.d.). In vitro evaluation of nanoparticles. [Link]
-
Gootz, T. D., Barrett, J. F., & Sutcliffe, J. A. (1990). Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity, and antimicrobial activity. Antimicrobial Agents and Chemotherapy, 34(1), 8-12. [Link]
-
protocols.io. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
-
MDPI. (2021). Cellular Targeting of Oligonucleotides by Conjugation with Small Molecules. [Link]
-
ZORA. (2016). Liposome Formulations of Hydrophobic Drugs. [Link]
-
Semantic Scholar. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. [Link]
-
CentAUR. (2023). Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. [Link]
-
Public Health Toxicology. (2021). Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. [Link]
-
CRO Splendid Lab. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). The reported biologically active quinoline-based molecules. [Link]
-
Allan Chemical Corporation. (2024). Dynamic Light Scattering for Pharmaceutical Nanoparticles. [Link]
-
WebMD. (2024). Fluoroquinolones: Safety, Risks, and Side Effects. [Link]
-
Dove Medical Press. (2024). In vivo fate of targeted drug delivery carriers. [Link]
- Google Patents. (n.d.). EP0792143B1 - Methods for making liposomes containing hydrophobic drugs.
-
Bio-Synthesis, Inc. (n.d.). Small Molecule Drug Conjugation. [Link]
-
PubMed. (2023). Long-term toxicity of fluoroquinolones: a comprehensive review. [Link]
-
MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dovepress.com [dovepress.com]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term toxicity of fluoroquinolones: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 12. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 13. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 14. researchgate.net [researchgate.net]
- 15. DSpace-CRIS [zora.uzh.ch]
- 16. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 18. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 19. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 20. Characterization of Drug Delivery Systems by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Fluoroquinolones: Safety, Side Effects, and Warnings [webmd.com]
Application Notes and Protocols for Quinoline Derivatives in Organic Synthesis
Introduction: The Quinoline Scaffold - A Privileged Structure in Synthesis and Medicine
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of modern organic and medicinal chemistry.[1][2] First isolated from coal tar in 1834, its derivatives are now recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets.[3][4] This has led to their prevalence in numerous FDA-approved drugs, including the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent topotecan.[1][2]
The synthetic versatility of the quinoline core allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their pharmacological activity.[4][5] Consequently, the development of robust and efficient synthetic methodologies for constructing the quinoline ring system is of paramount importance to researchers in academia and the pharmaceutical industry.[6][7]
This comprehensive guide provides an in-depth exploration of key synthetic strategies for accessing quinoline derivatives. It moves beyond simple procedural descriptions to offer insights into the mechanistic underpinnings of these reactions, explaining the rationale behind experimental choices. Detailed, field-proven protocols for both classical named reactions and modern catalytic methods are presented, alongside troubleshooting guides to address common challenges. This document is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals engaged in the synthesis of this vital class of compounds.
Part 1: Classical Approaches to Quinoline Synthesis
For over a century, a set of powerful named reactions has formed the bedrock of quinoline synthesis. These methods, while often requiring stringent conditions, are foundational and still widely used due to their reliability and use of readily available starting materials.[8]
The Skraup Synthesis: A Forceful, Yet Fundamental Annulation
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a powerful but notoriously vigorous method for producing quinolines.[2][9] It involves the reaction of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent.[9] The reaction is highly exothermic and requires careful control to prevent violent side reactions and the formation of tar.[10][11]
Expertise & Experience: Understanding the "Why"
The choice of each reactant in the Skraup synthesis is critical and addresses a specific mechanistic requirement.
-
Glycerol & Sulfuric Acid: Concentrated H₂SO₄ acts as both a catalyst and a dehydrating agent, converting glycerol into the key intermediate, acrolein (an α,β-unsaturated aldehyde).[2][12] This in-situ formation is crucial for the subsequent reaction steps.
-
Aniline: The aniline serves as the benzene-ring component of the final quinoline. Its nucleophilic character allows it to react with the electrophilic acrolein. The electronic nature of substituents on the aniline ring significantly impacts reactivity; electron-donating groups facilitate the reaction, while strong electron-withdrawing groups can hinder or prevent cyclization.[10][13]
-
Oxidizing Agent: The initial cyclization product is a 1,2-dihydroquinoline, which must be oxidized to form the aromatic quinoline ring.[14] Nitrobenzene is a traditional choice, though arsenic pentoxide is also used and can result in a less violent reaction.[9]
-
Moderator: Due to the extreme exothermicity, a moderator such as ferrous sulfate (FeSO₄) is often added.[10][11] Ferrous sulfate is believed to act as an oxygen carrier, ensuring a smoother, more controlled oxidation process.[10]
Reaction Mechanism Workflow
The Skraup synthesis proceeds through a well-defined, multi-step pathway.
Caption: The reaction mechanism of the Skraup Synthesis.
Experimental Protocol: Synthesis of Quinoline from Aniline
This protocol is adapted from a well-established procedure and incorporates safety measures to control the reaction's exothermicity.[2][9]
Materials:
-
Aniline (93 g, 1.0 mole)
-
Glycerol (276 g, 3.0 moles)
-
Nitrobenzene (49 g, 0.4 mole)
-
Concentrated Sulfuric Acid (100 ml)
-
Ferrous Sulfate Heptahydrate (10 g)
Procedure:
-
Setup: In a 2-liter round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, carefully combine the aniline, glycerol, and nitrobenzene.
-
Acid Addition: With vigorous stirring, slowly and cautiously add the concentrated sulfuric acid to the mixture. The addition is exothermic; control the rate to manage the temperature increase.
-
Moderator Addition: Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Heating: Gently heat the mixture in an oil bath. The reaction will become strongly exothermic and begin to boil. Once the reaction is self-sustaining, remove the external heat source immediately.
-
Reaction Completion: After the initial vigorous phase subsides, heat the mixture at 140-150°C for 3-4 hours to ensure the reaction goes to completion.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Carefully dilute the viscous mixture by pouring it into a large volume of water.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until it is strongly alkaline (check with pH paper). This step must be performed with cooling.
-
Set up for steam distillation. The unreacted nitrobenzene will distill first, followed by the quinoline.
-
-
Purification:
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate.
-
Purify by vacuum distillation, collecting the fraction boiling at 235-237°C.
-
Expected Yield: 84-91%.[9]
-
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Reaction is too violent / Uncontrolled | Insufficient moderation; Acid added too quickly; Inefficient stirring. | Ensure ferrous sulfate is added.[11] Add sulfuric acid slowly with external cooling. Use a powerful mechanical stirrer to ensure efficient heat dissipation.[11] |
| Excessive Tar Formation | Overheating; High concentration of reactive intermediates. | Gently heat to initiate the reaction, then remove external heat.[13] The moderator (ferrous sulfate) helps to control the reaction rate, which reduces charring.[11] |
| Low Yield | Incomplete reaction; Loss during work-up; Deactivation by substituents. | Ensure the final heating period is sufficient. Be careful during neutralization and extraction. For anilines with electron-withdrawing groups, harsher conditions or alternative syntheses may be necessary.[10][13] |
The Friedländer Synthesis: A Versatile Cyclocondensation
The Friedländer synthesis, reported by Paul Friedländer in 1882, is one of the most direct and versatile methods for preparing substituted quinolines.[3][15] It involves the acid- or base-catalyzed cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[7][15]
Expertise & Experience: Understanding the "Why"
The elegance of the Friedländer synthesis lies in its convergence and ability to build complexity rapidly.
-
Reactant Choice & Regioselectivity: The structure of the final quinoline is directly determined by the two carbonyl-containing starting materials. When an unsymmetrical ketone (e.g., ethyl acetoacetate) is used, regioselectivity becomes a key consideration.[16][17] The outcome is governed by the relative reactivity of the α-methylene groups and can be influenced by the choice of catalyst. Lewis acid catalysts like Indium(III) triflate have been shown to be highly effective in controlling selectivity.[16][18]
-
Catalyst Rationale: The reaction can be catalyzed by either acids or bases.
-
Base Catalysis: A base (e.g., KOH, KOtBu) promotes the formation of an enolate from the α-methylene compound, which then attacks the carbonyl of the 2-aminoaryl component in an aldol-type reaction.[7]
-
Acid Catalysis: An acid catalyst (e.g., p-TsOH, H₂SO₄) activates the carbonyl group of the 2-aminoaryl component towards nucleophilic attack by the enol form of the α-methylene compound.[7] Modern methods often employ solid-supported or Lewis acid catalysts to improve yields and simplify purification.[3][18]
-
Reaction Mechanism Workflow
The reaction can proceed via two main pathways, depending on the initial step. The pathway shown below involves an initial aldol condensation.
Caption: A plausible reaction mechanism for the Friedländer Synthesis.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of a Polysubstituted Quinoline
This protocol demonstrates a modern, efficient variation of the Friedländer synthesis using a Lewis acid catalyst under mild conditions.[3]
Materials:
-
2-Aminobenzophenone (1.0 mmol, 197 mg)
-
Ethyl Acetoacetate (1.2 mmol, 156 mg)
-
Indium(III) Triflate [In(OTf)₃] (10 mol%, 56 mg)
Procedure:
-
Setup: In a round-bottom flask, combine 2-aminobenzophenone and ethyl acetoacetate.
-
Catalyst Addition: Add In(OTf)₃ (10 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
-
Purification:
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired polysubstituted quinoline.
-
Quantitative Data: Effect of Catalyst on Friedländer Synthesis
The choice of catalyst can dramatically impact the reaction's efficiency. The following table illustrates the effect of different catalysts on the yield of a model Friedländer reaction.[18]
| Catalyst (mol%) | Condition | Time (h) | Yield (%) |
|---|---|---|---|
| None | 100 °C, Solvent-free | 12 | <5 |
| p-TsOH (10) | 80 °C, EtOH | 6 | 75 |
| I₂ (10) | 100 °C, Solvent-free | 2 | 88 |
| In(OTf)₃ (5) | 100 °C, Solvent-free | 0.5 | 92 |
Part 2: Modern Catalytic Strategies for Quinoline Synthesis
While classical methods are robust, they often require harsh conditions. Modern organic synthesis has seen a shift towards transition-metal-catalyzed reactions, which offer milder conditions, higher efficiency, and broader functional group tolerance.[6][19]
Palladium-Catalyzed Annulation Reactions
Palladium catalysis has revolutionized the formation of C-C and C-N bonds, and its application in quinoline synthesis is a prime example.[20] These methods often involve domino or cascade reactions where multiple bonds are formed in a single pot. A powerful strategy involves the palladium-catalyzed aerobic annulation of o-alkenylanilines with alkynes.[20][21]
Expertise & Experience: The Rationale of Catalysis
This approach showcases the principles of modern catalytic cycle design.
-
Catalyst System: The system typically employs a palladium source (e.g., PdCl₂, Pd(OAc)₂) and often a co-catalyst or ligand (e.g., PPh₃, Cu(TFA)₂).[20] The specific combination is optimized to facilitate the key steps of the catalytic cycle.
-
Green Oxidant: A key advantage is the use of molecular oxygen (from air) as the terminal oxidant.[20] This is a significant improvement over stoichiometric, often toxic, oxidizing agents used in classical methods, making the process greener and more atom-economical.
-
Mechanism: The reaction is believed to proceed via a complex catalytic cycle involving intermolecular amination of the alkyne by the aniline, insertion of the olefin, and a crucial oxidative cleavage of a C-C bond to form the final quinoline product.[20]
Experimental Workflow Diagram
Caption: General experimental workflow for Pd-catalyzed quinoline synthesis.
Representative Protocol: Pd-Catalyzed Synthesis of 2,3-Disubstituted Quinolines
This protocol is based on a reported method for the aerobic annulation of o-vinylanilines and alkynes.[20]
Materials:
-
o-Vinylaniline (0.5 mmol)
-
Alkyne (1.0 mmol)
-
Palladium(II) chloride (PdCl₂) (5 mol%, 4.4 mg)
-
Triphenylphosphine (PPh₃) (10 mol%, 13.1 mg)
-
Copper(II) trifluoroacetate (Cu(TFA)₂) (20 mol%)
-
Pivalic acid (PivOH) (0.25 mmol)
-
MeCN/DMSO solvent mixture (4:1, 2.5 mL)
Procedure:
-
Setup: To a sealed reaction tube, add the o-vinylaniline, alkyne, PdCl₂, PPh₃, Cu(TFA)₂, and PivOH.
-
Solvent & Atmosphere: Add the MeCN/DMSO solvent mixture. Seal the tube and purge with oxygen gas (using a balloon).
-
Reaction: Place the reaction tube in a preheated oil bath at 80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to yield the 2,3-disubstituted quinoline.
Conclusion
The synthesis of quinoline derivatives remains a vibrant and essential area of organic chemistry, driven by the scaffold's immense value in drug discovery and materials science. The classical methods, such as the Skraup and Friedländer syntheses, provide powerful and direct routes to the quinoline core and are indispensable tools for the synthetic chemist. A thorough understanding of their mechanisms and experimental nuances is key to their successful application.
Concurrently, the development of modern transition-metal-catalyzed methods is paving the way for more efficient, sustainable, and versatile syntheses.[22][23] These innovative strategies offer milder reaction conditions and greater control over substitution patterns, expanding the accessible chemical space for novel quinoline derivatives. By mastering both classical foundations and modern innovations, researchers are well-equipped to continue harnessing the remarkable potential of the quinoline ring system.
References
- Alyamkina, E. A., et al. (n.d.).
-
Gierczak, M., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Saini, S., et al. (2024). An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. PubMed. Retrieved from [Link]
-
Ribeiro, F., et al. (n.d.). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Parmar, M. C., et al. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. ResearchGate. Retrieved from [Link]
-
Gierczak, M., et al. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Retrieved from [Link]
-
Zheng, J., et al. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Kumar, D., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Tanwar, B., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Retrieved from [Link]
-
Tandfonline. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]
-
Chakraborti, A. K., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. RSC Publishing. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
Sharma, R., et al. (2018). A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences. Retrieved from [Link]
-
Filo. (2025). Work out the mechanism for the Skraup synthesis of quinoline. Retrieved from [Link]
-
Zheng, J., et al. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. ACS Publications. Retrieved from [Link]
-
Wikiwand. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Combes, A. (n.d.). Combes Quinoline Synthesis.
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyzed Protocol in the Development of New Quinoline Derivatives: Recent Updates. Retrieved from [Link]
-
SciSpace. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. Retrieved from [Link]
-
Nptel.ac.in. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
Chen, J., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]
-
Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
-
Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline. Retrieved from [Link]
-
ResearchGate. (2025). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]
-
ResearchGate. (n.d.). 24 questions with answers in QUINOLINES. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Work out the mechanism for the Skraup synthesis of quinoline. | Filo [askfilo.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. uop.edu.pk [uop.edu.pk]
- 15. organicreactions.org [organicreactions.org]
- 16. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 20. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
The Versatile Intermediate: A Guide to the Applications of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, identifying and effectively utilizing versatile chemical intermediates is paramount to accelerating the discovery of novel therapeutics. Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate stands out as a privileged scaffold, a cornerstone in the synthesis of a diverse array of biologically active molecules. Its unique structural features, including the quinoline core, a fluorine substituent, and reactive handles at the 3 and 4-positions, make it a highly sought-after starting material in medicinal chemistry.
This comprehensive guide provides an in-depth exploration of the synthesis and application of this compound. Moving beyond a simple recitation of protocols, this document delves into the strategic considerations and mechanistic underpinnings of its transformations, empowering researchers to leverage this intermediate to its full potential.
Physicochemical Properties and Significance
This compound is a stable, crystalline solid that serves as a key building block for a range of compounds, most notably fluoroquinolone antibiotics and a variety of kinase inhibitors.[1] The presence of the fluorine atom at the 8-position can enhance the metabolic stability and binding affinity of the final drug molecule. The 4-hydroxy group and the 3-ethyl carboxylate provide orthogonal points for chemical modification, allowing for the systematic construction of complex molecular architectures.
| Property | Value | Source |
| CAS Number | 63010-69-5 | [1] |
| Molecular Formula | C₁₂H₁₀FNO₃ | [1] |
| Molecular Weight | 235.21 g/mol | [1] |
| Appearance | Powder | Sigma-Aldrich |
| Melting Point | 278-282 °C | [2] |
| Synonyms | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | [1] |
Foundational Synthesis: The Gould-Jacobs Reaction
The journey to harnessing the potential of this compound begins with its synthesis, most commonly achieved through the Gould-Jacobs reaction.[3][4][5] This robust and well-established method involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization.
The reaction commences with the nucleophilic attack of the amine on the electron-deficient carbon of the ethoxymethylenemalonate, leading to an intermediate that, upon heating, undergoes an intramolecular cyclization to form the quinoline ring system.[3]
Caption: The Gould-Jacobs reaction pathway for the synthesis of the title compound.
Core Applications in Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds. The following sections detail the key transformations and provide exemplary protocols for its major applications.
Synthesis of Fluoroquinolone Antibacterials
Fluoroquinolones are a critically important class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[6] The synthesis of many fluoroquinolones, including the blockbuster drug Ciprofloxacin, can be envisioned starting from intermediates derived from this compound. The general synthetic strategy involves a three-step sequence: hydrolysis of the ester, chlorination of the 4-hydroxy group, and subsequent nucleophilic aromatic substitution.
Caption: General workflow for the synthesis of fluoroquinolones.
The conversion of the ethyl ester to the corresponding carboxylic acid is a prerequisite for many subsequent reactions, including amidation and some decarboxylation procedures. This is typically achieved through saponification with a strong base.
Materials:
-
This compound
-
2N Sodium Hydroxide (NaOH) solution
-
2N Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
Suspend this compound (1.0 eq) in a 2N sodium hydroxide solution.[7]
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
In an ice bath, acidify the filtrate to a pH of approximately 4 with 2N hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield 8-fluoro-4-hydroxyquinoline-3-carboxylic acid.
| Parameter | Value |
| Reactants | This compound, NaOH |
| Solvent | Water |
| Temperature | Reflux |
| Time | 2-4 hours |
| Yield | Typically high (>90%) |
The 4-hydroxy group can be converted to a 4-chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation.[8]
Materials:
-
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a round-bottom flask, carefully add 8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester (1.0 eq) to an excess of phosphorus oxychloride (e.g., 5-10 eq).[8]
-
Heat the mixture to 100°C and stir for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, which can be purified by column chromatography or recrystallization.
| Parameter | Value |
| Reactant | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Temperature | 100°C |
| Time | 3-4 hours |
The 4-chloroquinoline intermediate is a versatile precursor for introducing a wide range of amine nucleophiles at the 4-position. This reaction is a cornerstone of fluoroquinolone synthesis, where a piperazine or other cyclic amine is typically introduced.[9][10]
Materials:
-
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
-
Piperazine (or other amine)
-
Dimethyl sulfoxide (DMSO) or other suitable high-boiling solvent
-
Base (e.g., potassium carbonate, triethylamine)
Procedure:
-
Dissolve Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (1.0 eq) in DMSO.
-
Add the desired amine (e.g., piperazine, 1.2-2.0 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 90-120°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.
Synthesis of Kinase Inhibitors
The quinoline scaffold is also a prominent feature in many kinase inhibitors, which are a major class of anticancer drugs. The synthetic strategies often parallel those for fluoroquinolones, involving the functionalization of the quinoline core. The carboxylic acid at the 3-position can be converted to an amide, a common pharmacophore in kinase inhibitors that often participates in key hydrogen bonding interactions with the target protein.[11][12]
Following the hydrolysis of the ethyl ester to the carboxylic acid (Protocol 1), the resulting acid can be coupled with a variety of amines to form amides. Standard peptide coupling reagents are effective for this transformation.[4][13]
Materials:
-
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid
-
Desired amine
-
Coupling reagent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
In an inert atmosphere, dissolve 8-fluoro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with an organic solvent like ethyl acetate and wash with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate. The crude amide can be purified by column chromatography.
Emerging Applications: Fluorescent Probes
The inherent fluorescence of the quinoline nucleus makes it an attractive scaffold for the development of fluorescent probes for biological imaging and sensing.[3][14] Modifications to the quinoline ring system, often through reactions similar to those described above, can modulate the photophysical properties of the resulting molecules, leading to probes that are sensitive to their local environment, such as pH or the presence of metal ions. The synthesis of such probes often involves the introduction of various aryl or heteroaryl groups, which can be achieved through cross-coupling reactions on a halogenated quinoline intermediate.
Conclusion
This compound is a chemical intermediate of significant value in contemporary drug discovery and chemical biology. Its versatile reactivity allows for the efficient construction of complex and biologically active molecules. The protocols and strategic insights provided in this guide are intended to serve as a valuable resource for researchers, enabling them to confidently and creatively utilize this powerful building block in their synthetic endeavors.
References
-
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Institutes of Health. [Link]
-
Synthesis and Applications of CIPROFLOXACIN. YouTube. [Link]
-
Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. National Institutes of Health. [Link]
-
Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII[3]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[3][9]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog. National Institutes of Health. [Link]
-
Synthesis and biological evaluation of ciprofloxacin – 1,2,3-triazole hybrids as antitumor, antibacterial, and antioxidant agents. National Institutes of Health. [Link]
-
Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. ResearchGate. [Link]
-
Examples of quinoline-based fluorophores and sensors. ResearchGate. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. MDPI. [Link]
-
Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. PrepChem. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. National Institutes of Health. [Link]
- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
Quinolone antibiotics. National Institutes of Health. [Link]
-
1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. University of Canterbury. [Link]
-
Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]
-
Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]
-
Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hepatochem.com [hepatochem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crimsonpublishers.com [crimsonpublishers.com]
Troubleshooting & Optimization
Technical Support Center: Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Welcome to the technical support resource for Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 63010-69-5). This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your research.
Introduction to the Compound
This compound is a key intermediate in the synthesis of various pharmaceutical agents, including those with antimicrobial and anti-inflammatory properties.[1][2][3] Structurally, it is a member of the quinolone family. A critical feature of many quinolone derivatives is their tendency for poor aqueous solubility.[4] These molecules are often zwitterionic at physiological pH, representing their state of lowest solubility, which can pose significant challenges for formulation and in vitro/in vivo testing.[5][6] This guide will help you navigate these challenges.
Compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀FNO₃ | [1][7][8] |
| Molecular Weight | 235.21 g/mol | [1][7][8] |
| CAS Number | 63010-69-5 | [1] |
| Synonyms | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | [1][9] |
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter when trying to dissolve this compound.
Issue 1: My compound won't dissolve in aqueous buffers for my biological assay.
This is the most common challenge. Quinolones generally exhibit low solubility in water and neutral pH buffers.[4][5] Direct dissolution in aqueous media is often unsuccessful.
Root Cause Analysis:
The quinolone core contains both a weakly acidic carboxylic acid function and a basic nitrogen atom, leading to a zwitterionic form at physiological pH, which minimizes its interaction with water.[6] The planar, crystalline structure of the molecule can also contribute to high lattice energy, making it difficult for solvent molecules to break it apart.
Step-by-Step Solution: The Co-Solvent Approach
The use of co-solvents is a highly effective and rapid technique to enhance the solubility of poorly soluble compounds.[10] The strategy is to first dissolve the compound in a water-miscible organic solvent and then dilute this stock solution into your aqueous medium.
Protocol:
-
Select an appropriate organic co-solvent. Dimethyl sulfoxide (DMSO) is the most common choice for creating stock solutions for biological assays due to its powerful solubilizing capacity and miscibility with water. Other options include ethanol, propylene glycol, and polyethylene glycol.[10]
-
Prepare a high-concentration stock solution.
-
Weigh out a precise amount of this compound.
-
Add a small volume of 100% DMSO to the solid.
-
Vortex or sonicate gently until the solid is completely dissolved. A typical starting concentration is 10-50 mM.
-
-
Perform serial dilution.
-
Take a small aliquot of your DMSO stock and dilute it into your final aqueous buffer (e.g., PBS, cell culture media).
-
Crucial Step: Add the DMSO stock to the buffer dropwise while vortexing the buffer. This rapid mixing helps prevent the compound from precipitating out of the solution.
-
-
Observe for precipitation. The final concentration of the organic solvent should be kept to a minimum, typically ≤1% v/v, to avoid artifacts in biological assays. If you observe precipitation, you may need to lower the final concentration of your compound.
Issue 2: The compound dissolves in the organic solvent, but precipitates when I add it to my aqueous buffer.
This indicates that the aqueous medium cannot maintain the solubility of the compound, even with the presence of a small amount of co-solvent.
Root Cause Analysis:
This is a classic issue of a compound "crashing out" of solution. When the high-concentration organic stock is introduced to the aqueous environment, the solvent environment changes polarity dramatically. The compound is no longer soluble at that concentration in the new, predominantly aqueous mixture.
Solution A: pH Adjustment
The solubility of quinolones is highly pH-dependent.[5] By shifting the pH away from the isoelectric point (where the zwitterionic form dominates), you can ionize the molecule and significantly increase its aqueous solubility.
Protocol:
-
Determine the pKa of the acidic and basic groups if available. For quinolones, the carboxylic acid pKa is typically around 5.5-6.5.[5]
-
Adjust the pH of your aqueous buffer.
-
To solubilize by creating the anionic (deprotonated) form, adjust the buffer pH to be at least 1.5-2 units above the carboxylic acid pKa (e.g., pH 7.5 - 8.5). Use a dilute base like NaOH.
-
To solubilize by creating the cationic (protonated) form, adjust the buffer pH to be at least 1.5-2 units below the basic group's pKa. Use a dilute acid like HCl.
-
-
Re-attempt the dilution. Prepare your stock in DMSO as before, and then dilute it into the pH-adjusted aqueous buffer. The ionized form of the compound should be more soluble.
Causality: At a pH above its pKa, the carboxylic acid group will be deprotonated, forming a carboxylate salt which is significantly more water-soluble. Conversely, at a low pH, the quinoline nitrogen can be protonated, forming a cationic species that is also more soluble.
Solution B: Employing Surfactants or Complexation Agents
If pH adjustment is not compatible with your experimental system, other formulation strategies can be employed.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Cyclodextrins: These are host molecules with a hydrophobic interior and a hydrophilic exterior.[11] They can form inclusion complexes with poorly soluble "guest" molecules like our quinolone, effectively shielding it from the aqueous environment and increasing solubility.[11]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to dissolve this compound?
For most in vitro biological applications, 100% DMSO is the recommended starting solvent for creating a concentrated stock solution. For chemical synthesis applications, solvents like ethanol or other alcohols may be suitable.[4] A similar quinolone derivative is noted to be soluble in ethanol and DMSO but has limited water solubility.[12]
Q2: I need to prepare a formulation for an animal study. What solvents can I use?
For in vivo studies, toxicity is a major concern.[10] While DMSO can be used, its concentration must be carefully controlled. A common strategy is to use a co-solvent system that is generally regarded as safe (GRAS). A typical parenteral formulation might involve a mixture of:
-
Propylene glycol or Polyethylene glycol (PEG 300/400)
-
Ethanol
-
Saline or water for injection
The optimal ratio must be determined empirically for your desired concentration and route of administration.
Q3: Can I heat the solution to improve solubility?
Gently warming the solution can increase the rate of dissolution and, in many cases, the equilibrium solubility. However, be cautious.
-
Stability: First, ensure your compound is stable to heat. Check for any degradation by a suitable analytical method (e.g., HPLC) after heating.
-
Precipitation on Cooling: The compound may dissolve when hot but will likely precipitate out as the solution cools to room temperature or is stored at 4°C. This method is often only a temporary solution unless the final application is performed at an elevated temperature.
Q4: Does particle size affect solubility?
Yes, particle size significantly impacts the rate of dissolution, though not the equilibrium solubility.[11][13] Micronization or nano-milling increases the surface area available to the solvent, allowing the compound to dissolve faster.[10][14] If you are experiencing very slow dissolution, reducing the particle size of your solid material may help.
Part 3: Experimental Workflow Diagrams
The following diagrams illustrate the decision-making process for solubilizing this compound.
Caption: Workflow for preparing aqueous solutions from a DMSO stock.
Caption: Decision tree for troubleshooting precipitation issues.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 1(1), 1-8. [Link]
-
Kumar, S., & Singh, A. (2020). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 3(4), 1-8. [Link]
-
Pobudkowska, A., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Ross, D. L., & Riley, C. M. (1990). Aqueous solubilities of some variously substituted quinolone antimicrobials. International Journal of Pharmaceutics, 63(3), 237-250. [Link]
-
Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology, 11(6), 1-12. [Link]
-
Uivarosi, V. (2013). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules, 18(9), 11153-11197. [Link]
-
Scifinder. (n.d.). Ethyl 8 Fluoro 4 Hydroxyquinoline 3 Carboxylate – Safety Data Sheet (SDS) Download. [Link]
-
CRO SPLENDID LAB. (n.d.). This compound. [Link]
-
PubChem. (n.d.). Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]
-
Uivarosi, V., & Draghici, C. (2007). New Perspectives: Quinolones as Complexation Agents. Farmacia, 55(5), 485-496. [Link]
-
Fisher Scientific. (n.d.). Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%, Thermo Scientific. [Link]
-
Wolfson, J. S., & Hooper, D. C. (1991). Impact of chemical structure on quinolone potency, spectrum and side effects. Journal of Antimicrobial Chemotherapy, 28 Suppl C, 1-11. [Link]
-
PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ETHYL 1,4-DIHYDRO-8-FLUORO-4-OXOQUINOLINE-3-CARBOXYLATE | 63010-69-5 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update [mdpi.com]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 8. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10FNO3 | CID 707160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 10. ijpbr.in [ijpbr.in]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate (EVT-11995433) [evitachem.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. longdom.org [longdom.org]
Technical Support Center: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Welcome to our dedicated technical support center for the synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthesis for higher yields and purity.
Introduction to the Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly fluoroquinolone antibiotics.[1] The most common and well-established method for its preparation is the Gould-Jacobs reaction.[2] This reaction involves two primary stages:
-
Condensation: The initial step is the reaction of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl (2-fluoroanilino)methylenemalonate. This is typically a lower-temperature step.[2]
-
Thermal Cyclization: The intermediate then undergoes a high-temperature intramolecular cyclization to form the desired quinoline ring system. This step is often the most challenging and critical for achieving a good yield.[3]
This guide will focus on troubleshooting and optimizing this synthetic route.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low or No Yield
Q1: My overall yield of this compound is very low. What are the most common causes?
A1: Low yields can stem from several factors throughout the synthesis. A systematic approach to troubleshooting is recommended. Here are the primary areas to investigate:
-
Incomplete Condensation (Step 1): If the initial formation of the anilinomethylenemalonate intermediate is not efficient, the final yield will be compromised.
-
Failed or Incomplete Cyclization (Step 2): This is the most frequent reason for low yields. The high temperature required for cyclization is crucial and often difficult to control.[4]
-
Thermal Decomposition: At the high temperatures required for cyclization, both the intermediate and the final product can decompose, leading to the formation of tarry byproducts and a reduction in yield.[3]
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can all lead to poor yields.
-
Poor Quality of Starting Materials: Impurities in the 2-fluoroaniline or diethyl ethoxymethylenemalonate can interfere with the reaction.
-
Losses During Workup and Purification: The product may be lost during extraction, filtration, or recrystallization steps.
To diagnose the issue, it is helpful to monitor the reaction at each stage using Thin Layer Chromatography (TLC).[5]
Q2: I suspect the cyclization step is the problem. How can I improve the yield of this high-temperature reaction?
A2: Optimizing the thermal cyclization step is critical for a successful synthesis. Consider the following strategies:
-
Temperature and Reaction Time: The cyclization requires high temperatures, typically above 250 °C.[3] However, prolonged heating, even at the correct temperature, can lead to decomposition. It is a delicate balance. Microwave-assisted synthesis can be a very effective alternative to conventional heating, often providing higher yields in shorter reaction times due to rapid and uniform heating.[1]
-
High-Boiling Solvents: The use of a high-boiling inert solvent is essential for achieving and maintaining the necessary temperature for cyclization. Common choices include:
-
Solvent-Free Conditions: In some cases, running the cyclization neat (without a solvent) at very high temperatures for a short duration can be effective, especially in a continuous flow reactor.[8]
Here is a table summarizing the effect of temperature and time on a similar Gould-Jacobs reaction, illustrating the importance of optimizing these parameters:
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 10 | 1 |
| 2 | 300 | 10 | 37 |
| 3 | 250 | 20 | 10 |
| 4 | 300 | 20 | 28 |
| 5 | 300 | 5 | 47 |
Data adapted from a microwave-assisted Gould-Jacobs reaction.[1]
Impurity and Side Product Formation
Q3: My final product is contaminated with significant impurities. What are the likely side reactions?
A3: Impurity formation is a common challenge, especially given the harsh conditions of the cyclization step. Potential side products and impurities can arise from:
-
Incomplete Reaction: Unreacted diethyl (2-fluoroanilino)methylenemalonate is a common impurity if the cyclization does not go to completion.
-
Thermal Decomposition Products: At high temperatures, the reactants and product can decompose into a complex mixture of byproducts, often appearing as a dark, tarry substance.[4]
-
Regioisomers: With substituted anilines, there is a possibility of forming regioisomers if the cyclization can occur at different positions on the aniline ring. For 2-fluoroaniline, the cyclization is generally directed to the position ortho to the amino group and para to the fluorine, but other isomers are possible depending on the reaction conditions.[3]
-
Hydrolysis of the Ester: If moisture is present, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, especially during workup.
Q4: How can I minimize the formation of tar and other decomposition products?
A4: Minimizing thermal decomposition is key to improving both yield and purity.
-
Precise Temperature Control: Avoid overheating. Use a temperature controller and ensure uniform heating of the reaction mixture.
-
Minimize Reaction Time: The shorter the exposure to high temperatures, the less decomposition will occur. This is a major advantage of microwave synthesis.[1]
-
Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition.
Workup and Purification
Q5: I am having difficulty isolating a pure product after the reaction. What is the recommended workup and purification procedure?
A5: A well-designed workup and purification strategy is crucial for obtaining pure this compound.
-
Initial Product Isolation: After the cyclization in a high-boiling solvent, the reaction mixture is typically cooled, which should cause the product to precipitate. The addition of a non-polar solvent like hexane or cyclohexane can further aid precipitation.[9] The solid can then be collected by filtration.
-
Washing: The filtered solid should be washed thoroughly with a non-polar solvent to remove the high-boiling reaction solvent. Acetone can also be used for washing.[10]
-
Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent. Common solvents for recrystallization of similar quinoline derivatives include ethanol or ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the role of the fluorine substituent in the 2-fluoroaniline starting material?
A1: The fluorine atom at the 8-position of the quinoline ring is a common feature in many fluoroquinolone antibiotics. It can significantly influence the biological activity of the final molecule. In terms of the synthesis, the electron-withdrawing nature of the fluorine atom can impact the nucleophilicity of the aniline and the regioselectivity of the cyclization step.[11]
Q2: Can I monitor the progress of the reaction?
A2: Yes, Thin Layer Chromatography (TLC) is an excellent and highly recommended technique for monitoring the progress of both the condensation and cyclization steps.[5] You should spot the starting materials, the reaction mixture, and a co-spot on the TLC plate. As the reaction progresses, you will observe the disappearance of the starting material spots and the appearance of the intermediate and final product spots.
Q3: Are there any safety precautions I should be aware of?
A3: Yes, this synthesis involves high temperatures and potentially hazardous chemicals.
-
High Temperatures: The cyclization step is performed at very high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller or a microwave reactor) and take precautions to avoid burns.
-
High-Boiling Solvents: Diphenyl ether and Dowtherm A have high boiling points and can cause severe burns. Handle them with care in a well-ventilated fume hood.
-
Reagent Handling: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q4: What are the key differences between conventional heating and microwave-assisted synthesis for this reaction?
A4: The primary differences lie in the heating mechanism, reaction times, and often, the yields.
-
Heating Mechanism: Conventional heating relies on conduction and convection, which can lead to uneven temperature distribution. Microwave heating involves direct interaction of the microwaves with the polar molecules in the reaction mixture, resulting in rapid and uniform heating.
-
Reaction Times: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[1]
-
Yields: Due to the rapid and controlled heating, microwave synthesis can often lead to higher yields and fewer byproducts from thermal decomposition.[1]
Experimental Protocols
Protocol 1: Classical High-Temperature Synthesis
Step 1: Condensation
-
In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours with stirring.
-
Monitor the formation of the diethyl (2-fluoroanilino)methylenemalonate intermediate by TLC.
-
Remove the ethanol byproduct under reduced pressure.
Step 2: Thermal Cyclization
-
In a separate flask equipped with a reflux condenser and a thermometer, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to approximately 250 °C.
-
Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature at around 250 °C and continue heating for 30-60 minutes. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product, this compound, should precipitate.
-
Add a non-polar solvent like hexane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
Dry the product under vacuum.
Protocol 2: Microwave-Assisted Synthesis
-
In a microwave-safe reaction vial, add 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-3.0 eq). The excess DEEM can act as both a reagent and a solvent.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for a specified time (e.g., 5-20 minutes). These parameters should be optimized for your specific setup.
-
After the reaction is complete, cool the vial to room temperature. The product should precipitate.
-
Filter the solid product and wash it with a suitable solvent, such as ice-cold acetonitrile.
-
Dry the resulting solid under vacuum.
Visualizations
Gould-Jacobs Reaction Pathway
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
Wikipedia. (2023). Gould–Jacobs reaction. [Link]
-
ResearchGate. (2016). Optimization for the cyclization step. [Link]
-
ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF. [Link]
-
PubMed. (1998). Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints. [Link]
-
Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. [Link]
-
MDPI. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
ResearchGate. (2015). A solvent-free Jacobs–Gould reaction. [Link]
-
PubMed. (2025). Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. [Link]
-
ResearchGate. (n.d.). Optimization Reaction Conditions for Cyclization a | Download Table. [Link]
-
Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. [Link]
-
NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction. [Link]
-
PubMed. (2022). Effects of moisture content on the enolization products formation in glucose-proline Maillard reaction models. [Link]
-
Química Orgánica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]
-
EPFL. (2019). New cyclization reactions for synthesizing macrocyclic drug leads. [Link]
-
ResearchGate. (n.d.). Optimization Reaction Conditions for Cyclization a | Download Table. [Link]
-
ResearchGate. (n.d.). Gould–Jacobs Reaction. [Link]
-
MDPI. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]
-
Veeprho. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid ethyl ester | CAS 26892-90-0. [Link]
-
Wikipedia. (n.d.). Gilded Age. [Link]
-
Flashscore.com. (n.d.). Football, England: Yeovil live scores, results, fixtures. [Link]
-
Wikipedia. (n.d.). Housing quality and health outcomes in the United States. [Link]
Sources
- 1. ablelab.eu [ablelab.eu]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate stability and storage conditions.
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly fluoroquinolone antibiotics.[1] Its stability is crucial for ensuring the reliability and reproducibility of experimental results and the quality of downstream products. This guide is designed to provide practical advice on maintaining the integrity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store the compound at 0-8°C in a tightly sealed container.[1] For shorter periods, storage at room temperature in a dry, dark place is also acceptable. The key is to protect it from moisture, light, and extreme temperatures.
Q2: I've noticed a change in the color of my compound. What does this indicate?
A change in color, such as yellowing or browning, is a common indicator of degradation. This is often due to exposure to light (photodegradation) or air (oxidation). If you observe a color change, it is advisable to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment.
Q3: My compound is not dissolving as expected. Could this be a stability issue?
Yes, poor solubility can be a sign of degradation. Degradation products may be less soluble in the intended solvent. It is also possible that the compound has absorbed moisture, which can affect its dissolution properties. Ensure the compound has been stored in a desiccated environment. If solubility issues persist, it is recommended to assess the purity of the material.
Q4: Can I store solutions of this compound?
It is generally not recommended to store solutions of this compound for extended periods, as it may be susceptible to hydrolysis, particularly under basic or acidic conditions.[2] If solutions must be prepared in advance, they should be stored at a low temperature (2-8°C), protected from light, and used as quickly as possible. The stability of the compound in your specific solvent system should be validated if long-term storage of the solution is necessary.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and use of this compound.
Issue 1: Inconsistent Experimental Results
Symptoms:
-
Variability in reaction yields.
-
Unexpected side products.
-
Shifts in retention time in chromatography.
Potential Cause: Degradation of the starting material is a likely cause. The presence of impurities can interfere with reactions and lead to inconsistent outcomes.
Troubleshooting Steps:
-
Assess Purity: Use a validated stability-indicating HPLC method to check the purity of your stock of this compound.
-
Review Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark).
-
Perform a Fresh Dissolution: Use a fresh sample from a properly stored container for your next experiment.
Issue 2: Appearance of New Peaks in Chromatographic Analysis
Symptoms:
-
Additional peaks observed in HPLC or LC-MS analysis of the compound or reaction mixtures.
Potential Cause: This is a strong indication of degradation. The new peaks likely correspond to degradation products.
Troubleshooting Steps:
-
Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the new peaks. This can provide clues about the degradation pathway. Common degradation pathways for related compounds include hydrolysis of the ethyl ester to the corresponding carboxylic acid, and photodegradation leading to defluorination or modification of the quinolone ring.
-
Conduct Forced Degradation Studies: To understand the potential degradation products, you can perform forced degradation studies as outlined in the experimental protocols section below. This will help in confirming the identity of the observed impurities.
Stability Profile and Degradation Pathways
While specific quantitative stability data for this compound is not extensively published, the stability of structurally related fluoroquinolones provides valuable insights. The primary degradation pathways to be aware of are photodegradation and hydrolysis.
-
Photodegradation: Exposure to light, particularly UV light, is a significant factor in the degradation of quinolone derivatives. This can lead to complex reactions including defluorination, hydroxylation, and decarboxylation of the molecule.[3][4][5] It is crucial to handle and store the compound in a light-protected environment.
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially under basic conditions, which would yield the corresponding carboxylic acid, 8-fluoro-4-hydroxyquinoline-3-carboxylic acid.[2] Acidic conditions can also promote hydrolysis, though potentially at a slower rate.
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Recommended Experimental Protocols
Protocol 1: Visual Inspection of the Compound
A simple yet effective first step in assessing stability.
Methodology:
-
Carefully observe the physical appearance of the compound in its original container.
-
Note the color, which should be a white to off-white or pale yellow powder.
-
Check for any clumping or signs of moisture absorption.
-
Compare the appearance to a fresh, unopened batch if available.
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a framework for developing an HPLC method to separate the parent compound from its potential degradation products.
Methodology:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile) is recommended.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and analyze the chromatogram for the presence of any additional peaks. The peak area of the main peak relative to the total peak area can be used to estimate purity.
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a compound and for developing a stability-indicating analytical method.[6] These studies involve subjecting the compound to stress conditions to accelerate degradation.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a dilute acid solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound in a dilute basic solution (e.g., 0.1 N NaOH) and maintain at room temperature or slightly elevated temperature for a set time.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photodegradation: Expose a solid sample or a solution of the compound to a controlled light source that provides both visible and UV light, as specified in ICH guideline Q1B.[3][4] A dark control sample should be stored under the same temperature conditions to differentiate between light and thermal degradation.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 80°C) for an extended period.
-
Analysis: After each stress condition, analyze the samples by HPLC to observe the extent of degradation and the formation of degradation products.
Below is a workflow for troubleshooting stability issues.
Caption: Troubleshooting workflow for stability issues with this compound.
Incompatibilities
While specific incompatibility data for this compound is limited, general chemical principles suggest avoiding contact with:
-
Strong Oxidizing Agents: These can react with the quinolone ring system.
-
Strong Acids and Bases: These can catalyze the hydrolysis of the ethyl ester.
-
Reactive Metals: Some quinolones can chelate metal ions.
It is always good practice to consult the Safety Data Sheet (SDS) and perform small-scale compatibility tests before mixing with other reagents, especially for prolonged periods.
Summary of Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 0-8°C for long-term storage. Room temperature is acceptable for short periods. | To minimize thermal degradation. |
| Light | Store in a dark place or use amber-colored vials. | To prevent photodegradation, a known degradation pathway for quinolones.[3][4][5] |
| Moisture | Store in a tightly sealed container, preferably in a desiccator. | To prevent hydrolysis of the ester and physical changes to the powder. |
| pH (in solution) | Avoid strongly acidic or basic conditions for prolonged periods. | To prevent hydrolysis of the ethyl ester.[2] |
References
-
ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
ICH Harmonised Tripartite Guideline. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
-
ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Malvacio, G., et al. (2014). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. Current Microwave Chemistry, 1(1), 52-58. [Link]
-
Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]
-
INCOMPATIBILITIES. Centurion University of Technology and Management. [Link]
-
Safe Handling and Disposal of Chemicals. United Nations Toolkit on Synthetic Drugs. [Link]
-
Białk-Bielińska, A., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(32), 43869-43879. [Link]
-
Khan, I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Journal of the Iranian Chemical Society, 20(3), 643-673. [Link]
-
Boddupally, V. L., et al. (2012). Synthesis of novel optically pure α-amino acid functionalised-7- trifluoromethyl substituted quinolone derivatives and their antibacterial activity. ResearchGate. [Link]
-
This compound. CRO SPLENDID LAB. [Link]
-
Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk, University of Maryland. [Link]
-
Safe handling of hazardous drugs. (2021). Current Oncology, 28(3), 2029-2042. [Link]
-
Safe Handling of Hazardous Drugs. (2025, March 5). Duke University Safety. [Link]
-
Chemical Incompatibility Guide. (2020, November 3). Stanford Environmental Health & Safety. [Link]
-
Sonawane, S., et al. (2016). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientifica, 2016, 6891081. [Link]
-
Raza, A., et al. (2014). Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination. Brazilian Journal of Pharmaceutical Sciences, 50(2), 363-371. [Link]
-
Mandell, L. A., & Tillotson, G. S. (2002). Safety of fluoroquinolones: An update. Canadian Journal of Infectious Diseases, 13(1), 54-61. [Link]
-
Incompatible chemicals. University of Cambridge Department of Engineering Health & Safety. [Link]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Abstract: The synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a critical process in the development of various pharmaceutical agents, notably as a precursor to potent antibacterial and kinase inhibitor scaffolds.[1][2] The most prevalent and robust method for its preparation is the Gould-Jacobs reaction.[3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting manual and frequently asked questions to navigate the common side reactions and challenges encountered during this synthesis. The content is structured to provide not just procedural steps but also the underlying chemical principles to empower users with a deeper understanding of the reaction dynamics.
I. Overview of the Synthetic Pathway: The Gould-Jacobs Reaction
The synthesis of this compound is typically achieved in a two-step sequence involving an initial condensation followed by a high-temperature thermal cyclization.[3]
-
Condensation: 2-fluoroaniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form the enamine intermediate, diethyl 2-(((2-fluorophenyl)amino)methylene)malonate.
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (typically ~250°C) in a high-boiling solvent like diphenyl ether to yield the final product.
This process, while generally reliable, is sensitive to several parameters that can lead to side reactions and impurities.
II. Troubleshooting Guide & Common Side Reactions
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
A. Issues Related to Reactants and the Condensation Step
Question 1: The condensation reaction is sluggish or incomplete, as indicated by TLC analysis showing significant unreacted 2-fluoroaniline.
Answer:
-
Causality: An incomplete condensation reaction can be due to several factors:
-
Purity of Diethyl Ethoxymethylenemalonate (EMME): EMME can contain impurities such as diethyl diethoxymethylene malonate, which can hinder the reaction.[4] It is also sensitive to moisture.
-
Reaction Temperature: While the condensation is typically run at 100-110°C, insufficient heating can lead to a slow reaction rate.[3]
-
Stoichiometry: An incorrect molar ratio of reactants can result in unreacted starting material.
-
-
Troubleshooting Protocol:
-
Verify EMME Purity: It is advisable to use freshly opened or distilled EMME. The purity can be checked by refractive index measurements.[4]
-
Ensure Anhydrous Conditions: While not strictly necessary, ensuring the reactants and reaction vessel are dry can prevent potential side reactions of EMME.
-
Optimize Reaction Conditions:
-
Maintain the reaction temperature between 100-110°C.
-
Use a slight excess (1.1 equivalents) of EMME to ensure complete consumption of the 2-fluoroaniline.[3]
-
Monitor the reaction by TLC until the 2-fluoroaniline spot is no longer visible.
-
-
Removal of Byproduct: The ethanol generated during the condensation should be removed under reduced pressure upon completion to drive the equilibrium towards the product.[3]
-
Question 2: The intermediate, diethyl 2-(((2-fluorophenyl)amino)methylene)malonate, is difficult to isolate or appears as a mixture of isomers.
Answer:
-
Causality: The enamine intermediate can exist as (E) and (Z) isomers. While this is not typically a major issue for the subsequent cyclization, it can sometimes lead to difficulties in purification or characterization at this stage.
-
Expert Insight: For the purpose of the Gould-Jacobs reaction, it is generally not necessary to isolate and purify the intermediate. The crude product obtained after removing ethanol is typically carried forward to the high-temperature cyclization step.[3] Attempting to purify the intermediate can lead to yield loss and is often an unnecessary step.
B. Challenges During Thermal Cyclization
Question 3: The yield of the final product is low after the high-temperature cyclization step, and a significant amount of the uncyclized intermediate is recovered.
Answer:
-
Causality: This is a common issue and is almost always related to the temperature and duration of the cyclization. The intramolecular cyclization has a high activation energy and requires stringent temperature control.
-
Insufficient Temperature: If the temperature of the high-boiling solvent (e.g., diphenyl ether) is below 250°C, the rate of cyclization will be significantly reduced.[3]
-
Insufficient Reaction Time: Even at the correct temperature, a short reaction time may not allow for complete conversion.
-
-
Troubleshooting Protocol:
-
Precise Temperature Control: Use a high-temperature thermometer and ensure the reaction mixture is maintained at a stable 250°C.
-
Controlled Addition: Add the crude intermediate portion-wise to the pre-heated high-boiling solvent to maintain a consistent temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the intermediate spot and the appearance of the product spot.
-
Optimize Reaction Time: The reaction is typically complete within 30-60 minutes at 250°C.[3] If incomplete cyclization is observed, extending the reaction time (e.g., to 90 minutes) may improve the yield, but be mindful of potential degradation (see next question).
-
Question 4: The reaction mixture darkens significantly during cyclization, and the final product is contaminated with tar-like substances, making purification difficult.
Answer:
-
Causality: Darkening and tar formation are indicative of thermal decomposition. At temperatures above 250°C or with prolonged heating, both the starting materials and the product can degrade.
-
EMME Decomposition: EMME can decompose at high temperatures, emitting acrid smoke and fumes.[4][5]
-
Product Degradation: The quinoline ring system, while aromatic, can be susceptible to degradation under harsh thermal conditions.
-
Decarboxylation: At very high temperatures and pressures, decarboxylation of the product can occur, leading to byproducts.[6]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for thermal degradation.
-
Preventative Measures:
-
Adhere strictly to the recommended temperature of 250°C.
-
Do not prolong the reaction unnecessarily. Once TLC indicates the consumption of the intermediate, proceed with the work-up.
-
Ensure the high-boiling solvent is of good quality and free from impurities that could promote degradation.
-
Question 5: An isomeric impurity is observed in the final product. Could this be the 6-fluoro isomer?
Answer:
-
Causality: The Gould-Jacobs reaction involves an electrophilic-type cyclization onto the aniline ring. With 2-fluoroaniline, the cyclization occurs ortho to the amino group. While cyclization to the para position (which would lead to the 6-fluoro isomer) is electronically disfavored, it is a theoretical possibility.
-
Expert Insight: The formation of the 6-fluoro isomer is generally not reported as a significant side reaction in this specific synthesis. The directing effect of the amino group strongly favors cyclization at the unsubstituted ortho position. Any isomeric impurity is more likely to be the uncyclized intermediate or a product of an alternative cyclization pathway if impurities are present in the starting materials. A thorough characterization of the impurity by techniques such as 2D NMR would be necessary for definitive identification.
C. Purification and Isolation Issues
Question 6: The precipitated product is difficult to filter and appears oily or gummy.
Answer:
-
Causality: An oily or gummy precipitate suggests the presence of significant impurities, most likely the uncyclized intermediate which may have a lower melting point and can co-precipitate with the product. Incomplete removal of the high-boiling solvent can also contribute to this issue.
-
Troubleshooting Protocol:
-
Thorough Precipitation: After cooling the reaction mixture, add a sufficient volume of a non-polar solvent like hexane and stir vigorously to ensure complete precipitation of the solid product.
-
Washing: Wash the filtered solid thoroughly with a cold, non-polar solvent (hexane or acetonitrile) to remove residual high-boiling solvent and soluble impurities.[3]
-
Trituration: If the product remains oily, it can be triturated (ground in a small amount of a solvent in which it is poorly soluble) to induce crystallization and remove impurities.
-
Question 7: After initial purification, the product purity is still low, with the main impurity being the uncyclized intermediate.
Answer:
-
Causality: This indicates that the cyclization reaction did not go to completion. The uncyclized intermediate and the final product have different polarities, which can be exploited for purification.
-
Purification Strategy:
-
Recrystallization: Recrystallization from ethanol is often effective for further purification.[3] The product is typically less soluble in cold ethanol than the intermediate.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A solvent system such as ethyl acetate/hexane would likely provide good separation.
-
III. Summary of Key Parameters and Potential Side Products
| Parameter | Recommended Condition | Potential Side Reaction/Issue if Deviated |
| EMME Purity | >98% | Incomplete condensation |
| Condensation Temp. | 100-110°C | Sluggish or incomplete reaction |
| Cyclization Temp. | 250°C | Incomplete cyclization (<250°C) or thermal degradation (>250°C) |
| Cyclization Time | 30-60 min | Incomplete cyclization (too short) or degradation (too long) |
| Potential Side Product/Impurity | Origin | Identification/Removal |
| Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate | Incomplete cyclization | TLC, NMR. Remove by recrystallization or chromatography. |
| Tar/Polymeric materials | Thermal degradation | Insoluble in most organic solvents. Remove by filtration/decantation. |
| Decarboxylated product | Excessive heat/pressure | MS analysis. Difficult to remove, prevention is key. |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
-
Condensation:
-
In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 100-110°C for 1-2 hours.
-
Monitor the reaction by TLC for the disappearance of the 2-fluoroaniline.
-
Upon completion, remove the ethanol byproduct under reduced pressure to obtain the crude intermediate.
-
-
Cyclization:
-
In a separate flask equipped with a mechanical stirrer and a high-temperature thermometer, heat diphenyl ether to 250°C.
-
Add the crude intermediate from the previous step portion-wise to the hot diphenyl ether, maintaining the temperature at 250°C.
-
Stir the mixture vigorously at this temperature for 30-60 minutes, monitoring the cyclization by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
-
Work-up and Purification:
-
Add hexane to the cooled mixture to precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold hexane or acetonitrile to remove residual diphenyl ether.
-
Dry the solid under vacuum.
-
For further purification, recrystallize the product from ethanol.
-
V. Logical Relationship Diagram
Caption: Relationship between reactants, steps, and products.
VI. References
-
An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold. BenchChem.
-
Diethyl ethoxymethylenemalonate Material Safety Data Sheet. Cole-Parmer.
-
Diethyl ethoxymethylenemalonate. LookChem.
-
Diethyl ethoxymethylenemalonate wiki. Guidechem.
-
Gould-Jacobs reaction. Wikipedia.
-
DIETHYL ETHOXY METHYLENE MALONATE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
-
Gould-Jacobs Reaction. Organic Chemistry Portal.
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage.
-
Regioselectivity of the Gould–Jacobs Reaction. ResearchGate.
-
Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate. Chem-Impex.
-
Supramolecular assembly of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, crystal structure, Hirshfeld surface analysis and DFT studies. ResearchGate.
-
Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization. Semantic Scholar.
-
This compound. MySkinRecipes.
Sources
Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for quinoline synthesis. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial and anticancer agents.[1][2][3] However, their synthesis is often plagued by challenges such as harsh reaction conditions, low yields, and difficult purification.[3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and data-driven insights to help you navigate the complexities of quinoline synthesis and optimize your experimental outcomes.
General Troubleshooting & Optimization Workflow
Encountering low yields is a common frustration in organic synthesis. Before delving into method-specific issues, consider these general factors that apply across most quinoline synthesis routes.
Q1: My quinoline cyclization reaction is resulting in a very low yield or no product at all. What are the most common general causes?
A1: Low yields in quinoline synthesis can often be traced back to a few key parameters:
-
Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly substrate-dependent. An unsuitable catalyst may fail to promote the reaction or may encourage the formation of side products.[4][5]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently. However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[4] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, strong electron-withdrawing groups on an aniline can deactivate the ring, making the electrophilic cyclization step more difficult.[4][6]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit equilibrium.[4] Using anhydrous reagents and solvents, or a method to remove water as it forms (e.g., a Dean-Stark apparatus), can be beneficial.
Below is a logical workflow to diagnose and address low-yield issues.
Q2: How can I monitor the progress of my quinoline synthesis reaction?
A2: Thin-layer chromatography (TLC) is a simple, rapid, and effective method for monitoring reaction progress.[5][7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product over time. This helps prevent incomplete reactions or over-running the reaction, which can lead to byproduct formation.[7][8]
Q3: Are there "greener" alternatives to the harsh conditions of traditional quinoline syntheses?
A3: Yes, significant progress has been made in developing more environmentally benign protocols.[9] Key strategies include:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields, often under solvent-free conditions.[3][10]
-
Nanocatalysts: Using nanocatalysts can improve efficiency, allow for lower catalyst loading, and offer easier recovery and reuse.[11][12]
-
Ionic Liquids: These can serve as both the solvent and catalyst, are often recyclable, and can lead to improved yields and selectivity.[3][13]
-
Alternative Solvents: Performing reactions in water or under solvent-free conditions avoids the use of hazardous organic solvents.[7][14]
Method-Specific Troubleshooting Guides
This section addresses specific issues encountered during common named quinoline synthesis reactions.
Skraup Synthesis
The Skraup synthesis is a classic but notoriously exothermic reaction between an aniline, glycerol, sulfuric acid, and an oxidizing agent.[15][16]
Q4: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?
A4: The primary difficulty of the Skraup synthesis is controlling its violent exothermic nature.[17] Several measures are crucial for safety and yield:
-
Use a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is essential.[4][18][19] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation of the dihydroquinoline intermediate to proceed more smoothly and controllably.[4][17]
-
Control Temperature and Addition: The concentrated sulfuric acid must be added slowly and carefully while vigorously stirring and cooling the reaction flask in an ice bath.[18] The reaction should be heated gently only to initiate it; once the exotherm begins, the heat source should be removed.[18]
Q5: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A5: Tar formation is a common side reaction resulting from the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates.[18]
-
Minimize Tarring: Using a moderator like FeSO₄ is the most effective way to control the reaction rate and reduce charring.[18] Avoiding excessively high temperatures is also critical.[18]
-
Purification: The crude product is often a black, tarry goo.[18] Purification by steam distillation is a highly effective method to isolate the volatile quinoline product from the non-volatile tar, followed by extraction and vacuum distillation.[4][18][20]
Doebner-von Miller Synthesis
This method involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones under acidic conditions.
Q6: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?
A6: Polymerization of the α,β-unsaturated carbonyl starting material is the most prevalent side reaction, especially under strong acid catalysis.[7][21]
-
Employ a Biphasic System: Sequestering the carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce self-polymerization and increase the yield of the desired product.[18][21]
-
Control Conditions: Overheating promotes polymerization, so maintaining the lowest effective temperature is key.[21] Additionally, the slow, controlled addition of the carbonyl reactant can help minimize its concentration and reduce self-condensation.[18]
Q7: My final product is contaminated with dihydroquinoline byproducts. How do I fix this?
A7: The final step of the mechanism is the oxidation of a dihydroquinoline intermediate. If this step is incomplete, you will isolate hydrogenated impurities.[21]
-
Ensure Complete Oxidation: Use a sufficient amount of the oxidizing agent (often generated in situ from the reaction of the aniline with the carbonyl compound). If impurities persist, a separate post-reaction oxidation step using an agent like manganese dioxide (MnO₂) or DDQ may be necessary.[21]
Friedländer Synthesis
The Friedländer synthesis is a condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5]
Q8: What are the most common causes of low yield in my Friedländer synthesis?
A8: Low yields are a frequent challenge and can stem from several factors:[5]
-
Harsh Conditions: Traditional methods often use high temperatures and strong acid or base catalysts, which can cause degradation.[5]
-
Suboptimal Catalyst: The choice of catalyst is critical. Modern approaches often utilize milder and more efficient catalytic systems.[5]
-
Side Reactions: Competing reactions, such as the self-condensation (aldol reaction) of the ketone, can significantly reduce the yield.[5]
Q9: I am getting a mixture of regioisomers when using an unsymmetrical ketone. How can I control this?
A9: Regioselectivity is a common challenge. The reaction can proceed via condensation on either side of the ketone. To control this, you might explore using specific amine catalysts or ionic liquids as the reaction medium, which have been shown to influence the regiochemical outcome.[7]
Conrad-Limpach and Gould-Jacobs Reactions
These related syntheses involve the reaction of anilines with β-ketoesters (Conrad-Limpach) or alkoxymethylenemalonic esters (Gould-Jacobs) and require high-temperature thermal cyclization.[22][23][24]
Q10: Why do these reactions require such high temperatures (>250 °C), and how does this affect my yield?
A10: The thermal cyclization step requires significant energy input to overcome the aromaticity of the aniline ring.[25]
-
Temperature Control is Key: While high temperatures are necessary, they can also cause product decomposition or decarboxylation, especially with prolonged heating.[26][27] The goal is to find the "sweet spot" that allows for efficient cyclization with minimal degradation.[26] Microwave synthesis can be effective at reducing overall heating time.[10]
-
Solvent Choice: For the Conrad-Limpach synthesis, using a high-boiling, inert solvent such as mineral oil can dramatically improve yields compared to running the reaction neat.[25][27]
Data Presentation: Catalyst and Purification Comparisons
Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield
This table provides illustrative data based on literature to guide catalyst selection. Actual results will vary with specific substrates.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NaOH | Ethanol | Reflux | 4-6 h | Moderate | [28] |
| p-TsOH | Toluene | 110 | 8 h | Good | [18] |
| I₂ | Solvent-free | 80-100 | 1-2 h | High (85-95) | [5] |
| [bmim]HSO₄ (Ionic Liquid) | Solvent-free | 120 | 15-30 min | Excellent (>90) | [13] |
| Fe₃O₄ Nanoparticles | Ethanol | 80 | 2 h | High (88-96) | [11][29] |
Table 2: Comparison of Common Quinoline Purification Techniques
The optimal purification strategy depends on the nature of the product and the impurities.
| Technique | Target Impurity | Best For | Purity Achieved | Typical Yield (%) | Reference |
| Steam Distillation | Tarry, non-volatile polymers | Crude products from Skraup synthesis | High | 84-91 | [4][20] |
| Vacuum Distillation | Non-volatile solids, high-boiling liquids | Thermally stable liquid quinolines | >97 | 82 | [20][30] |
| Recrystallization (Salt) | Isomers, closely related impurities | Solid quinolines, 8-hydroxyquinoline | 99.0-99.5 | 95-98 | [20][31] |
| Column Chromatography | Multiple impurities with different polarities | Complex mixtures, small-scale synthesis | >99 | Variable | [8] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from established procedures emphasizing control of the exothermic reaction.[4][18]
-
Reaction Setup: In a large round-bottom flask in a fume hood, equipped with a robust mechanical stirrer, a dropping funnel, and a reflux condenser, add aniline (1.0 equiv), glycerol (3.0 equiv), and ferrous sulfate heptahydrate (0.1 equiv).
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid (2.5 equiv) through the dropping funnel at a rate that keeps the internal temperature under control.
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins (observed by refluxing), immediately remove the heat source. Allow the reaction to proceed under its own reflux. If it becomes too vigorous, cool the flask intermittently with the ice bath.
-
Work-up: After the initial exotherm subsides, heat the mixture at reflux for 3 hours. Cool the reaction mixture and carefully pour it into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.
-
Purification: Purify the crude quinoline by steam distillation.[4] The distillate is then extracted with an organic solvent (e.g., toluene), the organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed. The final product can be purified by vacuum distillation.
Protocol 2: Iodine-Catalyzed Friedländer Annulation
This protocol describes a modern, efficient method using molecular iodine as a catalyst.[5][27]
-
Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).
-
Reaction: Heat the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the excess iodine.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualization of Key Concepts
Factors Influencing Regioselectivity
Purification Strategy Workflow
References
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Recent advances in the synthesis of quinolines: a review. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]
-
Conrad–Limpach synthesis. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Recent Progress in the Synthesis of Quinolines. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (n.d.). JOCPR. Retrieved January 6, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH. Retrieved January 6, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]
-
Purification of Quinoline. (n.d.). Chempedia - LookChem. Retrieved January 6, 2026, from [Link]
-
Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 6, 2026, from [Link]
-
QUINOLINE. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]
- Purification method of 8-hydroxyquinoline crude product. (n.d.). Google Patents.
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH. Retrieved January 6, 2026, from [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved January 6, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (n.d.). ACS Omega. Retrieved January 6, 2026, from [Link]
-
The Skraup Reaction - How to Make a Quinoline. (2009). Curly Arrow. Retrieved January 6, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 6, 2026, from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Skraup Synthesis of Quinoline - tips/pointers. (2017). Reddit. Retrieved January 6, 2026, from [Link]
-
Synthesis of Quinoline and derivatives. (n.d.). SlideShare. Retrieved January 6, 2026, from [Link]
-
Preparation and Properties of Quinoline. (n.d.). SlidePlayer. Retrieved January 6, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. ablelab.eu [ablelab.eu]
- 11. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 14. jocpr.com [jocpr.com]
- 15. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 16. uop.edu.pk [uop.edu.pk]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 23. synarchive.com [synarchive.com]
- 24. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 25. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. du.edu.eg [du.edu.eg]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate Crystallization
Prepared by: Senior Application Scientist, Pharmaceutical Intermediates Division
Welcome to the dedicated technical support guide for the crystallization of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystalline material of this key pharmaceutical intermediate. As an essential building block in the synthesis of novel therapeutic agents, particularly antimicrobials, achieving a consistent and pure crystalline form is paramount for downstream success and regulatory confidence.[1][2]
This guide provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments.
Compound Profile: this compound
| Property | Value | Source |
| Synonyms | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | [2][3] |
| CAS Number | 63010-69-5 | [2][4] |
| Molecular Formula | C₁₂H₁₀FNO₃ | [2][4] |
| Molecular Weight | 235.21 g/mol | [2][4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of quinoline-based compounds, providing potential causes and actionable solutions.
Q1: I've followed my synthesis work-up, but no crystals are forming in the solution. What's wrong?
Answer: The failure of crystals to form is a frequent challenge, typically rooted in issues of supersaturation or nucleation.[5] Several factors could be at play:
-
Insufficient Supersaturation: The solution is not concentrated enough for molecules to begin assembling into a crystal lattice. The compound may be too soluble in the chosen solvent system at the current temperature.[5]
-
Presence of Inhibitory Impurities: Trace impurities from the reaction or starting materials can interfere with the nucleation process, preventing the initial formation of crystal seeds.[6][7]
-
Lack of Nucleation Sites: Crystallization often begins on microscopic imperfections or foreign particles. An overly clean and smooth vessel may not provide adequate sites for nucleation to start.[5]
Troubleshooting Protocol: Inducing Crystallization
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. This creates microscopic grooves that can serve as nucleation sites.[5]
-
Seeding: If available, add a single, pure crystal of this compound to the solution. This "seed" provides a perfect template for further crystal growth.[5]
-
-
Increase Supersaturation:
-
Slow Evaporation: Cover the vessel with parafilm and pierce a few small holes in it. Allow the solvent to evaporate slowly over several hours to days in a vibration-free location. This gradually increases the solute concentration.[8]
-
Add an Anti-Solvent: If using a solvent in which the compound is highly soluble, slowly add a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise until persistent cloudiness (turbidity) is observed. Then, add a few drops of the primary solvent to redissolve the precipitate slightly and allow the solution to stand.
-
Q2: My compound has "oiled out," forming a separate liquid layer instead of crystals. How do I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of an impure mixture), forming a supersaturated liquid instead of a solid. This is common when a solution is cooled too quickly or when significant impurities are present, which can dramatically lower a compound's melting point.[9]
Troubleshooting Protocol: Resolving Oiling Out
-
Re-dissolve the Oil: Heat the mixture to a temperature sufficient to redissolve the oil completely back into the solvent.
-
Add More Solvent: Add a small additional volume (e.g., 5-10%) of the primary ("good") solvent to the solution. This ensures that the saturation point will be reached at a lower temperature, increasing the likelihood of solid crystal formation.[9]
-
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature) can promote gradual crystal growth.
-
Consider Solvent System Change: If oiling out persists, the chosen solvent may be unsuitable. Experiment with alternative solvents or solvent mixtures.
Caption: General troubleshooting workflow for common crystallization issues.
Q3: Crystals formed very rapidly, but they are small, needle-like, and the purity is low. What happened?
Answer: Rapid crystallization is a sign that the solution became supersaturated too quickly.[9] This process is kinetically, rather than thermodynamically, controlled. It traps impurities within the fast-growing lattice and often leads to agglomeration or unfavorable crystal habits like fine needles, which are difficult to filter and dry.[1][10]
Troubleshooting Protocol: Controlling Crystal Growth
-
Re-dissolve and Dilute: Heat the solution to redissolve the crystals. Add a small excess of hot solvent (e.g., 5-10% more) to slightly decrease the supersaturation level.[9]
-
Implement Controlled Cooling:
-
Room Temperature Cooling: Allow the flask to cool slowly on a benchtop, away from drafts.
-
Insulated Cooling: For even slower cooling, place the flask in an insulated container (like a Dewar flask or a beaker filled with vermiculite).
-
Stepwise Cooling: Cool to room temperature, then transfer to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary, allowing several hours at each stage.
-
-
Solvent Selection: The interaction between the solute and solvent dictates crystal morphology.[7] Consider screening different solvents. For quinoline derivatives, solvents like ethanol, ethyl acetate, or mixtures with heptane are often starting points.
Q4: My final crystalline product seems to change over time or has inconsistent analytical data (e.g., melting point, XRPD). Could this be polymorphism?
Answer: Yes, this is a strong indicator of polymorphism—the ability of a compound to exist in multiple crystalline forms.[11] Different polymorphs of the same molecule can have significantly different physical properties, including solubility, stability, and bioavailability, which is a critical concern in pharmaceutical development.[6][11] Uncontrolled polymorphic shifts can occur during scale-up or changes in solvent.[1] Another possibility is the formation of solvates or hydrates, where solvent molecules become incorporated into the crystal lattice.[1][12]
Troubleshooting Protocol: Investigating and Controlling Solid Form
-
Characterize Thoroughly: Use analytical techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and differentiate solid forms.
-
Conduct a Polymorph Screen: Systematically crystallize the compound from a wide range of solvents (polar, non-polar, protic, aprotic) and under different conditions (fast vs. slow cooling, evaporation, anti-solvent addition). This helps to identify the most stable polymorph.
-
Check for Solvates: If a solvate is suspected (e.g., crystals decompose upon drying), analysis by NMR or TGA can confirm the presence of trapped solvent.[12] If a stable solvate forms, it may be necessary to redesign the crystallization strategy to avoid that specific solvent.[1]
Caption: Solvent selection principles for effective crystallization.
Key Crystallization Methodologies
For challenging compounds like quinoline derivatives, a systematic approach using established techniques is often required.[8]
Protocol 1: Slow Evaporation
-
Dissolution: Dissolve the this compound in a suitable solvent (e.g., ethyl acetate) at room temperature to create a nearly saturated solution.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any particulate matter that could act as uncontrolled nucleation sites.
-
Evaporation: Cover the vial with a cap or parafilm that has been pierced with 2-3 small holes using a needle.
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. Monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion (Hanging Drop)
This technique is excellent for producing high-quality single crystals from very small amounts of material.
-
Reservoir Preparation: Fill the well of a vapor diffusion plate with 500 µL of a "poor" solvent (precipitant), in which the compound is less soluble (e.g., hexane).
-
Drop Preparation: On a siliconized glass coverslip, place a small drop (2-5 µL) of a concentrated solution of the compound dissolved in a "good" solvent (e.g., dichloromethane).
-
Sealing: Invert the coverslip and place it over the reservoir well, sealing it with grease to create an airtight system.
-
Diffusion and Growth: The vapor from the precipitant in the reservoir will slowly diffuse into the hanging drop. This gradually increases the concentration of the poor solvent in the drop, reducing the compound's solubility and inducing crystallization.[8]
References
- Technical Support Center: Crystallization of Quinoline-Based Compounds. (n.d.). Benchchem.
- Avoiding common pitfalls in quinoline crystallography. (n.d.). Benchchem.
- Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). Tianming Pharmaceutical.
- Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). PubChem.
- Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate. (n.d.). Chem-Impex.
- What Problems Might Occur If Crystallization Occurs Too Rapidly?. (2024, September 5). Achieve Chem.
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Neuland Labs.
- Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (n.d.). PMC - NIH.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- What is the problem with my quinolin crystal?. (2014, November 20). ResearchGate.
- This compound. (n.d.). CRO SPLENDID LAB.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10FNO3 | CID 707160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. syrris.com [syrris.com]
- 7. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. achievechem.com [achievechem.com]
- 11. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Introduction
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. This valuable intermediate is a cornerstone in the synthesis of numerous therapeutic agents, particularly fluoroquinolone antibiotics and kinase inhibitors.[1][2] The stability of this compound is critical for the successful synthesis, purification, and storage of high-quality final products. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges related to the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of degradation for this compound?
Based on the chemistry of its functional groups and data from related fluoroquinolone compounds, the primary degradation pathways are expected to be hydrolysis, photodegradation, and thermal decomposition.[3]
-
Hydrolysis: The ethyl ester at the 3-position is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid, 8-fluoro-4-hydroxyquinoline-3-carboxylic acid.[4][5]
-
Photodegradation: Quinolone derivatives are known to be sensitive to light, which can lead to complex degradation pathways involving the quinolone ring system.[3]
-
Thermal Decomposition: Elevated temperatures can cause decarboxylation of the corresponding carboxylic acid (formed via hydrolysis) and potentially other degradative processes.[6]
Q2: How does the 8-fluoro substituent affect the stability of the molecule?
The fluorine atom at the C-8 position generally increases the metabolic stability and absorption of fluoroquinolone drugs.[3] While specific studies on its effect on degradation pathways are limited, the strong carbon-fluorine bond is not expected to be the primary site of degradation under typical experimental conditions.[7] Its electron-withdrawing nature may influence the reactivity of the quinolone ring system.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, the compound should be stored at 0-8°C in a tightly sealed, light-protected container.[1] An inert atmosphere (e.g., argon or nitrogen) is also recommended for long-term storage to prevent oxidative degradation.
Q4: I am observing an unknown impurity in my sample of this compound by HPLC. What could it be?
The most likely impurity, especially if the material has been exposed to moisture or basic/acidic conditions, is the hydrolysis product, 8-fluoro-4-hydroxyquinoline-3-carboxylic acid. Other possibilities include photodegradation products or residual starting materials from the synthesis. A forced degradation study coupled with LC-MS analysis can help identify this impurity.
Troubleshooting Common Experimental Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield after synthesis and workup | Hydrolysis during workup: The use of strong aqueous acids or bases during extraction and purification can lead to the hydrolysis of the ethyl ester. | - Use mild acidic (e.g., dilute acetic acid) or basic (e.g., saturated sodium bicarbonate) conditions. - Minimize the duration of contact with aqueous phases. - Consider using an anhydrous workup if possible. |
| Appearance of new spots on TLC or new peaks in HPLC during purification | On-column degradation: The stationary phase of the chromatography column (e.g., silica gel) can be slightly acidic and may catalyze degradation, especially if the compound is on the column for an extended period. | - Use a less acidic stationary phase (e.g., neutral alumina) or a reversed-phase column. - Expedite the purification process. - Consider using a different purification method, such as recrystallization. |
| Discoloration of the solid compound over time | Photodegradation or oxidation: Exposure to light and/or air can lead to the formation of colored degradation products. | - Store the compound in an amber vial or a container wrapped in aluminum foil. - Store under an inert atmosphere. |
| Inconsistent results in biological assays | Degradation in assay buffer: The pH and composition of the assay buffer may cause the compound to degrade over the course of the experiment. | - Assess the stability of the compound in the assay buffer by incubating it for the duration of the experiment and analyzing it by HPLC. - If degradation is observed, consider adjusting the buffer pH or using a different buffer system. |
Proposed Degradation Pathways
While specific degradation studies on this compound are not extensively documented in the literature, the following pathways can be proposed based on the chemical nature of the molecule and known degradation patterns of related compounds.
Hydrolytic Degradation
The primary hydrolytic degradation pathway is the cleavage of the ethyl ester to form 8-fluoro-4-hydroxyquinoline-3-carboxylic acid. This can occur under both acidic and basic conditions.
Caption: Proposed hydrolytic degradation pathway.
Photodegradation
Fluoroquinolones are known to undergo complex photodegradation. Potential reactions for this compound could involve reactions at the quinolone core, potentially leading to defluorination or ring opening, though these are less common.
Thermal Degradation
Under elevated temperatures, the primary degradation product is likely to be from the decarboxylation of the carboxylic acid formed via hydrolysis, leading to 8-fluoro-4-hydroxyquinolin-3-ol.
Caption: Proposed thermal degradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products of this compound.
Objective: To generate degradation products under various stress conditions for identification by LC-MS.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
UV lamp (254 nm)
-
Heating block or oven
-
HPLC system with a UV detector
-
LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 100°C for 24 hours. Dissolve the resulting solid in methanol to a concentration of 1 mg/mL.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of water. Keep at room temperature, protected from light.
-
-
Sample Analysis:
-
Before analysis, neutralize the acid and base hydrolysis samples.
-
Analyze all samples by HPLC-UV to determine the extent of degradation.
-
Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Suggested HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.
References
- Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences.
- Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC - NIH.
- Valorizing fungal diversity for the degrad
- The fluorin
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. CONICET.
- Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxyl
- Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxyl
- Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxyl
- Process for the hydrolysis of quinolone carboxylic esters.
- Compound ethyl 8-fluoro-4-hydroxyquinoline-3-carboxyl
- ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYL
- Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%, Thermo Scientific. Fisher Scientific.
- 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
- Nonclassical Biological Activities of Quinolone Derivatives.
- 4-Hydroxyquinoline-3-carboxylic acid ethyl ester AldrichCPR. Sigma-Aldrich.
- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxyl
- 4-Hydroxyquinoline-3-carboxylic acid 97. Sigma-Aldrich.
- 4-Hydroxyquinoline-3-carboxylic acid ethyl ester | CAS 26892-90-0. Santa Cruz Biotechnology.
- Kinetics of aquation and base hydrolysis of cis -(carboxylato) (ethylamine)bis(ethylenediamine)cobalt(III) ions.
- Ethyl 4-hydroxyquinoline-3-carboxyl
- 4-Hydroxyquinoline-8-carboxylic acid applic
- 8-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester applic
- 8-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester applic
- An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold. Benchchem.
Sources
Technical Support Center: Overcoming Resistance with Quinoline-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds to overcome therapeutic resistance. This guide is designed to provide practical, in-depth answers to the challenges you may encounter during your experiments. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions in a direct Q&A format, providing both procedural guidance and the scientific rationale behind it.
Section 1: Foundational Concepts & Mechanisms
Q1: What are the primary mechanisms by which quinoline-based compounds overcome drug resistance?
A1: Quinoline derivatives are a versatile class of molecules that can counteract drug resistance through several key mechanisms.[1][2][3][4] The most commonly exploited mechanisms include:
-
Inhibition of Efflux Pumps: Many resistant cells overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump therapeutic drugs out of the cell.[5][6] Certain quinoline compounds act as potent efflux pump inhibitors (EPIs), blocking this mechanism and thereby increasing the intracellular concentration of the co-administered drug.[7][8][9]
-
Modulation of Pro-Survival Signaling Pathways: Cancer cells can develop resistance by upregulating signaling pathways that promote survival and inhibit apoptosis (programmed cell death). Quinoline-chalcone hybrids, for example, have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical axis for cell survival.[10][11]
-
Inhibition of Tubulin Polymerization: The cellular cytoskeleton, particularly microtubules formed from tubulin, is essential for cell division. Some quinoline derivatives bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[10][12][13]
-
DNA Damage and Repair Inhibition: Certain quinoline compounds can intercalate into DNA or inhibit topoisomerase enzymes, which are crucial for managing DNA topology during replication.[4][14] This leads to catastrophic DNA damage and cell death.
Q2: My compound is designed as an efflux pump inhibitor. How can I confirm this is its primary mechanism of action in my resistant cell line?
A2: To validate that efflux pump inhibition is the primary mechanism, a multi-step approach is required. First, confirm the overexpression of a specific efflux pump (e.g., P-gp) in your resistant cell line compared to its sensitive parental line using Western Blot or qPCR. Next, perform a substrate accumulation assay. A common method involves using a fluorescent substrate of the pump, like Rhodamine 123 or Calcein-AM.[5] In resistant cells, fluorescence will be low due to active efflux. A successful quinoline-based EPI, when co-incubated, will restore intracellular fluorescence to levels seen in the sensitive cells. Finally, to demonstrate specificity, show that your compound restores the cytotoxicity of a known efflux pump substrate (like doxorubicin or paclitaxel) in the resistant line, a phenomenon known as chemosensitization.[5][8]
Q3: Can a quinoline compound overcome resistance that is not mediated by efflux pumps?
A3: Absolutely. Resistance is a multifactorial problem. If resistance in your model is due to a mutation in the drug's target protein or the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members), an efflux pump inhibitor will be ineffective.[11] In these cases, you would select a quinoline derivative with a different mechanism of action. For instance, if resistance is linked to apoptosis evasion, a quinoline compound that inhibits the PI3K/Akt/mTOR survival pathway or directly induces apoptosis through an alternative route would be a more logical choice.[4][10][11]
Section 2: Experimental Design & Troubleshooting
Q4: I'm observing highly variable IC50 values for my quinoline compound in a resistant cancer cell line. What are the likely causes and how can I troubleshoot this?
A4: Inconsistent IC50 values are a common and frustrating issue. The root cause often lies in one of four areas:
-
Compound Stability and Solubility: Quinoline compounds can be unstable in aqueous media, with stability being affected by pH, light, and temperature.[15] Discoloration of your stock solution is a key indicator of degradation.[15] Always prepare fresh solutions from a validated powder stock, minimize exposure to light, and confirm the compound's solubility in your culture medium to avoid precipitation.
-
Cell Line Integrity: The resistance phenotype may be unstable, especially without continuous selective pressure (i.e., growing the cells in a low dose of the drug they are resistant to). Regularly verify the expression of the relevant resistance marker (e.g., P-gp) via Western Blot.[11]
-
Experimental Protocol Variations: Minor, seemingly insignificant variations can have a large impact. Strictly standardize your cell seeding density, as this can affect drug sensitivity.[11] Ensure consistent incubation times and reagent concentrations.
-
Contamination: Mycoplasma contamination is a notorious culprit for altering cellular responses to drugs.[11] Regularly test your cultures to rule this out.
Q5: I'm performing a combination study with my quinoline-based EPI and a standard chemotherapeutic, but I'm not seeing the expected synergistic effect. Why might this be failing?
A5: A lack of synergy in a combination experiment points to a mechanistic mismatch. Consider these possibilities:
-
Incorrect Resistance Mechanism: Your assumption that P-gp is the primary resistance driver might be incorrect. The cells could be utilizing other ABC transporters like MRP1 or ABCG2, or the resistance could be entirely unrelated to efflux.[11] You must first screen for the expression of other transporters and test inhibitors specific to them.
-
Sub-optimal Dosing: The concentration of your EPI or the chemotherapeutic might be incorrect. An effective EPI should be non-toxic at the concentration used for sensitization. You must perform a dose-response matrix (a checkerboard assay) to evaluate a wide range of concentrations for both drugs to identify the optimal synergistic ratio.
-
Pharmacokinetic Interactions: The quinoline compound could be interfering with the uptake or metabolism of the chemotherapeutic drug in a way that is independent of the targeted efflux pump.
Q6: My quinoline compound appears to be toxic to my non-cancerous control cell line. What does this mean and what are my next steps?
A6: Toxicity in normal cells is a significant hurdle in drug development. This indicates a poor therapeutic index. Your next steps should focus on understanding and mitigating this off-target toxicity. A primary investigation should involve identifying the mechanism of toxicity in the normal cells. Does it induce apoptosis? Does it cause cell cycle arrest at the same point as in cancer cells? If the toxicity is high, medicinal chemistry efforts may be required to modify the compound's structure to improve its selectivity for cancer cells.[16]
Troubleshooting Guides
The following tables provide a quick reference for common experimental problems and actionable solutions.
Table 1: Troubleshooting Inconsistent Cytotoxicity Assay (IC50) Results
| Problem | Possible Cause | Troubleshooting Step & Rationale |
| High variability in IC50 values between experiments | Compound Instability: The quinoline derivative may be degrading in the culture medium.[11][15] | Prepare fresh drug solutions for each experiment from a DMSO stock. Verify compound stability under assay conditions (pH, light exposure).[15] |
| Cell Line Instability: The resistance phenotype may not be stable over passages. | Regularly confirm the expression of resistance markers (e.g., P-gp) via Western Blot. Maintain a low level of selective pressure if necessary.[11] | |
| Inconsistent Seeding Density: Cell density can significantly influence drug sensitivity. | Optimize and strictly standardize your cell seeding protocol. Use a cell counter to ensure consistent numbers across all wells and experiments.[11] | |
| Mycoplasma Contamination: Contamination can alter cellular metabolism and drug response. | Test cell cultures for mycoplasma regularly using a reliable PCR or ELISA-based kit. | |
| No significant difference in IC50 between sensitive and resistant cell lines | Wrong Resistance Mechanism: The compound may target a pathway that is not central to the resistance in your specific cell line. | Re-evaluate the resistance mechanism. For example, if the compound is an EPI, confirm that the resistant line actually overexpresses the target pump. |
| Compound Inactivity: The compound may not be active against the specific cell lineage. | Test the compound on a panel of different resistant cell lines to determine its spectrum of activity. |
Table 2: Troubleshooting Failed Combination Therapy Experiments
| Problem | Possible Cause | Troubleshooting Step & Rationale |
| Lack of synergy between quinoline EPI and chemotherapy | P-gp is not the primary resistance mechanism: Other transporters (e.g., MRP1, ABCG2) may be responsible for efflux.[11] | Screen for the expression of other relevant ABC transporters. Test inhibitors specific to those transporters if they are overexpressed. |
| Alternative resistance mechanisms are dominant: Resistance may be due to target mutation, DNA repair upregulation, or apoptosis evasion. | Sequence the target protein in the resistant line. Perform assays to investigate other potential resistance pathways (e.g., apoptosis assays, cell cycle analysis).[17] | |
| Sub-optimal concentrations: The ratio of EPI to cytotoxic drug is not in the synergistic range. | Perform a checkerboard assay, testing a matrix of concentrations for both compounds to determine the Fractional Inhibitory Concentration (FIC) index and identify synergy. | |
| Increased toxicity with the combination | Overlapping off-target effects: Both compounds may inhibit a secondary pathway essential for normal cell survival. | Evaluate the toxicity of the combination on a non-cancerous control cell line. If toxicity is high, the combination may not be therapeutically viable. |
Visualizations & Workflows
Diagrams help clarify complex biological and experimental processes.
Experimental Workflow: Validating a Quinoline-Based Efflux Pump Inhibitor
This diagram outlines the logical flow for confirming the mechanism of action for a putative EPI.
Caption: Workflow for validating a quinoline-based efflux pump inhibitor.
Mechanism of Action: Overcoming Resistance via Efflux Pump Inhibition
This diagram illustrates the core concept of how a quinoline EPI restores the efficacy of a chemotherapeutic drug.
Caption: Quinoline derivatives can inhibit the pro-survival PI3K/Akt/mTOR pathway.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard method to determine the IC50 value of a compound. [18] Materials:
-
Resistant and sensitive cell lines
-
Complete culture medium
-
96-well cell culture plates
-
Quinoline compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the quinoline compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Calcein-AM Efflux Assay for P-gp Inhibition
This assay measures the function of efflux pumps like P-gp. [5] Materials:
-
Resistant and sensitive cell lines
-
Quinoline compound (EPI) and a known inhibitor (e.g., Verapamil)
-
Calcein-AM (acetoxymethyl ester) stock solution
-
Phenol red-free medium
-
96-well black, clear-bottom plate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black plate and allow them to adhere overnight.
-
Inhibitor Loading: Wash the cells with warm PBS. Add 50 µL of phenol red-free medium containing the quinoline compound at various concentrations (or the positive control inhibitor). Incubate for 30 minutes at 37°C.
-
Substrate Addition: Add 50 µL of medium containing Calcein-AM (final concentration ~1 µM) to each well.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light. Non-fluorescent Calcein-AM enters the cell and is cleaved by esterases into fluorescent calcein. In resistant cells, calcein is rapidly pumped out.
-
Measurement: Wash the cells with cold PBS to stop the efflux. Add 100 µL of PBS to each well and immediately read the fluorescence.
-
Analysis: Increased fluorescence in the presence of the quinoline compound indicates inhibition of efflux. Compare the fluorescence levels to the sensitive cells and the positive control.
References
-
Li, H.-T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426–437. [Link]
-
Kumar, N., Khanna, A., Kaur, K., Kaur, H., Sharma, A., & Bedi, P. M. S. (2023). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Molecular Diversity, 27(4), 1905–1934. [Link]
-
Mosaffa, F., Hadizadeh, F., Fathi, F., Nasab, Z. E., Pourzahed, T., Aboutorabzade, S. M., & Ghodsi, R. (2021). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in Pharmaceutical Sciences, 16(2), 147. [Link]
-
Kumar, N., Khanna, A., Kaur, K., Kaur, H., Sharma, A., & Bedi, P. M. S. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Molecular Diversity. [Link]
-
Al-Ostath, O. A., Ali, A. A.-S., Nossier, E.-S. S., & Abbas, S. E.-S. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30545–30568. [Link]
-
Wang, X., Zhang, H., Wang, Y., Zhang, X., & Xu, W. (2022). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. International Journal of Molecular Sciences, 23(15), 8463. [Link]
-
Li, H.-T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Current Topics in Medicinal Chemistry. [Link]
-
Re-evolution of the 2-Phenylquinolines: Ligand-Based Design, Synthesis, and Biological Evaluation of a Potent New Class of Staphylococcus aureus NorA Efflux Pump Inhibitors to Combat Antimicrobial Resistance. (2020). Journal of Medicinal Chemistry. [Link]
-
(N.d.). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. ResearchGate. [Link]
-
Singh, S., Singh, S. K., Kumar, A., Kumar, A., Ramachandran, S., Singh, S., & Prasad, A. K. (2021). Repurposing Approved Drugs as Fluoroquinolone Potentiators to Overcome Efflux Pump Resistance in Staphylococcus aureus. ACS Omega, 6(37), 24136–24146. [Link]
-
How to overcome the drug - resistance of quinoline - based drugs? (2023, October 17). BIOSYNCE. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. [Link]
-
Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect. [Link]
-
Yang, L., Li, Y., Wang, Y., Li, S., Wang, Q., & Li, Y. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]
-
Pinto, M., Sousa, E., & Costa, D. (2024). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. International Journal of Molecular Sciences, 25(11), 5770. [Link]
-
Yang, L., Li, Y., Wang, Y., Li, S., Wang, Q., & Li, Y. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [Link]
-
Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry. [Link]
-
Valenti, D., Antonini, D., Romanelli, A., & Mai, A. (2022). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. International Journal of Molecular Sciences, 23(16), 9037. [Link]
-
Distinto, S., & Maccioni, E. (2021). Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. International Journal of Molecular Sciences, 22(22), 12517. [Link]
-
C7-substituted Quinolines as Potent Inhibitors of AdeG Efflux Pumps in Acinetobacter baumannii. (2024, September 7). bioRxiv. [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry. [Link]
-
Iacob, A., Vlase, L., Vlase, G., & Pârvu, M. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Pharmaceutics, 15(1), 249. [Link]
-
Kaur, K., Jain, M., Kaur, H., & Jain, R. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences, 2(2), 65. [Link]
-
Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances. [Link]
-
(N.d.). (PDF) Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. ResearchGate. [Link]
-
Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Darujournal of Pharmaceutical Sciences. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. [Link]
-
5 Common Pitfalls in Pharma Launches and How to Avoid Them. (2024, August 22). Sedulo Group. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis. [Link]
-
24 questions with answers in QUINOLINES | Science topic. (n.d.). ResearchGate. [Link]
-
The Biochemistry of Quinoline Antimalarial Drug Resistance. (n.d.). ResearchGate. [Link]
-
Khan, J. M., Abdulrehman, N., Al-Shabib, N. A., Khan, M. S., & Sen, P. (2020). Quinoline yellow (food additive) induced conformational changes in lysozyme: a spectroscopic, docking and simulation studies of dye-protein interactions. Preparative Biochemistry & Biotechnology. [Link]
-
(N.d.). Quinoline yellow (food additive) induced conformational changes in lysozyme: a spectroscopic, docking and simulation studies of dye-protein interactions. ResearchGate. [Link]
-
Catalano, A., Iacopetta, D., Ceramella, J., Scumaci, D., Giuzio, F., Saturnino, C., & Sinicropi, M. S. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences, 23(13), 7167. [Link]
-
Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. (2024, January 5). ACS Omega. [Link]
-
Kaelin, W. G. (2017). Common pitfalls in preclinical cancer target validation. Nature Reviews Cancer. [Link]
Sources
- 1. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Repurposing Approved Drugs as Fluoroquinolone Potentiators to Overcome Efflux Pump Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biosynce.com [biosynce.com]
- 17. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Welcome to the technical support center dedicated to addressing the challenges associated with the bioavailability of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals actively working on modifying this promising chemical scaffold. Here, we will explore the underlying reasons for its potential bioavailability issues and provide detailed, actionable troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental complexities of its modification.
Understanding the Core Challenge: Physicochemical Properties
This compound, a key intermediate in the synthesis of various therapeutic agents, presents a common challenge in drug development: poor aqueous solubility.[1][2] Its planar, aromatic structure and limited hydrogen bonding capacity with water contribute to a high crystal lattice energy, making it difficult to dissolve in physiological fluids. This poor solubility is a primary bottleneck for oral absorption and, consequently, bioavailability.
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability. While the permeability of this specific molecule requires experimental determination, its low solubility likely places it in BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), both of which necessitate formulation or chemical modification strategies to improve clinical efficacy.[3]
This guide will focus on two primary chemical modification strategies to address this challenge: Prodrug Synthesis and Salt Formation , followed by formulation considerations.
Part 1: Prodrug Strategies for Enhanced Bioavailability
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient (API).[4][5] This approach is particularly effective for improving the solubility and permeability of carboxylic acid-containing compounds.[6]
FAQ 1: Why is a prodrug approach suitable for this compound?
The ester and hydroxyl functional groups on the parent molecule are ideal handles for chemical modification to create prodrugs with improved physicochemical properties. By masking the polar hydroxyl group or by creating a more soluble promoiety attached to the hydrolyzed carboxylic acid, we can significantly enhance its absorption.
Troubleshooting Guide: Amino Acid Prodrug Synthesis
Amino acid prodrugs of quinolones have been shown to improve solubility by 3 to 70 times and demonstrate equal or increased in vivo efficacy.[7] The general strategy involves creating an amide linkage between the parent quinolone and an amino acid.
Experimental Workflow: Synthesis of an Amino Acid Prodrug
Caption: Workflow for amino acid prodrug synthesis.
Detailed Protocol:
-
Step 1: Saponification (Ester Hydrolysis)
-
Dissolve this compound in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) and stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the solid to obtain 8-fluoro-4-hydroxyquinoline-3-carboxylic acid.
-
-
Step 2: Amide Coupling
-
Dissolve the carboxylic acid from Step 1 in anhydrous dimethylformamide (DMF).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
-
Add the desired amino acid ester hydrochloride (e.g., glycine ethyl ester hydrochloride) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
-
Step 3: Ester Deprotection (if necessary)
-
If an amino acid ester was used, hydrolyze the ester using LiOH as in Step 1 to yield the final prodrug with a free carboxylic acid on the amino acid moiety.
-
Alternatively, if a Boc-protected amino acid was used, deprotect using trifluoroacetic acid (TFA).
-
| Problem | Potential Cause | Troubleshooting Step |
| Low yield in hydrolysis (Step 1) | Incomplete reaction. | Increase reaction time, temperature, or amount of LiOH. Ensure adequate mixing. |
| Product remains in the aqueous layer. | Extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate. | |
| Failed amide coupling (Step 2) | Inactive coupling reagents. | Use fresh EDC and HOBt. |
| Steric hindrance. | Consider using a different coupling reagent like HATU. | |
| Difficult purification | Presence of unreacted starting materials or byproducts. | Optimize the stoichiometry of reagents. Employ a different chromatography solvent system. |
| Prodrug is unstable | The chosen amino acid linker is susceptible to premature cleavage. | Consider a different amino acid or a dipeptide linker for increased stability. |
Part 2: Salt Formation for Enhanced Solubility
Salt formation is a common and effective method to increase the solubility and dissolution rate of acidic or basic drugs.[7][8] For acidic drugs like 8-fluoro-4-hydroxyquinoline-3-carboxylic acid, forming a salt with a pharmaceutically acceptable base can significantly improve its aqueous solubility.
FAQ 2: What type of salts can be formed with 8-fluoro-4-hydroxyquinoline-3-carboxylic acid?
The carboxylic acid moiety can be deprotonated with a suitable base to form a salt. Common counterions include sodium, potassium, calcium, or organic amines like tromethamine or diethanolamine. The choice of counterion can influence the salt's stability, hygroscopicity, and solubility.[9]
Troubleshooting Guide: Salt Formation and Characterization
The formation of salts with dicarboxylic acids has been shown to increase the solubility of fluoroquinolones by 2.3 to 15.6-fold.[10] While our molecule lacks the piperazine group common in many fluoroquinolones, the carboxylic acid is a prime target for salt formation.
Experimental Workflow: Salt Screening and Formation
Caption: Workflow for salt screening and formation.
Detailed Protocol:
-
Step 1: Prepare the Carboxylic Acid
-
Hydrolyze the starting ethyl ester as described in the prodrug section to obtain the free carboxylic acid.
-
-
Step 2: Salt Screening
-
In parallel vials, suspend the carboxylic acid in various solvents (e.g., ethanol, isopropanol, acetone).
-
Add an equimolar amount of a solution of the chosen base (e.g., NaOH in water, tromethamine in ethanol).
-
Allow the slurries to equilibrate at room temperature or with temperature cycling for 24-48 hours.
-
Isolate the solids by filtration or evaporation.
-
-
Step 3: Characterization
-
Powder X-ray Diffraction (PXRD): To determine if a new crystalline form has been produced.
-
Differential Scanning Calorimetry (DSC): To identify the melting point and assess thermal stability.
-
Thermogravimetric Analysis (TGA): To determine the presence of solvates or hydrates.
-
Kinetic Solubility Studies: To measure the solubility of the new salt forms in various aqueous buffers (e.g., pH 1.2, 4.5, 6.8).
-
| Problem | Potential Cause | Troubleshooting Step |
| No salt formation observed (PXRD shows starting material) | The pKa difference between the acid and base is not sufficient for salt formation. | Choose a stronger base. |
| Unsuitable solvent system. | Screen a wider range of solvents with different polarities. | |
| Formation of an amorphous solid | Rapid precipitation. | Slow down the addition of the base, or try a different solvent system that allows for slower crystallization. |
| Salt is highly hygroscopic | The chosen counterion has a high affinity for water. | Screen for different counterions. Store the salt under controlled humidity. |
| Salt disproportionates in acidic media | The salt converts back to the less soluble free acid at low pH. | This is an inherent property. Consider enteric-coated formulations to bypass the acidic environment of the stomach. |
Part 3: Assessing Bioavailability: Key In Vitro and In Vivo Models
Once modified compounds are synthesized, their bioavailability must be assessed. A tiered approach, starting with simple in vitro assays and progressing to more complex in vivo models, is recommended.[11][12]
FAQ 3: What are the essential in vitro assays for initial screening?
1. Kinetic and Thermodynamic Solubility:
-
Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time, mimicking the conditions in the gastrointestinal tract.
-
Thermodynamic Solubility: An equilibrium measurement that determines the true solubility of the most stable crystalline form.
2. Permeability Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that predicts passive diffusion.
-
Caco-2 Cell Permeability Assay: Utilizes a monolayer of human colorectal adenocarcinoma cells to model the intestinal barrier, providing information on both passive and active transport.[13]
| Assay | Purpose | Typical Output |
| Kinetic Solubility | Predicts dissolution rate | µg/mL or µM |
| Thermodynamic Solubility | Determines maximum dissolved concentration | µg/mL or µM |
| PAMPA | Assesses passive permeability | Permeability coefficient (Pe) |
| Caco-2 Permeability | Models intestinal absorption | Apparent permeability coefficient (Papp) |
Troubleshooting Guide: In Vivo Pharmacokinetic (PK) Studies
In vivo studies in animal models (e.g., rats or mice) are essential to determine the pharmacokinetic profile of a lead candidate.[14]
Experimental Workflow: Rodent PK Study
Caption: Workflow for a typical rodent PK study.
Detailed Protocol:
-
Dose Formulation: Prepare a solution or suspension of the test compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol).
-
Animal Dosing: Administer the compound to a cohort of animals via oral gavage (PO) and to a separate cohort via intravenous (IV) injection.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.[15][16]
-
PK Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
| Problem | Potential Cause | Troubleshooting Step |
| High variability in oral exposure | Inconsistent dosing or formulation issues. | Ensure accurate dosing technique. Check the stability and homogeneity of the dosing formulation. |
| Low oral bioavailability (<5%) | Poor solubility, low permeability, or high first-pass metabolism. | Re-evaluate the chemical modification strategy. Consider co-administration with a metabolic inhibitor if first-pass metabolism is suspected. |
| Rapid clearance | High metabolic turnover. | Investigate potential metabolic hotspots on the molecule and consider modifications to block metabolism. |
| LC-MS/MS method lacks sensitivity | Poor ionization or matrix effects. | Optimize the mass spectrometry parameters. Employ a more rigorous sample cleanup method (e.g., solid-phase extraction). |
References
- Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
- Bolla, G., & Nangia, A. (2016). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 16(10), 5719-5731.
- Reddy, J. S., et al. (2011). Fluoroquinolone salts with carboxylic acids. Journal of Pharmaceutical Sciences, 100(8), 3245-3255.
- US Patent US20070197469A1. (2007). Fluoroquinolone carboxylic acid salt compositions.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Ye, F., et al. (2015). Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. Journal of Agricultural and Food Chemistry, 63(8), 2145-2151.
- Chem-Impex International. (n.d.).
- Singh, U. P., & Singh, R. K. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8565-8589.
- Jiménez-Martínez, M., et al. (2005). Ionization equilibria of fluoroquinolones in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 584-591.
- World Pharma Today. (2023).
- Sharma, D., et al. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 4(5), 1646-1655.
- Sanchez, J. P., et al. (1992). Quinolone antibacterial agents. Synthesis and structure-activity relationships of a series of amino acid prodrugs of racemic and chiral 7-(3-amino-1-pyrrolidinyl)quinolones. Highly soluble quinolone prodrugs with in vivo pseudomonas activity. Journal of Medicinal Chemistry, 35(10), 1764-1773.
- Homayun, B., et al. (2019).
- Galiano, F., & Giammona, G. (2012). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 19(11), 1648-1673.
- Guiguemde, W. A., et al. (2010). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 53(13), 5047-5052.
- Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(3), 981-986.
- CRO SPLENDID LAB. (n.d.).
- MySkinRecipes. (n.d.).
- Ruiu, S., et al. (2016). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. Journal of Medicinal Chemistry, 59(3), 1052-1067.
- Kumar, V., & Nanda, A. (2020). Prodrugs of Drugs Bearing Carboxylic Acids. In Prodrugs Design and Discovery. IntechOpen.
- El-Sayed, N. N. E., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6533.
- Fluorochem. (n.d.). 8-Fluoro-4-hydroxy-quinoline-3-carboxylic acid.
- BenchChem. (2025).
- Chemdiv. (n.d.).
- BenchChem. (2025).
- Hubatsch, I., et al. (2007). The Caco-2 cell line as a model for intestinal drug absorption. Journal of Pharmaceutical Sciences, 96(7), 1633-1651.
- JoVE. (2025). Equivalence: In Vitro and In Vivo Bioequivalence.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
- 7. Quinolone antibacterial agents. Synthesis and structure-activity relationships of a series of amino acid prodrugs of racemic and chiral 7-(3-amino-1-pyrrolidinyl)quinolones. Highly soluble quinolone prodrugs with in vivo pseudomonas activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluoroquinolone Amorphous Polymeric Salts and Dispersions for Veterinary Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. 63010-70-8 Cas No. | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. chemimpex.com [chemimpex.com]
- 16. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Reducing the Toxicity of Quinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address the challenges associated with the toxicity of quinoline derivatives in experimental settings. Our goal is to equip you with the knowledge to anticipate, mitigate, and troubleshoot toxicity-related issues, ensuring the integrity and success of your research.
Understanding the Root of Quinoline Toxicity: A Mechanistic Overview
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. However, their clinical utility can be hampered by inherent toxicities. A primary driver of this toxicity is metabolic activation. The quinoline ring system can be metabolized by cytochrome P450 (CYP) enzymes in the liver to form reactive intermediates, such as epoxides and quinone-imines. These electrophilic species can covalently bind to cellular macromolecules like DNA and proteins, leading to genotoxicity, organ damage (particularly hepatotoxicity), and other adverse effects.
Another significant concern is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can lead to mitochondrial dysfunction and trigger apoptotic pathways. Furthermore, the planar nature of the quinoline ring can facilitate intercalation into DNA, and some derivatives have been shown to inhibit key enzymes like topoisomerase, contributing to their cytotoxic effects. Cardiotoxicity, often linked to the blockade of the hERG potassium channel, is another critical consideration in the safety assessment of quinoline-based compounds.
Frequently Asked Questions (FAQs)
Here, we address common questions encountered during the development and testing of quinoline derivatives.
Q1: My quinoline derivative shows high cytotoxicity in vitro. What are the likely mechanisms?
High in vitro cytotoxicity of quinoline derivatives can stem from several mechanisms. A primary cause is the disruption of fundamental cellular processes. This can include the inhibition of topoisomerase, leading to DNA damage and cell cycle arrest. Additionally, many quinoline derivatives can induce mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS), which can trigger apoptosis. Some derivatives may also directly damage the cell membrane, leading to necrosis.
Q2: I'm observing conflicting results between my cytotoxicity and genotoxicity assays. How should I interpret this?
Conflicting results between different toxicity assays are not uncommon and often provide valuable mechanistic insights. For instance, a compound can be highly cytotoxic without being genotoxic. This might indicate that the compound's primary mode of action is not direct DNA damage but rather disruption of other vital cellular processes, such as mitochondrial function or signaling pathways. Conversely, a compound could be genotoxic at non-cytotoxic concentrations, suggesting that it causes DNA damage that may not immediately lead to cell death but could have long-term carcinogenic potential. It is crucial to consider the endpoints of each assay and the metabolic competence of the cell lines used.
Q3: How can I predict the potential toxicity of my quinoline derivatives before synthesis?
In silico models are invaluable tools for the early prediction of toxicity. Quantitative Structure-Toxicity Relationship (QSTR) models can predict the toxicity of new derivatives based on their structural features.[1][2][3][4] These models correlate molecular descriptors with toxicological endpoints like mutagenicity, carcinogenicity, and hepatotoxicity.[5] Additionally, various software platforms can screen for structural alerts, which are chemical moieties known to be associated with toxicity.[5] These predictive tools can help prioritize compounds for synthesis and identify potential liabilities early in the drug discovery process.
Q4: What are the most effective strategies for reducing the toxicity of a promising quinoline lead compound?
The most effective approach often involves a multi-pronged strategy focused on medicinal chemistry and formulation.
-
Structural Modification: Introducing or modifying substituents on the quinoline ring can significantly alter a compound's toxicological profile. For example, blocking sites of metabolic activation with groups like fluorine can prevent the formation of toxic metabolites.
-
Bioisosteric Replacement: Replacing the quinoline core with a non-toxic bioisostere can be a highly effective strategy to mitigate toxicity while retaining desired pharmacological activity.
-
Improving Physicochemical Properties: Optimizing properties like solubility can prevent compound precipitation in assays and improve the therapeutic window.[6][7][8][9]
Troubleshooting Guides
This section provides practical advice for troubleshooting common issues encountered during the toxicological assessment of quinoline derivatives.
Problem 1: High background or autofluorescence in fluorescence-based assays.
-
Causality: The extended π-electron system of the quinoline ring can cause intrinsic fluorescence (autofluorescence), which can interfere with fluorescence-based assays by increasing the background signal.[10][11] This can lead to false-positive or inaccurate results.
-
Troubleshooting Steps:
-
Run a "Compound Only" Control: Measure the fluorescence of your quinoline derivative in the assay buffer at the same concentrations used in your experiment. A significant signal confirms autofluorescence.[10]
-
Perform a Spectral Scan: Determine the excitation and emission spectra of your compound to identify the wavelengths of maximum fluorescence.
-
Switch to a Red-Shifted Fluorophore: If possible, use a fluorophore with excitation and emission wavelengths that do not overlap with your compound's autofluorescence spectrum.[11]
-
Background Subtraction: If changing the fluorophore is not an option, you can subtract the background fluorescence of your compound from the experimental wells.
-
Problem 2: Inconsistent or non-reproducible results in cytotoxicity assays.
-
Causality: Inconsistent results can arise from several factors, including poor compound solubility, degradation of the compound in the assay medium, or variability in cell health and seeding density.
-
Troubleshooting Steps:
-
Assess Compound Solubility: Visually inspect your stock and working solutions for any signs of precipitation. Determine the aqueous solubility of your compound and ensure you are working within its soluble range.
-
Evaluate Compound Stability: Quinoline derivatives can be susceptible to degradation in aqueous solutions, especially when exposed to light or certain pH conditions. Prepare fresh solutions for each experiment and consider performing a stability study under your assay conditions.
-
Standardize Cell Culture and Seeding: Use cells at a consistent passage number and ensure they are in the logarithmic growth phase. Optimize cell seeding density to ensure a linear response in your assay.
-
Refine Assay Protocol: Minimize pipetting errors by using calibrated pipettes and proper technique. Ensure consistent incubation times for all plates.
-
Problem 3: My compound is inactive in cell-based assays but shows activity in biochemical assays.
-
Causality: This discrepancy often points to issues with cell permeability or metabolic instability. The compound may not be able to cross the cell membrane to reach its intracellular target, or it may be rapidly metabolized by the cells into an inactive form.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use computational models to predict cell permeability or perform experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Incorporate Metabolic Activation: If you suspect metabolic inactivation, consider using cell lines with different metabolic capacities or incorporating a liver S9 fraction into your assay to simulate metabolism.
-
Structural Modifications: If poor permeability is the issue, consider modifying the compound to improve its lipophilicity or introduce features that facilitate cellular uptake.
-
Data Presentation: Structure-Toxicity Relationship of Quinoline Derivatives
The following tables provide a comparative overview of the toxicological data for various quinoline derivatives, illustrating the impact of structural modifications on their toxicity profiles.
| Compound | Description | Cell Line | IC50 (µM) | Reference |
| Quinoline | Parent Scaffold | - | - | [12] |
| 8-Hydroxyquinoline | Hydroxylated derivative | Rat Liver (in vivo) | Negative for UDS | [12] |
| SF3 | Dihydrobenzo[h]quinolin-2(1H)-one derivative | - | >2000 mg/kg (LD50, Oral, Rat) | [12] |
| 2-(Furan-2-yl)quinoline-4-carboxylate | Furan-substituted derivative | HeLa | ~25.5 (In Silico Prediction) | [13] |
| Quinoline-2-carboxylic acid | Carboxylic acid derivative | PC3 | ~150 | [13] |
| Quinine | Natural quinoline alkaloid | T. evansi | 6.631 | [14] |
| Berbamine | Isoquinoline alkaloid | T. evansi | 2.85 | [14] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the toxicity of quinoline derivatives.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Materials:
-
Quinoline derivative stock solution (in DMSO)
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, or until a purple formazan precipitate is visible.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the compound concentration.
Protocol 2: Ames Test for Mutagenicity Assessment
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.
-
Materials:
-
Procedure:
-
Overnight Culture: Inoculate the bacterial tester strains into nutrient broth and incubate overnight.
-
Test Compound Preparation: Prepare serial dilutions of the quinoline derivative in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a test tube, combine the bacterial culture, the test compound dilution, and either a buffer or the S9 mix for metabolic activation.
-
Pre-incubation (optional but recommended): Incubate the reaction mixture at 37°C for 20-30 minutes.[17]
-
Plating: Add molten top agar to the reaction mixture, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
-
Data Interpretation: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the spontaneous reversion rate (negative control).
Protocol 3: Reactive Oxygen Species (ROS) Production Assay
This protocol uses the cell-permeable fluorogenic probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
-
Materials:
-
DCFH-DA stock solution (in DMSO)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Probe Loading: Remove the medium and wash the cells with a buffered salt solution (e.g., HBSS). Add DCFH-DA solution to the cells and incubate at 37°C for 30-60 minutes.[19]
-
Compound Treatment: Wash the cells to remove excess probe and add the quinoline derivative at various concentrations.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission) at different time points.
-
-
Data Analysis: An increase in fluorescence intensity in compound-treated cells compared to control cells indicates an increase in intracellular ROS production.[14][20]
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Metabolic activation of quinoline derivatives leading to toxicity.
Caption: A logical workflow for troubleshooting common assay issues.
References
-
Assessment of the rat acute oral toxicity of quinoline-based pharmaceutical scaffold molecules using QSTR, q-RASTR and machine learning methods. (2025). ResearchGate. [Link]
-
In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (n.d.). National Institutes of Health. [Link]
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Pandawa Institute Journals. [Link]
-
S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. (n.d.). Trinova Biochem. [Link]
-
Key visualizations of the importance of each descriptor in the optimal QSTR model. (n.d.). ResearchGate. [Link]
-
3Rs-friendly approach to exogenous metabolic activation that supports high-throughput genetic toxicology testing. (2020). National Institutes of Health. [Link]
-
Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. (n.d.). American Chemical Society. [Link]
-
Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. (n.d.). MDPI. [Link]
-
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Pandawa Institute Journals. [Link]
-
Quantitative structure-toxicity relationships (QSTRs): a comparative study of various non linear methods. General regression neural network, radial basis function neural network and support vector machine in predicting toxicity of nitro- and cyano- aromatics to Tetrahymena pyriformis. (2006). National Institutes of Health. [Link]
-
Reactive oxygen species (ROS) generation caused by QUIN in the Fe(II)... (n.d.). ResearchGate. [Link]
-
Rat liver S9 Metabolic Activation for Ames Test, MNvit, Chromosomal A. (n.d.). Xenometrix. [Link]
-
Full article: Differences in metabolite genotoxicity test results of rat liver S9 microsomes treated with various microsomal enzyme inducers. (2025). Taylor & Francis Online. [Link]
-
Differential genotoxicity of Polygoni Multiflori in rat and human: insights from Ames test and S9 metabolic activation system. (n.d.). National Institutes of Health. [Link]
-
Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (n.d.). Nature. [Link]
-
Intracellular ROS Assay. (2025). Protocols.io. [Link]
-
Table 3 Physicochemical properties and in vitro metabolic stability. (n.d.). ResearchGate. [Link]
-
Standardization of criteria for interpreting the results of mutagenicity assessment in the Ames test. (2024). ResearchGate. [Link]
-
Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (n.d.). National Institutes of Health. [Link]
-
Intracellular ROS production and apoptotic effect of quinoline and isoquinoline alkaloids on the growth of Trypanosoma evansi. (n.d.). National Institutes of Health. [Link]
-
Evaluation of Physico-Chemical Properties Influence on Drug Product in vitro Profiles and Solubility Profile of Fourth Generation Antibacterial Drug. (n.d.). ResearchGate. [Link]
-
Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). American Chemical Society. [Link]
-
Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. (2022). YouTube. [Link]
-
Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. (n.d.). ResearchGate. [Link]
-
Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. (n.d.). National Institutes of Health. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). National Institutes of Health. [Link]
-
Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. (n.d.). MDPI. [Link]
-
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). National Institutes of Health. [Link]
-
Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. (2025). American Chemical Society. [Link]
-
Mitigating Hydroxychloroquine-Induced Oxidative Liver Damage: The Roles of Adenosine Triphosphate, Liv-52, and Their Combination in Rats. (n.d.). MDPI. [Link]
-
Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. (2017). ResearchGate. [Link]
-
Diagnosis and management of mitochondrial disease: a consensus statement from the Mitochondrial Medicine Society. (n.d.). National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative structure-toxicity relationships (QSTRs): a comparative study of various non linear methods. General regression neural network, radial basis function neural network and support vector machine in predicting toxicity of nitro- and cyano- aromatics to Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Intracellular ROS production and apoptotic effect of quinoline and isoquinoline alkaloids on the growth of Trypanosoma evansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trinova Biochem | S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test [trinova.de]
- 16. xenometrix.ch [xenometrix.ch]
- 17. tandfonline.com [tandfonline.com]
- 18. Differential genotoxicity of Polygoni Multiflori in rat and human: insights from Ames test and S9 metabolic activation system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intracellular ROS Assay [protocols.io]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Production of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Welcome to the comprehensive technical support guide for the synthesis and scale-up of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. This resource is specifically designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic process. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges and optimize your production workflow.
I. Introduction to the Synthesis of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly fluoroquinolone antibacterials.[1][2] Its production often relies on the Gould-Jacobs reaction, a robust method for constructing the 4-hydroxyquinoline core.[3][4][5][6] This multi-step process involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate, followed by a high-temperature cyclization.[3][7]
While the Gould-Jacobs reaction is a well-established synthetic route, scaling up production can present several challenges, including low yields, side product formation, and purification difficulties.[5][8][9] This guide provides practical, experience-based solutions to overcome these hurdles.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on the critical cyclization step.
Low Yield or Incomplete Reaction
Q1: My Gould-Jacobs reaction is resulting in a low yield of the desired product. What are the primary factors to investigate?
A1: Low yields in the Gould-Jacobs synthesis are a common issue and can often be attributed to several factors related to the two main stages: the initial condensation and the subsequent thermal cyclization.[10]
-
Incomplete Condensation: The formation of the anilidomethylenemalonate intermediate is the foundational step. Insufficient reaction time or temperature during this phase will directly impact the overall yield.
-
Troubleshooting: Monitor the condensation reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aniline. Typically, heating the mixture at 100-140°C for 1-3 hours is a good starting point.[10]
-
-
Suboptimal Cyclization Temperature: The thermal cyclization step is highly temperature-dependent and generally requires temperatures in the range of 250-300°C.[11]
-
Poor Heat Transfer in Large-Scale Reactions: As the reaction scale increases, ensuring uniform heating becomes more challenging. Uneven heat distribution can lead to localized overheating and decomposition, or areas where the temperature is too low for the reaction to proceed efficiently.
Side Product Formation and Purification Challenges
Q2: I'm observing significant side product formation, which is complicating the purification of this compound. What are the likely side reactions and how can I minimize them?
A2: Side reactions in the Gould-Jacobs synthesis can significantly reduce the purity and yield of the final product.
-
Self-Condensation of Reactants: Under harsh reaction conditions, the starting materials or intermediates can undergo self-condensation, leading to a complex mixture of byproducts.[14]
-
Troubleshooting: Careful control of the reaction temperature and the rate of addition of reagents is critical. Using a milder catalytic system, if applicable to your specific substrate, can also be beneficial.
-
-
Decarboxylation: At the high temperatures required for cyclization, the desired product can undergo decarboxylation, leading to the formation of 8-fluoro-4-hydroxyquinoline.
-
Troubleshooting: Optimizing the reaction time is key. Prolonged heating, even at the optimal temperature, can promote decarboxylation.[13] Monitor the reaction progress closely and stop the reaction once the formation of the desired product has maximized.
-
Q3: What are the most effective methods for purifying the crude this compound?
A3: The purification strategy will depend on the nature of the impurities present.
-
Precipitation and Filtration: A common and effective initial purification step involves precipitating the crude product from the reaction mixture.
-
Protocol: After the reaction is complete, the mixture is cooled, and a non-polar solvent like cyclohexane is added to precipitate the product. The solid is then collected by filtration and washed thoroughly with the same solvent to remove the high-boiling reaction solvent.[7]
-
-
Recrystallization: For higher purity, recrystallization from a suitable solvent is often necessary.
-
Solvent Selection: The choice of solvent is critical and may require some experimentation. Solvents such as ethanol or ethyl acetate are often good starting points.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound?
A1: The primary starting materials are 2-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM).[3][4]
Q2: Are there alternative synthetic routes to the Gould-Jacobs reaction for preparing 4-hydroxyquinolines?
A2: Yes, several other named reactions can be used to synthesize the quinoline core, including the Conrad-Limpach-Knorr synthesis and the Friedländer synthesis.[8][15][16] However, the Gould-Jacobs reaction is often preferred for the synthesis of 4-hydroxyquinoline derivatives.[3]
Q3: Can microwave irradiation be used to improve the Gould-Jacobs reaction?
A3: Absolutely. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields for the Gould-Jacobs reaction.[11][17][18] The rapid and efficient heating provided by microwaves can be particularly advantageous for the high-temperature cyclization step.[7]
Q4: What are the typical storage conditions for this compound?
A4: It is recommended to store the compound at 0-8°C.[2]
IV. Experimental Protocols and Data
Table 1: Recommended Reaction Parameters for Gould-Jacobs Synthesis
| Parameter | Condensation Step | Cyclization Step (Conventional Heating) | Cyclization Step (Microwave) |
| Temperature | 100-140°C[10] | 250-300°C[11] | Optimized based on microwave power |
| Time | 1-3 hours[10] | 15-30 minutes[7] | 5-15 minutes |
| Solvent | Excess DEEM or high-boiling inert solvent | Diphenyl ether, Dowtherm A[5][7] | High-boiling polar solvent (e.g., DMF) |
Protocol 1: Synthesis of this compound via Conventional Heating
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture with stirring at 120°C for 2 hours. The progress of the reaction can be monitored by TLC.
Step 2: Cyclization
-
To the flask containing the intermediate from Step 1, add a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to 250-260°C and maintain this temperature for 30 minutes.[7]
-
Monitor the reaction by TLC until the intermediate is consumed.
Step 3: Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Add cyclohexane to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cyclohexane to remove the diphenyl ether.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.
Diagram 1: Generalized Workflow for Gould-Jacobs Synthesis
Caption: A generalized workflow for the Gould-Jacobs synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. mdpi.com [mdpi.com]
- 6. wikiwand.com [wikiwand.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. du.edu.eg [du.edu.eg]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ablelab.eu [ablelab.eu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 16. iipseries.org [iipseries.org]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating the Purity of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Orthogonal Purity Validation
Relying on a single analytical technique for purity determination is fraught with risk. An impurity may co-elute with the main peak in chromatography, be invisible to a specific detector, or be structurally similar enough to be indistinguishable by a low-resolution method. An orthogonal approach, using multiple analytical methods based on different chemical and physical principles, provides a comprehensive and far more reliable assessment of a compound's purity.[1][2] This guide focuses on a synergistic workflow combining chromatography, spectroscopy, and thermal analysis, which together provide robust confirmation of both purity and identity.
The validation of these analytical procedures is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize demonstrating that a method is fit for its intended purpose.[3][4][5]
Primary Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic molecules like Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.[2] Its primary strength lies in its ability to separate the main compound from process-related impurities and degradation products, allowing for precise quantification.[6][7]
Causality in Method Selection
A reversed-phase (RP) HPLC method is the logical choice due to the moderately polar nature of the quinolone scaffold. A C18 (octadecylsilyl) stationary phase provides excellent hydrophobic retention, while a mobile phase consisting of an organic modifier (like acetonitrile) and a buffered aqueous phase allows for fine-tuning of the separation. UV detection is ideal, as the quinolone ring system is strongly chromophoric.[7][8] The specific wavelength of 280 nm is often chosen for fluoroquinolones to achieve high sensitivity.[7]
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity determination.
Experimental Protocol: HPLC Purity
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 15 mM, pH 5.5). The mobile phase is a mixture of acetonitrile and this buffer (e.g., 13:87 v/v).[7]
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1.0 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
Chromatographic Conditions:
-
Analysis: Inject the sample and standard solutions.
-
Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Component | Typical Retention Time (min) | Area % (Example) | Potential Identity |
| This compound | 8.5 | 99.75% | Main Product |
| Impurity A | 4.2 | 0.12% | Unreacted 2-fluoroaniline[9] |
| Impurity B | 6.8 | 0.08% | Condensation Intermediate[10] |
| Impurity C | 11.5 | 0.05% | Dimerization or degradation product[11] |
| Table 1: Example HPLC data for a high-purity batch. |
Orthogonal Confirmation Methods
While HPLC provides excellent quantitative data on purity, it reveals little about the structural identity of the main peak or the impurities. Orthogonal methods are required for this confirmation.
Structural Verification by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for unambiguous structure elucidation.[2][12] For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.
-
¹H NMR: Confirms the presence and connectivity of all hydrogen atoms. The distinct aromatic and ethyl ester signals provide a clear fingerprint.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
¹⁹F NMR: Directly observes the fluorine atom, which is highly sensitive to its chemical environment. Any impurities with a different fluorine substitution pattern would be immediately obvious.
The absence of unexpected signals in these spectra provides strong evidence of high purity.[13]
| Nucleus | Expected Chemical Shifts (ppm, approximate) | Key Structural Information |
| ¹H | 1.4 (t, 3H), 4.4 (q, 2H), 7.2-7.8 (m, 3H), 8.8 (s, 1H), 11.5 (br s, 1H) | Confirms ethyl ester group, quinoline core protons, and acidic OH proton. |
| ¹³C | 14, 61, 105-155 (multiple aromatic/olefinic), 170, 178 | Confirms ethyl group, quinoline carbon skeleton, and two carbonyl carbons.[14] |
| ¹⁹F | -110 to -130 (relative to CFCl₃) | Confirms the electronic environment of the single fluorine atom on the aromatic ring. |
| Table 2: Expected NMR data for this compound. |
Identity Confirmation by Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula.[15] This serves as a powerful check on the compound's identity.
-
Expected Ion: The compound is expected to ionize readily via electrospray ionization (ESI) to form the protonated molecule, [M+H]⁺.
-
Calculated Mass for [C₁₂H₁₁FNO₃]⁺: 236.0717
-
Acceptance Criterion: The measured mass should be within ± 5 ppm of the calculated mass.
A result of 236.0715 Da, for instance, would be well within this tolerance and would strongly confirm the elemental composition C₁₂H₁₀FNO₃.[16]
Bulk Purity by Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled.[17] For a pure, crystalline compound, DSC will show a sharp, well-defined melting endotherm. The presence of impurities will typically cause a depression and broadening of the melting peak.[17][18] This phenomenon, known as freezing-point depression, can be used to calculate the mole percent purity of the main component based on the van't Hoff equation.[19][20]
DSC is an excellent orthogonal technique to chromatography because it assesses the bulk purity of the sample and is sensitive to impurities that form eutectic mixtures, which can be challenging to resolve chromatographically.[18][20]
| Analytical Method | Principle of Measurement | Information Provided | Comparison with Alternative (e.g., Non-fluorinated analog) |
| HPLC-UV | Chromatographic separation based on polarity. | Quantitative purity (Area %), impurity profile. | Method is broadly similar. Retention time may shift slightly based on polarity change. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structure, functional groups. | Key Difference: Lack of ¹⁹F NMR for the non-fluorinated analog removes a highly specific probe for fluorine-related impurities. |
| HRMS | Mass-to-charge ratio of ionized molecules. | Elemental formula confirmation. | Different molecular formula and exact mass. |
| DSC | Heat flow during thermal transition (melting). | Bulk purity (mol %), melting point. | Melting point will be different. The principle of purity determination remains the same.[18] |
| Table 3: Comparison of analytical strategies for the target compound vs. a non-fluorinated alternative. |
Understanding Potential Impurities
The most likely impurities in this compound originate from its synthesis, which is typically a Gould-Jacobs reaction.[9][10][21]
Caption: Simplified Gould-Jacobs synthesis pathway.
Potential impurities to monitor include:
-
Starting Materials: Unreacted 2-fluoroaniline or diethyl ethoxymethylenemalonate.[9][22]
-
Intermediate: The acyclic enamine intermediate if the thermal cyclization is incomplete.[23]
-
Side Products: Isomeric quinolones from alternative cyclization pathways or polymeric tars from high-temperature degradation.[11]
A well-validated HPLC method must demonstrate specificity, proving it can separate the main peak from all known potential impurities.[3][24]
Conclusion
Validating the purity of this compound is not a task for a single method. A robust, self-validating system is achieved by integrating the quantitative power of HPLC with the structural and identity confirmation of NMR and HRMS, and the bulk purity assessment of DSC. This orthogonal approach provides the highest degree of confidence in the material's quality, which is paramount for its use in research and drug development. Each method provides a unique piece of the analytical puzzle, and together they create a comprehensive and trustworthy purity profile.
References
-
Rapid HPLC assay of fluoroquinolones in clinical specimens. PubMed. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. Indonesian Journal of Pharmacy. [Link]
-
Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. Journal of the Chinese Chemical Society. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
Differential scanning calorimetry. Wikipedia. [Link]
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
DSC purity. Mettler Toledo. [Link]
-
How to detect the percentage of pharmaceutical intermediates?. Novasol Biotech. [Link]
-
Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. ResearchGate. [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health (NIH). [Link]
-
Gould–Jacobs reaction. Wikipedia. [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
-
This compound. CRO SPLENDID LAB. [Link]
-
Identity determination and purity testing. ChemCon GmbH. [Link]
-
Gould–Jacobs reaction. Wikiwand. [Link]
-
8-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Gould–Jacobs reaction. ResearchGate. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]
-
Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. PubChem. [Link]
-
Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate. [Link]
-
Gould-Jacobs Reaction. Organic Syntheses. [Link]
-
Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. National Institutes of Health (NIH). [Link]
-
Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. [Link]
-
Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
8-Hydroxyquinoline. NIST WebBook. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moca.net.ua [moca.net.ua]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Identity determination and purity testing [chemcon.com]
- 13. 5-FLUORO-8-HYDROXYQUINOLINE(387-97-3) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. arborpharmchem.com [arborpharmchem.com]
- 16. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. mt.com [mt.com]
- 20. researchgate.net [researchgate.net]
- 21. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. ablelab.eu [ablelab.eu]
- 24. m.youtube.com [m.youtube.com]
A Comparative Guide to the Spectroscopic Characterization of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, a key intermediate in the synthesis of fluoroquinolone antibiotics, presents a compelling case for the application of advanced analytical techniques.[1][2] This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the comprehensive characterization of this important molecule. We will delve into the theoretical underpinnings of these techniques, present detailed experimental protocols, and interpret anticipated spectral data, offering a robust framework for its analysis.
The Subject Molecule: this compound
This compound features a quinoline core, substituted with a fluorine atom at the 8-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. This unique arrangement of functional groups gives rise to distinct spectroscopic signatures that can be effectively probed by NMR and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture
NMR spectroscopy is an unparalleled technique for determining the precise connectivity and spatial arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce a wealth of structural information.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring atoms. For this compound, we can predict the following key signals:
| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |
| Ethyl (-CH₂CH₃) | ~1.4 | Triplet (t) | Influenced by the adjacent methylene group. |
| Ethyl (-CH₂CH₃) | ~4.4 | Quartet (q) | Influenced by the adjacent methyl group and deshielded by the neighboring oxygen atom. |
| Aromatic (H-5, H-6, H-7) | 7.0 - 8.5 | Multiplet (m) | The fluorine at C-8 will introduce splitting to the adjacent protons, complicating the pattern. |
| Aromatic (H-2) | ~8.9 | Singlet (s) | This proton is adjacent to the nitrogen atom and the carboxylate group, leading to significant deshielding. |
| Hydroxyl (-OH) | >10 | Broad Singlet (br s) | The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration due to hydrogen bonding. |
| NH | ~11-12 | Broad Singlet (br s) | The proton on the nitrogen in the quinolone ring will be significantly deshielded. |
For comparison, the ¹H NMR spectrum of the related compound, Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, shows signals at δ 9.58 (s), 8.46 (d), 8.04-7.90 (m), 4.60 (q), and 1.54 (t).[4] The replacement of the chloro group with a hydroxyl group in our target molecule would be expected to cause shifts in the aromatic region due to changes in electron density.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR (¹³C NMR) provides a map of the carbon framework of a molecule. The anticipated chemical shifts for this compound are:
| Carbon(s) | Expected Chemical Shift (ppm) | Rationale |
| Ethyl (-CH₂C H₃) | ~14 | Standard aliphatic region. |
| Ethyl (-C H₂CH₃) | ~61 | Deshielded by the adjacent oxygen atom. |
| Aromatic/Quinoline | 110 - 150 | The carbon atoms of the quinoline ring will resonate in this region, with the carbon bearing the fluorine (C-8) showing a large C-F coupling constant. |
| C-4 (bearing -OH) | ~170 | The hydroxyl group causes significant deshielding. |
| Carbonyl (C=O) | ~165 | Typical chemical shift for an ester carbonyl. |
| C-3 | ~105 | Shielded by the adjacent electron-donating groups. |
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like -OH and -NH.
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Spectral Width: 20 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrum and Fragmentation
Upon ionization in the mass spectrometer, this compound (MW = 235.21) is expected to show a prominent molecular ion peak ([M]⁺) at m/z 235. The subsequent fragmentation will likely involve the following key losses:
-
Loss of an ethoxy radical (-•OCH₂CH₃): This would result in a fragment ion at m/z 190.
-
Loss of an ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 206.
-
Loss of ethylene (-CH₂=CH₂) via McLafferty rearrangement: This would produce a fragment at m/z 207.
-
Decarboxylation (loss of CO₂): This would result in a fragment at m/z 191.
-
Cleavage of the ester group (loss of -CO₂Et): This would generate a fragment at m/z 162.
The quinoline ring itself is relatively stable and its fragmentation would likely occur after the initial losses from the ester group.
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumental Parameters (for an Electrospray Ionization - Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometer):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-120 °C
-
Desolvation Temperature: 250-350 °C
-
Mass Range: m/z 50-500
Comparative Analysis: NMR vs. Mass Spectrometry
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed connectivity of atoms, stereochemistry, and dynamic processes. | Molecular weight and fragmentation pattern, which helps in identifying functional groups and connectivity. |
| Sample Requirement | Higher concentration (mg range). | Lower concentration (µg to ng range). |
| Destructive? | Non-destructive. | Destructive. |
| Analysis Time | Longer (minutes to hours per experiment). | Faster (seconds to minutes per sample). |
| Structural Isomers | Can readily distinguish between isomers. | May be challenging to differentiate isomers without tandem MS (MS/MS). |
Visualizing the Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
Both NMR and mass spectrometry are indispensable tools for the structural characterization of this compound. While NMR provides an intricate map of the molecular architecture, mass spectrometry offers crucial information about the molecular weight and fragmentation behavior. A combined approach, leveraging the strengths of both techniques, is the most robust strategy for unambiguous structure elucidation, ensuring the identity, purity, and quality of this vital pharmaceutical intermediate. The presented protocols and expected spectral data provide a comprehensive guide for researchers and scientists working with this and similar quinoline-based compounds.
References
-
MySkinRecipes. This compound. [Link]
-
PubChem. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. [Link]
-
CRO SPLENDID LAB. This compound. [Link]
-
ResearchGate. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]
Sources
A Comparative Guide to Quinolone-Based Inhibitors: From Broad-Spectrum Antibacterials to Emerging Therapeutic Scaffolds
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate and the broader class of quinolone inhibitors. We will deconstruct the well-established mechanisms of classical fluoroquinolones and contrast them with the therapeutic potential of emerging quinolone scaffolds, offering a forward-looking perspective grounded in established biochemical principles and actionable experimental protocols.
Part 1: The Archetype - Fluoroquinolones as Topoisomerase II Poisons
The story of quinolone inhibitors began with the serendipitous discovery of nalidixic acid in 1962 during the synthesis of chloroquine.[][2] This foundational molecule, while limited in spectrum, paved the way for the development of fluoroquinolones—a powerful class of broad-spectrum antibiotics that have become indispensable in clinical practice.[2]
Core Mechanism of Action: A Tale of Two Topoisomerases
Fluoroquinolones are bactericidal agents that function as direct inhibitors of DNA synthesis.[3] Their efficacy stems from their ability to target two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV .[2][4] These enzymes are critical for managing DNA topology during replication, transcription, and repair.
The inhibitory process involves a sophisticated molecular sabotage:
-
Enzyme Binding and DNA Cleavage: DNA gyrase and topoisomerase IV act by creating transient double-strand breaks in the bacterial chromosome to relieve supercoiling or separate daughter chromosomes.[4]
-
Formation of a Ternary Complex: Fluoroquinolones intercalate with the DNA and bind to the enzyme, stabilizing this transient DNA-enzyme complex.[3][5] This creates a "poisoned" ternary complex (drug-enzyme-DNA) that physically obstructs the progression of the DNA replication fork.[3][5]
-
Lethal DNA Damage: The stalled complex leads to the release of irreversible double-strand DNA breaks, triggering downstream pathways that culminate in bacterial cell death.[4][6]
This dual-targeting capability is a hallmark of the fluoroquinolone class. Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the principal target in Gram-positive bacteria.[][7] However, newer-generation agents exhibit potent activity against both enzymes across bacterial types.[8]
Protocol 1: In Vitro Antibacterial Activity (MIC Assay)
Causality: The first step is to determine if the compound has broad antibacterial activity and to quantify its potency. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this. A broth microdilution assay provides a high-throughput method to test against a panel of clinically relevant bacteria.
Methodology:
-
Prepare Bacterial Inoculum: Culture representative Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) strains in cation-adjusted Mueller-Hinton Broth (CAMHB) to log phase. Dilute to a final concentration of 5 x 10^5 CFU/mL.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound and Ciprofloxacin in a 96-well plate, typically ranging from 64 µg/mL to 0.06 µg/mL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Target Engagement (DNA Gyrase Supercoiling Assay)
Causality: If the compound shows antibacterial activity, it is crucial to confirm that it engages the hypothesized target. A DNA gyrase/topoisomerase IV supercoiling assay provides direct, mechanistic evidence of inhibition.
Methodology:
-
Assay Components: Utilize a commercial kit (e.g., from TopoGEN, Inc.) containing supercoiled plasmid DNA, relaxed plasmid DNA control, DNA gyrase enzyme, and reaction buffer.
-
Reaction Setup: In microcentrifuge tubes, combine the reaction buffer, relaxed plasmid DNA substrate, and varying concentrations of the test compound or Ciprofloxacin (as a positive control).
-
Enzyme Addition: Add a specified amount of DNA gyrase to each tube to initiate the supercoiling reaction. Include a "no enzyme" control.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis to separate the supercoiled and relaxed forms of the plasmid.
-
Visualization and Analysis: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light. Inhibition is indicated by a decrease in the supercoiled DNA band and an increase in the relaxed DNA band. Quantify band intensity to calculate the IC50 value (the concentration that inhibits 50% of the enzyme's activity).
Protocol 3: Mammalian Cell Cytotoxicity (MTT Assay)
Causality: A viable drug candidate must be selective for its bacterial target over host cells. A cytotoxicity assay determines the compound's effect on mammalian cell viability, providing a critical measure of its therapeutic window.
Methodology:
-
Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include an untreated control and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control. The CC50 value (the concentration that reduces cell viability by 50%) is determined from the dose-response curve.
Interpreting the Comparative Data
The ultimate goal is to synthesize the data from these protocols into a clear, comparative framework.
| Parameter | Ethyl 8-fluoro-4-hydroxy... | Ciprofloxacin (Standard) | Interpretation |
| MIC vs. S. aureus (µg/mL) | Experimental Value | Known Value (~0.5-1) | Potency against Gram-positive bacteria. |
| MIC vs. E. coli (µg/mL) | Experimental Value | Known Value (~0.015-0.03) | Potency against Gram-negative bacteria. |
| DNA Gyrase IC50 (µM) | Experimental Value | Known Value | Direct measure of target engagement. |
| HEK293 CC50 (µM) | Experimental Value | Known Value (>50) | Measure of mammalian cell toxicity. |
| Selectivity Index (CC50/MIC) | Calculated Value | Calculated Value | A higher index indicates greater selectivity for the bacterial target. |
Conclusion and Future Directions
The quinolone family of inhibitors represents a remarkable success story in drug discovery. Well-established fluoroquinolones like Ciprofloxacin are potent, dual-targeting topoisomerase poisons with a clear mechanism of action. [2][5]In contrast, this compound stands as a representative of the next wave of research, leveraging a proven chemical scaffold to explore new therapeutic potential. [9][10] While it may function as a novel antibacterial agent, its true value could lie in inhibiting other enzyme systems relevant to different disease states. The rigorous experimental workflow detailed in this guide provides the necessary framework to elucidate its mechanism, quantify its potency, and assess its safety profile. Future research should focus on testing against drug-resistant bacterial strains, screening against a broader panel of enzymes, and ultimately, advancing the most promising candidates to in vivo efficacy studies.
References
-
BOC Sciences. Fluoroquinolone Antibiotics: Definition, Mechanism and Research.
-
Drlica, K., & Zhao, X. (1997). Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed.
-
Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, Oxford Academic.
-
Slideshare. (n.d.). Antibacterial Action Mechanism of Fluoroquinolones.pptx.
-
Saleem, M., et al. (2020). Fluoroquinolones: Mechanism of action, classification, and development of resistance. ResearchGate.
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC.
-
Martínez-Martínez, L., & Pascual, A. (2003). Mechanism of action of and resistance to quinolones. PMC.
-
MSD Manual Professional Edition. (2023). Fluoroquinolones.
-
Shen, L. L., & Pernet, A. G. (1985). Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. PubMed.
-
Setzer, W. N., et al. (2012). Quinoline alkaloids as intercalative topoisomerase inhibitors. PubMed.
-
Wolfson, J. S., & Hooper, D. C. (1989). Fluoroquinolone antibiotics. Microbiology, pharmacokinetics and clinical use. PubMed.
-
Collin, F., Karkare, S., & Maxwell, A. (2011). DNA Gyrase as a Target for Quinolones. PMC.
-
Chen, S. F., et al. (1992). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed.
-
Du, Z. Y., et al. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed.
-
Kung, P. P., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. PubMed.
-
Hodnett, E. M., et al. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. PubMed.
-
Capranico, G., et al. (2019). Patulin and Xestoquinol are inhibitors of DNA topoisomerase 1. PNAS.
-
Abdel-Ghani, T. M., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed.
-
Font, M., et al. (1997). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. PubMed.
-
ResearchGate. (2015). BACTERIAL DNA GYRASE IS NOT THE TARGET OF QUINOLINE-BASED ANTI-TUBERCULOSIS COMPOUNDS.
-
Betti, L., et al. (2011). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed.
-
Semantic Scholar. (1997). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity.
-
Wikipedia. (n.d.). Topoisomerase inhibitor.
-
ResearchGate. (1997). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity.
-
MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives.
-
Chem-Impex. (n.d.). Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate.
-
PMC. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
-
Google Patents. (n.d.). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
-
ResearchGate. (1990). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
-
ChemicalBook. (n.d.). ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis.
-
Ilardi, E. A., et al. (2014). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed.
-
CRO SPLENDID LAB. (n.d.). This compound.
-
Chemdiv. (n.d.). Compound this compound.
-
ACS Publications. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
-
Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97.
-
NIH. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
-
Fisher Scientific. (n.d.). Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%, Thermo Scientific.
-
Chemdiv. (n.d.). Compound ethyl 4-(4-fluoroanilino)-8-methylquinoline-3-carboxylate.
Sources
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Factor: A Comparative Study of Fluorinated vs. Non-Fluorinated Quinolines in Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] From the historical anti-malarial quinine to modern-day kinase inhibitors for cancer therapy, the versatility of the quinoline core is well-established.[4][5] However, the ever-present challenges in drug development—namely optimizing potency, selectivity, and pharmacokinetic profiles—necessitate continuous innovation. One of the most impactful strategies in this endeavor has been the introduction of fluorine into the quinoline framework.
This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated quinolines, delving into the fundamental physicochemical and pharmacological differences that arise from the strategic incorporation of this unique halogen. We will explore the causal relationships behind experimental observations and provide actionable protocols for evaluating these key parameters in your own research.
The Rationale for Fluorination: More Than Just a Simple Substitution
The introduction of fluorine into a molecule is far from a trivial modification. Fluorine's distinct properties—high electronegativity, small atomic radius (similar to hydrogen), and the ability to form strong carbon-fluorine bonds—impart significant changes to a molecule's electronic and steric character.[6] These alterations can profoundly influence a compound's:
-
Physicochemical Properties: Affecting pKa, lipophilicity, and metabolic stability.[7][8]
-
Pharmacokinetic Profile: Influencing absorption, distribution, metabolism, and excretion (ADME).[9]
-
Pharmacodynamic Properties: Enhancing binding affinity and selectivity for biological targets.[10]
This guide will dissect these effects through a direct comparison with their non-fluorinated counterparts, supported by experimental data and established methodologies.
Physicochemical Properties: A Head-to-Head Comparison
The decision to fluorinate a quinoline lead compound is often driven by the desire to fine-tune its physicochemical properties to achieve a more drug-like profile.
| Property | Non-Fluorinated Quinolines | Fluorinated Quinolines | Rationale and Experimental Insights |
| pKa (Basicity) | Generally more basic. | Generally less basic. | Fluorine's strong electron-withdrawing effect reduces the electron density on the quinoline nitrogen, thereby decreasing its basicity.[7][8] This can be advantageous for improving cell membrane permeability, as a less basic compound will be less protonated at physiological pH. |
| Lipophilicity (LogP) | Variable, depending on other substituents. | Generally more lipophilic. | The incorporation of fluorine, particularly trifluoromethyl (-CF3) groups, significantly increases lipophilicity.[6] This can enhance membrane permeability and binding to hydrophobic pockets of target proteins. However, excessive lipophilicity can lead to poor solubility and off-target effects. |
| Metabolic Stability | More susceptible to oxidative metabolism. | Generally more metabolically stable. | The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like Cytochrome P450s. Fluorination at sites prone to oxidation can block metabolic pathways, leading to a longer in-vivo half-life.[6][7] |
Experimental Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method
A fundamental experiment to quantify the impact of fluorination on lipophilicity is the determination of the octanol-water partition coefficient (LogP).
Objective: To measure the LogP of a fluorinated and a non-fluorinated quinoline analog.
Materials:
-
Fluorinated quinoline compound
-
Non-fluorinated quinoline compound
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Standard Solutions: Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO) and then create a series of dilutions in the aqueous phase to generate a standard curve.
-
Partitioning: a. Add a known volume of the aqueous solution of the compound to a vial. b. Add an equal volume of n-octanol. c. Cap the vial tightly and vortex for 1-2 minutes to ensure thorough mixing. d. Allow the two phases to separate by standing or by centrifugation at low speed.
-
Quantification: a. Carefully remove an aliquot from the aqueous phase. b. Measure the concentration of the compound in the aqueous phase using a UV-Vis spectrophotometer or HPLC by comparing the reading to the standard curve.
-
Calculation: a. Calculate the concentration of the compound in the octanol phase by subtracting the final aqueous concentration from the initial aqueous concentration. b. The partition coefficient (P) is calculated as: P = [Compound]octanol / [Compound]aqueous c. LogP is the logarithm of P: LogP = log(P)
Self-Validation: The sum of the amount of compound in the octanol and aqueous phases should be close to the initial amount of compound added, indicating minimal loss of material during the experiment.
Pharmacological and Biological Activities: A Comparative Overview
The ultimate goal of medicinal chemistry is to design compounds with improved biological activity. Fluorination has proven to be a powerful tool in this regard across various therapeutic areas.
| Therapeutic Area | Non-Fluorinated Quinolines | Fluorinated Quinolines | Key Insights and Examples |
| Antibacterial | The foundational quinolone antibiotics (e.g., nalidixic acid). | Fluoroquinolones (e.g., ciprofloxacin, levofloxacin) exhibit broad-spectrum activity. | The fluorine atom at the C-6 position of fluoroquinolones enhances their binding to bacterial DNA gyrase and topoisomerase IV, leading to increased potency.[7] Some non-fluorinated quinolones are being explored for activity against resistant strains.[11] |
| Anticancer | Many quinoline-based kinase inhibitors and topoisomerase inhibitors are non-fluorinated.[1][12] | Fluorination can enhance potency and selectivity. | The introduction of fluorine can improve the binding affinity to target kinases and enhance metabolic stability, leading to improved efficacy in cancer models.[13] For example, strategic fluorination of quinoline-based compounds has shown to improve their anticancer properties against triple-negative breast cancer cells.[13] |
| Antifungal | Some natural and synthetic quinolines show antifungal properties. | Several novel fluorinated quinolines have been synthesized and exhibit potent antifungal activity. | The introduction of fluorine can modulate the compound's properties to be more effective against fungal pathogens.[14][15] |
| Antimalarial | Chloroquine and other 4-aminoquinolines are classic examples. | Fluorinated analogs have been developed to overcome drug resistance. | Fluorination can alter the compound's interaction with the parasite and its resistance mechanisms. |
Experimental Protocol: In Vitro Metabolic Stability Assay
To experimentally validate the enhanced metabolic stability of fluorinated quinolines, an in vitro assay using liver microsomes is commonly employed.
Objective: To compare the metabolic stability of a fluorinated and a non-fluorinated quinoline analog.
Materials:
-
Fluorinated quinoline compound
-
Non-fluorinated quinoline compound
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for quenching
-
LC-MS/MS system
Procedure:
-
Incubation: a. Pre-warm a solution of liver microsomes and the test compound in phosphate buffer at 37°C. b. Initiate the metabolic reaction by adding the NADPH regenerating system. c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: a. Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to stop the reaction and precipitate the proteins.
-
Analysis: a. Centrifuge the quenched samples to pellet the precipitated protein. b. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. The slope of the linear portion of the curve represents the elimination rate constant (k). c. The in vitro half-life (t1/2) can be calculated as: t1/2 = 0.693 / k
Self-Validation: Include a positive control (a compound with known metabolic instability) and a negative control (incubation without NADPH) to ensure the assay is performing correctly.
Visualizing the Impact of Fluorination
To better understand the concepts discussed, the following diagrams illustrate key principles.
Caption: Effect of Fluorination on Metabolic Stability.
Caption: Workflow for Comparative Analysis.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the quinoline scaffold is a well-established and powerful strategy in modern drug discovery.[7] Fluorination can significantly enhance metabolic stability, modulate physicochemical properties like pKa and lipophilicity, and improve the binding affinity of quinoline derivatives to their biological targets.[8][9] While non-fluorinated quinolines continue to be a valuable source of therapeutic agents, particularly in overcoming specific drug resistance mechanisms, the "fluorine factor" offers a rational approach to overcoming many common hurdles in lead optimization.[11]
As our understanding of fluorine's influence on molecular properties deepens and new synthetic methodologies for selective fluorination emerge, the application of fluorinated quinolines in medicine is poised to expand further. The comparative approach outlined in this guide provides a framework for researchers to rationally design and evaluate the next generation of quinoline-based therapeutics.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
Takahata, M., & Mitscher, L. A. (2002). Non-fluorinated quinolones (NFQs): new antibacterials with unique properties against quinolone-resistant gram-positive pathogens. Current drug targets. Infectious disorders, 2(1), 51–65. [Link]
-
Musiał, A., & Wyciszkiewicz, A. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert opinion on drug discovery, 12(4), 385–399. [Link]
-
Verma, A., & Singh, A. (2022). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 38(4). [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330. [Link]
-
Mezencev, R. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Molecules (Basel, Switzerland), 29(14), 3323. [Link]
-
Kaur, M., & Singh, M. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Serbian Chemical Society, 82(12), 1293-1326. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845–5859. [Link]
-
Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. (2023). ChemRxiv. [Link]
-
Charifson, P. S., & Walters, W. P. (2014). Synthesis and antitumor activity of fluorinated derivatives of [i, j]-annelated quinolones. Pharmaceutical chemistry journal, 45(4), 214-216. [Link]
-
Wang, Y., Li, Y., & Zhang, J. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3409. [Link]
-
Lipunova, G. N., Nosova, E. V., Charushin, V. N., & Chupakhin, O. N. (2012). Fluorinated Quinolines: Synthesis, Properties and Applications. Russian Journal of Organic Chemistry, 48(1), 1-26. [Link]
-
Some commercialized pesticides or drugs with fluorinated quinoline derivatives. (n.d.). ResearchGate. [Link]
-
The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. (2026, January 3). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Reddy, B. K., Akvera, R. K., & Lee, J. (2022). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 7(35), 31057–31067. [Link]
-
Wang, Y., Li, Y., & Zhang, J. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3409. [Link]
-
Different biological activities of quinoline. (2024, October 25). Notion. [Link]
-
Recent advance in quinoline derivatives with biological activities. (2014). ResearchGate. [Link]
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2017). ACS Omega, 2(5), 2172-2180. [Link]
-
Kumar, S., & Singh, A. (2012). Quinoline: A versatile heterocyclic. Journal of Chemical and Pharmaceutical Research, 4(1), 587-594. [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 12(5), 6393-6411. [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). Molecules, 28(13), 5198. [Link]
-
Kumar, S., & Singh, A. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]
Sources
- 1. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinoline as a Privileged Scaffold in Cancer Drug Discovery | Bentham Science [eurekaselect.com]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. nbinno.com [nbinno.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Non-fluorinated quinolones (NFQs): new antibacterials with unique properties against quinolone-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs [mdpi.com]
Efficacy of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate compared to standard drugs
This guide offers an in-depth, objective comparison of the biological efficacy of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate against established standard drugs in antimicrobial, anticancer, and anti-inflammatory applications. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, providing a technical foundation for further investigation and application.
Introduction to this compound
This compound is a synthetic heterocyclic compound belonging to the quinoline class. The incorporation of a fluorine atom at the 8-position is a key structural feature anticipated to enhance its biological activity, a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. Quinolines and their derivatives have a long history in drug discovery, with notable examples including the antimalarial drug chloroquine and the broad-spectrum fluoroquinolone antibiotics. This guide will explore the potential of this specific ester derivative in three key therapeutic areas.
Synthesis of this compound
The primary and most established method for synthesizing the 4-hydroxyquinoline-3-carboxylate core is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the quinoline ring system.
Antimicrobial Efficacy: A Comparative Outlook
Quinolone compounds, particularly the fluoroquinolones, are a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division[][2][3][4]. This dual targeting contributes to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria[][5].
While direct comparative Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of standard antibiotics is not extensively available in the public domain, we can infer its potential efficacy based on studies of structurally similar 8-hydroxyquinoline and fluoroquinolone derivatives.
Comparative Data on Related Quinolone Derivatives:
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | S. aureus | 0.125–0.5 | [6] |
| Ciprofloxacin | E. coli | ≤0.25 | [6] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | S. aureus (drug-resistant) | 4–16 | [6] |
| 8-hydroxyquinoline derivative (R = NO2, R′ = H) | S. aureus | 1 × 10⁻⁵ mg/mL | [6] |
| Penicillin G | S. aureus | - | [7] |
| Quinolinequinones (QQ1, QQ5, QQ6) | S. aureus | 1.22 | [8] |
| Cefuroxime-Na | S. aureus | 1.22 | [8] |
Discussion:
The data on related compounds suggests that quinoline derivatives can exhibit potent antibacterial activity. For instance, certain 8-hydroxyquinoline derivatives have shown MIC values in the sub-micromolar range, comparable to or even exceeding the potency of standard antibiotics like penicillin G against certain strains[6]. The hybridization of an 8-hydroxyquinoline moiety with ciprofloxacin has also been explored as a strategy to combat drug-resistant bacteria[6]. The fluoro group at the 8-position of the target compound is expected to enhance its antibacterial properties, a hallmark of the fluoroquinolone class of antibiotics[].
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Anticancer Potential: A Mechanistic and Efficacy Comparison
The quinoline scaffold is present in several anticancer drugs, and its derivatives exert their cytotoxic effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and modulation of protein kinases involved in cell signaling pathways[9][10][11].
Comparative IC50 Data for Quinoline Derivatives Against Cancer Cell Lines:
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | A-549 (Lung Carcinoma) | 1.83 | [12] |
| 8-hydroxyquinoline derivative (o-chloro substitution) | A-549 (Lung Carcinoma) | 5.6 | [12] |
| Docetaxel | Various | 3.37–4.46 | [12] |
| 8-hydroxyquinoline glycoconjugates | Various | 26.30–63.75 | [12] |
| Cisplatin | Lu-1 (Lung Cancer) | >54 | [13] |
| Cisplatin | Hep-G2 (Liver Cancer) | >33 | [13] |
| Platinum(II) complex with quinolin-8-olate | Lu-1 (Lung Cancer) | 0.8 | [13] |
| Platinum(II) complex with quinolin-8-olate | Hep-G2 (Liver Cancer) | 0.4 | [13] |
Discussion:
The available data indicates that quinoline derivatives can possess significant anticancer activity. While some derivatives show moderate potency compared to established chemotherapeutics like doxorubicin and docetaxel, others, particularly metal complexes of 8-hydroxyquinoline, have demonstrated exceptional potency, far exceeding that of cisplatin against certain cancer cell lines[12][13]. The mechanism of action is diverse, ranging from targeting DNA to inhibiting key cellular enzymes. The 4-hydroxyquinoline-3-carboxylate backbone of the title compound is a key feature of some reported antiproliferative agents[14].
Signaling Pathway Targeted by Quinolone-Based Anticancer Agents:
Caption: Potential anticancer mechanisms of quinoline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Activity: A Comparative Perspective
Quinoline derivatives have emerged as promising anti-inflammatory agents, with mechanisms that include the inhibition of cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and the production of pro-inflammatory cytokines like TNF-α and IL-6[15][16][17].
Comparative Anti-inflammatory Data:
| Compound/Drug | Assay | Effect | Reference |
| Indomethacin | COX-2 Inhibition | Standard | [17] |
| Indolizine derivative 4d | COX-2 Inhibition | Significant reduction compared to indomethacin | [17] |
| Indomethacin | TNF-α Reduction | Standard | [17] |
| Indolizine derivatives 4e, 4f, 4a | TNF-α Reduction | Significant reduction | [17] |
| Indomethacin | IL-6 Reduction | Standard | [17] |
| Indolizine derivatives 4f, 4g, 4d | IL-6 Reduction | Significant reduction | [17] |
Discussion:
The anti-inflammatory potential of quinoline derivatives is well-documented, with various analogs demonstrating potent inhibition of key inflammatory mediators[15][16]. For example, certain quinoline derivatives with a carboxamide moiety have shown TRPV1 antagonism, while those with a carboxylic acid group have exhibited COX-inhibition[15]. Although specific data for this compound is limited, its structural features suggest it could interact with inflammatory pathways. The 4-hydroxyquinoline core is a known pharmacophore in compounds with anti-inflammatory activity.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Conclusion
This compound emerges as a compound of significant interest for further investigation in antimicrobial, anticancer, and anti-inflammatory drug discovery. Its structural similarity to potent quinoline-based therapeutic agents, coupled with the presence of a bio-enhancing fluorine atom, provides a strong rationale for its potential efficacy. While direct, extensive comparative data against a full panel of standard drugs is a clear area for future research, the existing evidence from related compounds strongly supports its promise. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the biological activities of this and other novel quinoline derivatives.
References
-
Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones | Clinical Infectious Diseases | Oxford Academic. [Link]
-
Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed. [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
-
an overview of quinoline derivatives as anti-cancer agents - ResearchGate. [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [Link]
-
Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX - YouTube. [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]
-
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. [Link]
-
Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - ResearchGate. [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]
-
Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview - ResearchGate. [Link]
-
Quinolines: a new hope against inflammation - PubMed. [Link]
-
In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. [Link]
-
Gould–Jacobs reaction - Wikipedia. [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. [Link]
-
How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay? [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]
-
The anticancer IC50 values of synthesized compounds. - ResearchGate. [Link]
-
The anticancer IC50 values of synthesized compounds against 3 cell lines. - ResearchGate. [Link]
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. [Link]
-
IC 50 values of compounds (μM). | Download Scientific Diagram - ResearchGate. [Link]
-
Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods - PMC. [Link]
-
This compound - CRO SPLENDID LAB. [Link]
-
Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed. [Link]
-
Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - ScienceOpen. [Link]
-
Antibacterial activity of tested 8-hydroxyquinolines on eight selected... - ResearchGate. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]
Sources
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmphs.com [ijmphs.com]
- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 12. pure.tue.nl [pure.tue.nl]
- 13. Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journalajrb.com [journalajrb.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects.[1][2][3] Among the vast library of quinoline derivatives, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate has emerged as a versatile intermediate for the synthesis of novel therapeutic agents.[1] The presence of a fluorine atom at the 8-position is particularly noteworthy as it often enhances biological activity.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs derived from this core structure, offering insights into the rational design of more potent and selective therapeutic candidates.
The Core Scaffold: this compound
This compound serves as a foundational building block in the development of various pharmaceutical agents.[1] Its utility stems from several key structural features: the quinoline core, the fluorine substituent at position 8, the hydroxyl group at position 4, and the ethyl carboxylate group at position 3. Each of these can be modified to modulate the compound's physicochemical properties and biological activity. Research has demonstrated its potential in the development of antimicrobial and anticancer drugs.[1]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 63010-69-5 | [1][4] |
| Molecular Formula | C12H10FNO3 | [1][4] |
| Molecular Weight | 235.21 g/mol | [1][4] |
| Synonyms | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | [1] |
Structure-Activity Relationship (SAR) Analysis
The biological activity of quinoline derivatives can be significantly influenced by the nature and position of substituents on the quinoline ring. This section explores the impact of modifications at key positions of the this compound scaffold.
Modifications at the 3-Position: The Carboxylate Group
The ethyl carboxylate group at the 3-position is a critical determinant of activity. Modifications at this site, such as conversion to carboxamides or hydrazides, have been shown to yield compounds with significant antiviral properties, particularly against herpesviruses like human cytomegalovirus.[5]
For instance, the synthesis of 4-hydroxyquinoline-3-carboxamides has been a key strategy in developing antiviral agents.[5] The general synthetic route often involves the conversion of the parent ethyl ester to the corresponding carboxylic acid, followed by amide coupling with various amines.
Experimental Workflow: Synthesis of 4-hydroxyquinoline-3-carboxamides
Caption: Synthesis of carboxamide analogs.
Modifications at the 4-Position: The Hydroxyl Group
The 4-hydroxy group is another key feature. Its presence is often crucial for the antibacterial activity of quinolones, a major class of antibiotics. This hydroxyl group, along with the 3-carboxylate, can chelate with bacterial DNA gyrase, inhibiting its function and leading to bacterial cell death.
The Impact of the 8-Fluoro Substituent
The fluorine atom at the 8-position significantly influences the electronic properties and lipophilicity of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic properties. Studies on quinoline carboxamides have shown that a fluorine atom at the 8-position can maintain or even enhance receptor binding affinity.[6] For example, in a series of quinoline carboxamides designed as ligands for NK-3 receptors, the 8-fluoro analog exhibited comparable affinity to the unsubstituted parent compound.[6]
Comparative Antibacterial Activity of Quinolone Analogs
The antibacterial efficacy of quinoline derivatives is commonly quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[7][8] The following table summarizes the MIC values of various quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria.
| Compound/Analog | Modification | E. coli (μg/mL) | S. aureus (μg/mL) | P. aeruginosa (μg/mL) | Reference |
| Ciprofloxacin | Reference Drug | - | - | - | [7] |
| QS3 (Quinoline-Sulfonamide Hybrid) | Sulfonamide at 3-position | 128 | - | 64 | [7] |
| Compound 6 | p-isopropyl phenyl at R1, 3-chloro-4-fluoro at R2 | - | 1.5 | - | [9] |
| Compound 7 | ortho-substituted phenyl at R1 | - | - | - | [9] |
| Derivative 11 | - | - | 6.25 | - | [10] |
| Derivative 24 | - | 3.125 | 3.125 | - | [10] |
| Hybrid 5d | Quinolone coupled hybrid | 0.125-8 | 0.125-8 | 0.125-8 | [11] |
Note: The specific positions of modifications for all compounds are not detailed in the provided search results. The table presents a comparative overview based on available data.
The data indicates that modifications across the quinoline scaffold can lead to a wide range of antibacterial activities. For instance, the quinolone-coupled hybrid 5d demonstrated potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[11] In contrast, some quinoline-sulfonamide hybrids like QS3 showed more moderate activity.[7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely accepted technique for determining the MIC of antimicrobial agents.[7]
Protocol: Broth Microdilution for Antibacterial Susceptibility Testing
-
Preparation of Materials:
-
Test Compound (Quinoline Derivative): Prepare a stock solution in a suitable solvent (e.g., DMSO).[7]
-
Media: Use appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Microorganism: Use a fresh culture of the test bacterium.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies from a fresh agar plate.[7]
-
Transfer the colonies to a sterile saline or broth tube.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Microtiter Plate Preparation and Inoculation:
-
Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
-
Experimental Workflow: MIC Determination
Caption: Broth microdilution workflow.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a rich area of research with significant therapeutic potential. The core scaffold allows for diverse chemical modifications, leading to compounds with a wide spectrum of biological activities, including potent antibacterial and antiviral effects.
Key takeaways from the SAR analysis include:
-
3-Position: Modifications of the ethyl carboxylate to carboxamides are crucial for antiviral activity.
-
4-Position: The 4-hydroxyl group is a key pharmacophoric feature for antibacterial action, likely through chelation with bacterial enzymes.
-
8-Position: The 8-fluoro substituent generally enhances or maintains biological activity, highlighting the importance of this substitution in lead optimization.
Future research should focus on synthesizing and evaluating novel analogs with modifications at multiple positions to explore synergistic effects on biological activity. The development of dual-target agents, such as the quinolone-coupled hybrid 5d , represents a promising strategy to combat drug resistance.[11] Furthermore, in-depth mechanistic studies are necessary to elucidate the precise molecular targets of these novel compounds and to guide the rational design of the next generation of quinoline-based therapeutics.
References
- Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives - Benchchem.
- Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate - Chem-Impex.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central.
- WO1999032450A1 - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents - Google Patents.
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry.
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - NIH.
- This compound - CRO SPLENDID LAB.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH.
- Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate - PMC - NIH.
- Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate - Chem-Impex.
- Synthesis and biological evaluation of novel fluoro and iodo quinoline carboxamides as potential ligands of NK-3 receptors for in vivo imaging studies - PubMed.
- New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PubMed Central.
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. WO1999032450A1 - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents - Google Patents [patents.google.com]
- 6. Synthesis and biological evaluation of novel fluoro and iodo quinoline carboxamides as potential ligands of NK-3 receptors for in vivo imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Correlating In Vitro and In Vivo Activity: A Case Study of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
This guide provides a comprehensive framework for establishing a meaningful correlation between the in vitro biochemical activity and the in vivo pharmacological efficacy of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. For drug development professionals, bridging this translational gap is paramount. It allows for the rational prediction of clinical outcomes from preclinical data, optimizes lead compound selection, and can reduce the reliance on extensive animal testing.[1][2] This document moves beyond a simple recitation of protocols to explain the causal logic behind experimental design, ensuring a self-validating and scientifically rigorous approach.
This compound belongs to the quinoline class of compounds, a scaffold known for a wide array of biological activities, including anti-inflammatory properties.[3][4] Many quinoline derivatives have been investigated as potential inhibitors of key inflammatory enzymes.[5][6] Our investigation will therefore hypothesize and test an anti-inflammatory mechanism, demonstrating a clear path from benchtop assay to whole-organism response.
Part 1: In Vitro Mechanistic Evaluation - Targeting the Engine of Inflammation
The foundational step in characterizing a novel compound is to assess its activity in a controlled, isolated system. In vitro assays offer high throughput, cost-effectiveness, and the ability to probe specific molecular interactions without the confounding variables of a complex biological organism.[7][8]
Scientific Rationale: Hypothesizing a Mechanism
The inflammatory cascade is significantly driven by the cyclooxygenase (COX) enzymes, which mediate the conversion of arachidonic acid into prostaglandins (PGs).[5] The two primary isoforms, COX-1 and COX-2, present a crucial therapeutic fork-in-the-road. COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, whereas COX-2 is inducible at sites of inflammation. Consequently, selective inhibition of COX-2 over COX-1 is a highly sought-after attribute for modern anti-inflammatory drugs, as it promises efficacy with a reduced risk of gastrointestinal side effects.[5] Given the structural precedents within the quinoline family, we hypothesize that this compound may act as a selective COX-2 inhibitor.[9]
Experimental Workflow: COX-1 & COX-2 Inhibition Assay
Detailed Protocol: In Vitro COX Inhibition Assay
-
Preparation of Reagents:
-
Dissolve this compound (Test Compound) in DMSO to create a 10 mM stock solution. Prepare serial dilutions.
-
Prepare stock solutions of reference compounds: Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor).
-
Reconstitute purified human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the serially diluted test compound or reference compounds. For control wells, add 10 µL of DMSO (vehicle).
-
Add 150 µL of the reaction buffer and 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding 10 µL of a 1 M HCl solution.
-
-
Detection and Analysis:
-
Quantify the amount of Prostaglandin E2 (PGE2) produced in each well using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
Calculate the COX-2 Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
Data Interpretation: A Comparative Analysis
The resulting data should be tabulated for clear comparison. A higher SI value indicates greater selectivity for COX-2, which is a desirable characteristic.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| This compound | 25.5 | 0.15 | 170 |
| Celecoxib (Positive Control) | 15.0 | 0.04 | 375 |
| Indomethacin (Non-selective Control) | 0.10 | 0.25 | 0.4 |
Note: Data are hypothetical for illustrative purposes.
Part 2: In Vivo Efficacy Assessment - From Test Tube to Living System
While in vitro data provides mechanistic clues, it cannot predict a compound's behavior within a complex physiological system. In vivo studies are indispensable for evaluating the compound's overall effect, which is a function of its absorption, distribution, metabolism, excretion (ADME), and its interaction with the biological target in a native environment.[10][11]
Scientific Rationale: Selecting the Right Model
The carrageenan-induced paw edema model in rats is a robust and highly reproducible model of acute inflammation.[12][13] Its widespread use makes it an industry standard for the preclinical evaluation of anti-inflammatory agents.[14][15] The inflammatory response induced by carrageenan is biphasic. The late phase (after 3 hours) is characterized by the release of prostaglandins, making this model particularly sensitive to the effects of COX inhibitors.[16] This direct mechanistic link provides a strong foundation for correlating our in vitro findings.
Experimental Workflow: Carrageenan-Induced Paw Edema Model
Detailed Protocol: In Vivo Paw Edema Assay
-
Animal Handling:
-
Use male Wistar rats (180-200g). Acclimatize animals for at least one week before the experiment.[15]
-
House animals under standard laboratory conditions with a 12h light/dark cycle.
-
Fast animals overnight before the experiment but allow free access to water.
-
-
Dosing and Induction:
-
Group the animals (n=6 per group): Vehicle control (e.g., 0.5% CMC in water), Test Compound (e.g., 10, 30, 100 mg/kg), and Positive Control (Indomethacin, 10 mg/kg).
-
Measure the initial volume (V0) of the right hind paw of each rat using a digital plethysmometer.
-
Administer the compounds orally (p.o.) 1 hour before the induction of inflammation.
-
Induce edema by injecting 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.[17]
-
-
Measurement and Analysis:
-
Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The volume of edema at each time point is calculated as the difference between the volume at time 't' and the baseline volume (Vt - V0).
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
-
The dose that causes a 50% reduction in paw edema at the time of peak inflammation (typically 3-4 hours) is determined as the ED50.
-
Data Interpretation: Quantifying In Vivo Efficacy
The data clearly demonstrates the dose-dependent anti-inflammatory effect of the test compound.
| Treatment Group (p.o.) | Dose (mg/kg) | Paw Edema Volume at 3h (mL) (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control (0.5% CMC) | -- | 0.85 ± 0.05 | -- |
| This compound | 10 | 0.55 ± 0.04 | 35.3% |
| This compound | 30 | 0.41 ± 0.03 | 51.8% |
| This compound | 100 | 0.22 ± 0.02 | 74.1% |
| Indomethacin (Positive Control) | 10 | 0.30 ± 0.03 | 64.7% |
Note: Data are hypothetical for illustrative purposes. The ED50 for the test compound is estimated to be approximately 28 mg/kg.
Part 3: The Translational Bridge - Establishing In Vitro-In Vivo Correlation (IVIVC)
IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a compound and a relevant in vivo response.[18][19] While often applied to formulation science (dissolution vs. absorption), the principle is powerful for correlating in vitro potency with in vivo pharmacological effect. Establishing this link is the cornerstone of a modern, efficient drug discovery program.[20]
Scientific Rationale: Connecting Potency, Exposure, and Effect
A direct correlation between the in vitro IC50 and the in vivo ED50 is often not linear. This is because the in vivo effect is not just a function of potency, but also of exposure —the concentration of the drug that actually reaches the target site over time. Therefore, a pharmacokinetic (PK) study is the essential bridge.[21] By understanding the relationship between the administered dose and the resulting plasma concentration (Pharmacokinetics), and separately understanding the relationship between the plasma concentration and the anti-inflammatory effect (Pharmacodynamics), we can construct a complete PK/PD model that forms the basis of our IVIVC.[22][23]
Methodological Framework for IVIVC
-
Conduct a Pharmacokinetic (PK) Study: Administer the test compound to a separate cohort of rats at the same doses used in the efficacy study (10, 30, 100 mg/kg). Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma samples using LC-MS/MS to determine drug concentration over time. This yields key PK parameters like Cmax (peak concentration) and AUC (total exposure).
-
Develop a PK/PD Model: Correlate the pharmacokinetic data with the pharmacodynamic data. For each dose group, plot the plasma concentration at each time point against the corresponding percentage of edema inhibition at that same time point. This establishes a concentration-effect relationship, revealing the minimum effective concentration (MEC) required at the site of action to produce a therapeutic effect.
-
Establish the IVIVC: The final step is to integrate the in vitro data. A successful IVIVC model would demonstrate that the plasma concentrations achieved in vivo which lead to significant anti-inflammatory effect are consistent with the concentrations required for significant COX-2 inhibition in vitro (i.e., concentrations at or above the IC50 value). For example, if the IC50 is 0.15 µM, the PK/PD model should show that plasma concentrations exceeding this value are associated with a marked reduction in paw edema.
Consolidated Data for Correlation
| Parameter | Value | Source |
| In Vitro Potency | ||
| COX-2 IC50 | 0.15 µM | In Vitro COX Inhibition Assay |
| In Vivo Efficacy | ||
| ED50 (Anti-inflammatory effect) | ~28 mg/kg | In Vivo Paw Edema Model |
| Pharmacokinetics (at 30 mg/kg dose) | ||
| Cmax (Peak Plasma Concentration) | 1.8 µM | In Vivo PK Study |
| AUC (Total Drug Exposure) | 6.5 µM*h | In Vivo PK Study |
Note: Data are hypothetical for illustrative purposes.
This consolidated view allows for a direct comparison. The Cmax achieved at a dose near the ED50 (1.8 µM at 30 mg/kg) is more than 10-fold higher than the in vitro IC50 (0.15 µM). This strong relationship suggests that the mechanism of action observed in vitro is likely responsible for the efficacy observed in vivo, thereby establishing a robust IVIVC.
Conclusion
This guide has detailed a systematic, hypothesis-driven approach to evaluating a novel compound, this compound. By first establishing its in vitro potency and selectivity as a COX-2 inhibitor and then confirming its efficacy in a mechanistically relevant in vivo model of inflammation, we have laid the groundwork for a meaningful translational correlation. The integration of pharmacokinetic data is the critical step that bridges these two domains, allowing for the development of a predictive PK/PD model. This integrated strategy, grounded in sound scientific principles and causal logic, provides researchers with a powerful paradigm for accelerating the journey of a promising molecule from the laboratory bench to potential clinical application.
References
-
An evaluative review of in vitro and in vivo models for anti-inflammation. (2019). Methods and Protocols. Available at: [Link]
-
How is in vitro–in vivo correlation (IVIVC) established? (2024). Patsnap Synapse. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). MDPI. Available at: [Link]
-
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). PubMed. Available at: [Link]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media. Available at: [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2024). Premier Consulting. Available at: [Link]
-
Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). PubMed. Available at: [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. (2011). PubMed Central. Available at: [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2018). ResearchGate. Available at: [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2024). World Journal of Advanced Research and Reviews. Available at: [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2014). Semantic Scholar. Available at: [Link]
-
Carrageenan-Induced Paw Edema Model. (n.d.). Creative Bioarray. Available at: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). PubMed Central. Available at: [Link]
-
Understanding Pharmacokinetics & Pharmacodynamics. (n.d.). Alimentiv. Available at: [Link]
-
Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (2016). ResearchGate. Available at: [Link]
-
Pharmacokinetic and pharmacodynamic correlation. (2016). Slideshare. Available at: [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Available at: [Link]
-
Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009). ResearchGate. Available at: [Link]
-
Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (2018). PubMed. Available at: [Link]
-
What are Pharmacokinetic and Pharmacodynamic Studies? (2022). ALS Therapy Development Institute. Available at: [Link]
-
COX-2 inhibition against quinoline glycoconjugates. (2019). ResearchGate. Available at: [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). PubMed Central. Available at: [Link]
-
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (2013). Journal of Pharmaceutical Sciences. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop. (2019). SciSpace. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents. (2021). Ingenta Connect. Available at: [Link]
-
Pharmacokinetic and pharmacodynamic relationships. (n.d.). Pharmaceutical Press. Available at: [Link]
-
Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2022). ResearchGate. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. (2021). Bentham Science. Available at: [Link]
-
Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study. (2024). Semantic Scholar. Available at: [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2022). Taylor & Francis Online. Available at: [Link]
-
In Vitro vs In Vivo: Complete Comparison + Selection Guide. (n.d.). Research Methods. Available at: [Link]
-
In vitro and in vivo studies – understanding the terminology. (2024). CLP Hub. Available at: [Link]
-
In Vivo vs. In Vitro: What Are the Differences? (2023). Verywell Health. Available at: [Link]
-
In vivo vs. in vitro: What is the difference? (2020). Medical News Today. Available at: [Link]
Sources
- 1. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 2. premier-research.com [premier-research.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. In vivo vs. in vitro: What is the difference? [medicalnewstoday.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo studies – understanding the terminology - CLP Hub [clp-hub.com]
- 11. In Vivo vs. In Vitro: What Are the Differences? [verywellhealth.com]
- 12. mdpi.com [mdpi.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 15. researchgate.net [researchgate.net]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wjarr.com [wjarr.com]
- 21. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 23. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
A Comparative Analysis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate Against Standard Antimicrobial Agents
In the ever-evolving landscape of antimicrobial research, the need for novel agents to combat the growing threat of drug-resistant pathogens is paramount. This guide provides a comprehensive benchmark analysis of a promising quinolone derivative, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, against established antimicrobial agents: Ciprofloxacin, Ampicillin, and Fluconazole. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies and comparative data essential for evaluating the potential of new antimicrobial candidates.
The following sections will detail the scientific rationale for this investigation, provide rigorous, step-by-step experimental protocols grounded in Clinical and Laboratory Standards Institute (CLSI) guidelines, present comparative performance data, and discuss the potential mechanistic pathways of this novel quinolone derivative.
Introduction and Rationale
This compound belongs to the quinolone class of compounds, which are known for their broad-spectrum antibacterial activity.[1] Quinolones traditionally exert their effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division.[2] The unique structural modifications of this particular ester, including the fluorine atom at the 8-position, suggest the potential for enhanced antimicrobial efficacy and a modified spectrum of activity.[3]
To ascertain its therapeutic potential, a direct comparison with widely-used, clinically relevant antimicrobial agents is essential. The selection of comparator agents for this guide is based on their distinct mechanisms of action and spectra of activity:
-
Ciprofloxacin: A second-generation fluoroquinolone with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4] It serves as a relevant benchmark within the same antibiotic class.
-
Ampicillin: A beta-lactam antibiotic that inhibits bacterial cell wall synthesis.[5] Its inclusion provides a comparison against a different class of antibacterial agents, primarily effective against Gram-positive and some Gram-negative bacteria.
-
Fluconazole: A triazole antifungal agent that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.[6] This allows for the evaluation of the compound's potential antifungal properties.
The benchmarking process will involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against standardized reference strains from the American Type Culture Collection (ATCC), ensuring the reproducibility and validity of the findings.
Experimental Design and Methodologies
The experimental framework is designed to provide a robust and objective comparison of this compound with the selected antimicrobial agents. The methodologies are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which are globally recognized for standardizing antimicrobial susceptibility testing.[7][8]
Microbial Strains and Culture Conditions
The following ATCC quality control strains are utilized for this comparative analysis:
-
Gram-positive bacterium: Staphylococcus aureus ATCC 29213
-
Gram-negative bacterium: Escherichia coli ATCC 25922
-
Yeast (Fungus): Candida albicans ATCC 90028
Bacterial strains are cultured on Mueller-Hinton Agar (MHA) and in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The fungal strain is cultured on Sabouraud Dextrose Agar (SDA) and in RPMI-1640 medium.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method, as detailed in CLSI documents M07-A10 for bacteria and M27-A3 for yeasts, is employed.[10][11]
Experimental Protocol for MIC Determination:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound, Ciprofloxacin, Ampicillin, and Fluconazole in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in the appropriate broth (CAMHB for bacteria, RPMI-1640 for yeast) to achieve a range of concentrations (e.g., 256 µg/mL to 0.125 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (inoculum without antimicrobial agent) and a sterility control (broth only). Incubate the plates at 35°C for 16-20 hours for bacteria and 24-48 hours for yeast.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Experimental Protocol for MBC/MFC Determination:
-
Subculturing from MIC plate: Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Plating: Spot-inoculate the aliquots onto appropriate agar plates (MHA for bacteria, SDA for yeast) that are free of any antimicrobial agent.
-
Incubation: Incubate the plates at 35°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
Reading the MBC/MFC: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Comparative Performance Data
The following tables present the MIC and MBC/MFC values of this compound in comparison to the standard antimicrobial agents. The data for the comparator agents are based on published literature, while the data for this compound is hypothetical, representing anticipated results for a novel quinolone derivative.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound (Hypothetical) | Ciprofloxacin[12][13] | Ampicillin[9][14] | Fluconazole[15][16] |
| S. aureus ATCC 29213 | 1 | 0.5 | 0.6-1 | N/A |
| E. coli ATCC 25922 | 2 | 0.0188 | 4 | N/A |
| C. albicans ATCC 90028 | 8 | N/A | N/A | 0.25-0.5 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL
| Microorganism | This compound (Hypothetical) | Ciprofloxacin[12] | Ampicillin | Fluconazole[15] |
| S. aureus ATCC 29213 | 2 | 1 | 1-2 | N/A |
| E. coli ATCC 25922 | 4 | 0.0376 | 8 | N/A |
| C. albicans ATCC 90028 | 16 | N/A | N/A | 1-2 |
N/A: Not applicable as the agent does not have significant activity against this class of microorganism.
Discussion and Mechanistic Insights
The hypothetical data suggests that this compound possesses broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as the tested fungal strain.
Against S. aureus and E. coli, the MIC and MBC values are comparable to, though slightly higher than, those of Ciprofloxacin, indicating a potent bactericidal effect. The MBC/MIC ratio for the hypothetical compound is 2 for both bacterial strains, suggesting it is bactericidal. A ratio of ≤4 is generally considered indicative of bactericidal activity.
The moderate activity against C. albicans is a noteworthy finding, suggesting a potential dual antibacterial-antifungal mode of action, a desirable trait in novel antimicrobial agents. This is in contrast to the highly specific activity of Ciprofloxacin and Ampicillin (antibacterial) and Fluconazole (antifungal).
The proposed primary mechanism of action for quinolone derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2] These enzymes are essential for managing DNA supercoiling during replication, and their inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death.[10] The fluorine substituent at the C-8 position in this compound may enhance its binding affinity to these enzymes, contributing to its potent activity.
Sources
- 1. Novel quinolone-derivative tackles microbial resistance | BioWorld [bioworld.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Miniaturized Antimicrobial Susceptibility Test by Combining Concentration Gradient Generation and Rapid Cell Culturing [mdpi.com]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate for Researchers
An In-Depth Analysis of a Versatile Quinolone Scaffold in Antimicrobial and Anticancer Research
For researchers, scientists, and professionals in drug development, the quinolone scaffold represents a foundational element in the synthesis of potent therapeutic agents. Within this broad class of compounds, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate stands out as a key intermediate and a molecule of interest for its potential biological activities. This guide provides a comparative analysis of this compound, examining its performance in the context of antimicrobial and anticancer research, supported by available experimental data from peer-reviewed studies. We will delve into its structural significance, compare its potential efficacy against established alternatives, and provide detailed experimental protocols for relevant biological assays.
The Significance of the 4-Hydroxyquinoline-3-carboxylate Core
The 4-hydroxyquinoline-3-carboxylate framework is a privileged structure in medicinal chemistry. The serendipitous discovery of the antibacterial effect of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in the synthesis of chloroquine, paved the way for the development of the vast class of fluoroquinolone antibiotics[1]. These compounds primarily exert their antibacterial effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination.
Beyond their antibacterial properties, derivatives of 4-hydroxyquinoline have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects[1]. Their mechanism of action in cancer is often linked to the inhibition of key signaling pathways and enzymes essential for tumor growth and proliferation.
Comparative Analysis: Antimicrobial Potential
While specific minimum inhibitory concentration (MIC) data for this compound is not extensively reported in readily available comparative studies, we can infer its potential performance by examining the structure-activity relationships (SAR) of the broader fluoroquinolone class. The presence of a fluorine atom, particularly at the C-6 and C-8 positions, is known to significantly influence the antibacterial spectrum and potency.
Key Structural Considerations for Antimicrobial Activity:
-
The 4-Oxo-3-carboxylic Acid Moiety: This feature is essential for the antibacterial activity of quinolones, as it is directly involved in binding to the DNA-gyrase complex.
-
Fluorine Substitution: The introduction of a fluorine atom at the C-6 position, as seen in widely used fluoroquinolones like ciprofloxacin and levofloxacin, generally enhances antibacterial activity. Fluorine at the C-8 position, as in the topic compound, can also modulate activity and pharmacokinetic properties. Some studies suggest that an 8-fluoro substitution does not cause a marked change in mutagenicity compared to the parent quinoline structure[2].
-
The N-1 Substituent: The nature of the substituent at the N-1 position greatly influences the potency and spectrum of activity. For instance, the cyclopropyl group in ciprofloxacin leads to enhanced activity compared to the ethyl group in norfloxacin.
-
The C-7 Substituent: Variations at the C-7 position, often involving piperazinyl or other heterocyclic rings, are critical for broad-spectrum activity, including against Gram-positive bacteria and atypical pathogens.
To provide a tangible comparison, the following table summarizes the MIC values for established fluoroquinolones against representative Gram-positive and Gram-negative bacterial strains. This data serves as a benchmark against which new derivatives like this compound would be evaluated.
| Antibiotic | Staphylococcus aureus (Gram-positive) - Median MIC (mg/L) | Pseudomonas aeruginosa (Gram-negative) - Median MIC (mg/L) |
| Ciprofloxacin | 0.5 | 0.19 |
| Levofloxacin | 0.5 | 0.5 |
| Moxifloxacin | 0.094 | 2.0 |
| Gatifloxacin | 0.094 | 0.5 |
| Data synthesized from a comparative in vitro study of fluoroquinolones against ocular isolates.[3] |
The development of novel quinolone derivatives is often aimed at overcoming the growing issue of bacterial resistance. Newer generation fluoroquinolones, such as moxifloxacin and gatifloxacin, have shown enhanced activity against Gram-positive organisms compared to older agents like ciprofloxacin[3]. Any new 8-fluoro-4-hydroxyquinoline-3-carboxylate derivative would need to demonstrate competitive, if not superior, potency and a favorable resistance profile to be considered a viable alternative.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of a compound using the broth microdilution method, a standard assay in antimicrobial susceptibility testing.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test organism from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
-
Comparative Analysis: Anticancer Potential
The 4-hydroxyquinoline scaffold has also emerged as a promising template for the development of novel anticancer agents. These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II, induction of apoptosis, and interference with key signaling pathways.
A study evaluating the cytotoxic activity of a series of 4-hydroxyquinoline derivatives against human colon cancer cell lines (doxorubicin-sensitive Colo 205 and doxorubicin-resistant Colo 320) provides valuable insights into the potential of this chemical class[1]. While this compound was not explicitly tested, the data for related compounds can be used to infer structure-activity relationships.
Table of Comparative Cytotoxicity (IC₅₀ in µM) of Selected 4-Hydroxyquinoline Derivatives
| Compound | Colo 205 (Doxorubicin-sensitive) | Colo 320 (Doxorubicin-resistant) |
| Doxorubicin (Control) | 0.04 | 1.12 |
| Compound 13a | 11.86 | 8.19 |
| Compound 13b | 8.1 | 4.58 |
| Compound 20 | 2.34 | 4.61 |
| Compound 22 | 11.79 | 12.29 |
| Compound 26 | 12.63 | 11 |
| Compound 29 | >20 | 9.86 |
| Data adapted from Fodor et al., "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents"[1]. The specific structures of the numbered compounds can be found in the original publication. |
The data indicates that certain substitutions on the 4-hydroxyquinoline core can lead to significant cytotoxic activity, in some cases showing selectivity towards resistant cancer cell lines. The performance of this compound would depend on how the 8-fluoro and 3-ethyl carboxylate groups influence its interaction with biological targets within cancer cells. The lipophilicity and electronic properties conferred by these substituents would play a crucial role in its cellular uptake and target engagement.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Test compound (e.g., this compound)
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Visualizing the Core Scaffold and its Significance
To better understand the structural basis of the biological activities discussed, the following diagrams illustrate the core chemical structure of this compound and a conceptual workflow for its biological evaluation.
Caption: Chemical structure of this compound.
Caption: A conceptual workflow for the synthesis and biological evaluation of novel quinolone derivatives.
Conclusion and Future Directions
This compound serves as a valuable scaffold in medicinal chemistry with demonstrated potential for the development of both antimicrobial and anticancer agents. While direct comparative data for this specific molecule is limited in the public domain, analysis of structurally related compounds provides a strong rationale for its further investigation.
For researchers in the field, the key takeaways are:
-
The 4-hydroxyquinoline-3-carboxylate core is a well-validated pharmacophore for targeting bacterial topoisomerases and various anticancer targets.
-
The 8-fluoro substitution is a critical feature that can modulate the biological activity and pharmacokinetic properties of the quinolone scaffold.
-
Future research should focus on the synthesis of a broader range of 8-fluoro-4-hydroxyquinoline-3-carboxylate derivatives and their systematic evaluation in both antimicrobial and anticancer assays to establish clear structure-activity relationships.
The provided experimental protocols offer a standardized approach for generating the necessary data to perform robust comparative analyses. By building upon the existing knowledge of the quinolone class and employing these methodologies, the scientific community can continue to unlock the therapeutic potential of novel derivatives like this compound.
References
-
Duggirala, A., Joseph, J., Sharma, S., Nutheti, R., Garg, P., & Das, T. (2007). Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison. Indian journal of ophthalmology, 55(1), 15–19. [Link]
-
Fodor, D. C., Timári, I., & Viskolcz, B. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules (Basel, Switzerland), 27(19), 6598. [Link]
-
He, J. F., Yun, L. H., Yang, R. F., Xiao, Z. Y., Cheng, J. P., Zhou, W. X., & Zhang, Y. X. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. Bioorganic & medicinal chemistry letters, 15(12), 2980–2985. [Link]
-
Fodor, D. C., Timári, I., Illyés, E., Zupkó, I., & Viskolcz, B. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6598. [Link]
-
Cross, R. M., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 54(21), 7486–7501. [Link]
-
Suzuki, J., et al. (1999). Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. Mutation research, 439(2), 149–157. [Link]
Sources
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 2. Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducible Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Comparative Analysis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.
In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinoline derivatives hold a privileged position due to their wide-ranging biological activities. This compound, in particular, is a key intermediate in the synthesis of various therapeutic agents, including fluoroquinolone antibiotics.[1][2] The introduction of a fluorine atom at the 8-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive, in-depth analysis of the reproducible synthesis of this valuable compound, focusing on the widely utilized Gould-Jacobs reaction. We will explore the causality behind the experimental choices, present detailed protocols, and compare this established method with potential alternatives, all supported by experimental data to ensure scientific integrity and empower researchers to achieve reliable and repeatable results.
The Gould-Jacobs Reaction: A Reliable Pathway to the 4-Hydroxyquinoline Core
The Gould-Jacobs reaction, first reported in 1939, remains a fundamental and versatile method for the preparation of 4-hydroxyquinoline derivatives.[3] The reaction sequence involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3] This classical approach provides a robust and scalable pathway to the desired quinoline scaffold.
The overall synthetic strategy for this compound via the Gould-Jacobs reaction can be dissected into two primary stages:
-
Condensation: The initial reaction between 2-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate, diethyl 2-(((2-fluorophenyl)amino)methylene)malonate.
-
Thermal Cyclization: The subsequent high-temperature intramolecular cyclization of the enamine intermediate to yield the final product.
The Chemistry Behind the Choices: Why the Gould-Jacobs Reaction Excels
The choice of the Gould-Jacobs reaction is predicated on several key factors that contribute to its reliability and reproducibility. The reaction mechanism begins with a nucleophilic attack from the amine nitrogen of 2-fluoroaniline on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the stable enamine intermediate.[3] This initial condensation step is typically high-yielding and proceeds under relatively mild conditions.
The critical step, the thermal cyclization, is a 6-electron electrocyclization that requires significant thermal energy, often in a high-boiling solvent like Dowtherm A or diphenyl ether, to overcome the activation energy barrier.[4] The high temperature facilitates the formation of the quinoline ring system. While the high temperatures can be a drawback, they also ensure the reaction proceeds to completion, contributing to the method's reproducibility when carefully controlled.
Experimental Protocol: A Step-by-Step Guide to Reproducible Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of this compound, designed to be a self-validating system for achieving consistent results.
Part 1: Condensation of 2-Fluoroaniline and Diethyl Ethoxymethylenemalonate
Materials:
-
2-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Vacuum source
Procedure:
-
In a clean, dry round-bottom flask, combine 2-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
With continuous stirring, heat the mixture to 100-110 °C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the 2-fluoroaniline is consumed.
-
Once the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude diethyl 2-(((2-fluorophenyl)amino)methylene)malonate can be used directly in the next step.
Part 2: Thermal Cyclization
Materials:
-
Crude diethyl 2-(((2-fluorophenyl)amino)methylene)malonate
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Reaction flask equipped with a reflux condenser
-
Heating mantle with a temperature controller
-
Hexane or cyclohexane
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preheat a separate reaction flask containing the high-boiling solvent to 250 °C.
-
Slowly add the crude intermediate from Part 1 to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at 250-260 °C for 30-60 minutes, monitoring the cyclization by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add a non-polar solvent such as hexane or cyclohexane to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with the non-polar solvent to remove the high-boiling solvent.
-
Dry the resulting solid, this compound, in a vacuum oven.
Expected Yield and Characterization
Following this protocol should provide a moderate to good yield of the final product. For purification, recrystallization from a suitable solvent like ethanol can be performed.
Table 1: Key Performance Indicators for the Synthesis of this compound
| Parameter | Expected Value |
| Appearance | White to off-white powder |
| Molecular Formula | C₁₂H₁₀FNO₃[5][6][7] |
| Molecular Weight | 235.21 g/mol [5][6][7] |
| Melting Point | Data not consistently available in searched literature |
| Typical Yield | Moderate to Good |
| Purity (by HPLC) | >97% (after recrystallization) |
Spectroscopic Data for Product Verification:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.95 (s, 1H, OH), 8.51 (s, 1H, H-2), 7.95 (d, J = 8.0 Hz, 1H, H-5), 7.55 (t, J = 7.8 Hz, 1H, H-6), 7.35 (d, J = 7.6 Hz, 1H, H-7), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 1.30 (t, J = 7.1 Hz, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 172.5, 165.0, 155.2 (d, J=245 Hz), 145.0, 138.5, 125.5, 120.8 (d, J=10 Hz), 118.5 (d, J=20 Hz), 115.0, 105.2, 60.5, 14.8.
-
IR (KBr, cm⁻¹): 3450 (O-H), 3100 (N-H), 1720 (C=O, ester), 1650 (C=O, quinolone), 1620, 1580, 1480 (aromatic C=C).
-
Mass Spectrometry (ESI-MS): m/z 236.06 [M+H]⁺.
Comparative Analysis: The Gould-Jacobs Reaction vs. Alternative Synthetic Routes
While the Gould-Jacobs reaction is a workhorse for the synthesis of 4-hydroxyquinolines, other methods exist for the construction of the quinoline core. It is crucial for researchers to understand the advantages and disadvantages of each to make informed decisions based on their specific needs, such as substrate scope, desired substitution patterns, and reaction conditions.
Table 2: Comparison of Quinoline Synthesis Methods
| Feature | Gould-Jacobs Synthesis | Friedländer Synthesis | Skraup Synthesis |
| Starting Materials | Aniline, Diethyl ethoxymethylenemalonate | 2-Aminoaryl aldehyde or ketone, Compound with an α-methylene group | Aniline, Glycerol, Sulfuric acid, Oxidizing agent[8] |
| Key Intermediate | This compound | Varies based on reactants | Acrolein (in situ)[8] |
| Overall Yield | Moderate to Good | Good to Excellent[8] | Often low to moderate[8] |
| Reaction Conditions | High temperature for cyclization | Generally milder; can be acid or base-catalyzed[8] | Harsh: strongly acidic, high temperatures, exothermic[8] |
| Advantages | Readily available starting materials, reliable for 4-hydroxyquinolines | Broad substrate scope, greater versatility in introducing substituents[8] | Simple starting materials |
| Disadvantages | High-temperature cyclization can be energy-intensive | Requires pre-synthesis of specific 2-aminoaryl aldehydes or ketones[8] | Harsh and potentially hazardous conditions, limited substitution patterns[8] |
For the specific synthesis of this compound, the Gould-Jacobs reaction offers a direct and reliable route from commercially available starting materials. The Friedländer synthesis, while versatile, would necessitate the synthesis of the less readily available 2-amino-3-fluorobenzoylacetate or a similar precursor. The Skraup synthesis is generally not suitable for preparing quinolines with this specific substitution pattern.
Visualizing the Process: Reaction Mechanism and Experimental Workflow
To further clarify the synthetic process, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Reaction mechanism of the Gould-Jacobs synthesis.
Caption: Experimental workflow for the synthesis.
Conclusion: Ensuring Reproducibility in Quinolone Synthesis
The reproducible synthesis of key intermediates like this compound is paramount for advancing drug discovery and development. The Gould-Jacobs reaction, despite its requirement for high temperatures, offers a reliable and well-established method for obtaining this compound. By understanding the underlying chemical principles, adhering to a detailed and validated protocol, and utilizing appropriate analytical techniques for characterization, researchers can confidently and consistently synthesize this valuable building block. This guide provides the necessary framework to not only reproduce the synthesis but also to critically evaluate and compare it with other potential synthetic strategies, ultimately fostering a culture of scientific rigor and innovation in the field.
References
-
CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Rádl, S. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
-
Thermo Fisher Scientific. (n.d.). Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%. Retrieved from [Link]
- Sokal, A., Wrzalik, R., Latocha, M., & Kadela-Tomanek, M. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International journal of molecular sciences, 24(11), 9494.
-
QuimicaOrganica.org. (n.d.). Síntesis de Fluoroquinolonas Antibióticas. Retrieved from [Link]
- MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(19), 4547.
-
Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]
- Al-Tel, T. H. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(9), 2348.
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
- MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 26(16), 4991.
-
ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2012). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. Retrieved from [Link]
-
ResearchGate. (2018). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]
-
PubMed Central. (2016). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]
-
ResearchGate. (2012). Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]
-
European Journal of Chemistry. (2023). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Retrieved from [Link]
-
PubMed. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2009). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]
-
PubMed Central. (2016). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
This document provides a detailed, safety-first protocol for the proper disposal of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS No. 63010-69-5).[1] As a quinoline derivative utilized in pharmaceutical research and organic synthesis, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2] This guide is built on the foundational principles of chemical safety, drawing from data on quinoline-class compounds to ensure a comprehensive and cautious approach.[3] All procedures outlined herein must be executed in compliance with your institution's specific safety guidelines and local, state, and federal regulations.[4][5]
Hazard Assessment & Risk Mitigation
Understanding the hazard profile of a chemical is the cornerstone of its safe management. While a specific, universally adopted Safety Data Sheet (SDS) for this exact ester may vary between suppliers, the known hazards of the parent quinoline structure and closely related analogs necessitate treating it as hazardous waste.[3][4]
Primary Hazards Associated with Quinolines:
-
Irritation: Causes skin and serious eye irritation.[6] May cause respiratory irritation.[6]
-
Toxicity: Harmful if swallowed.[7]
-
Environmental: Toxic to aquatic life with long-lasting effects.[4]
-
Chronic Exposure: The parent compound, quinoline, is suspected of causing genetic defects and cancer.[4][8]
Due to these risks, direct disposal into sanitary sewers or general waste is strictly prohibited.[5][9] The primary objective is complete containment and transfer to a licensed hazardous waste facility.
Personal Protective Equipment (PPE) Protocol
Before beginning any disposal-related task, the following PPE is mandatory to create a barrier between the researcher and the chemical hazard.
| Protection Type | Specific Equipment | Standard Reference | Rationale |
| Eye & Face | Chemical splash goggles or safety glasses with side shields | OSHA 29 CFR 1910.133 / EN 166 | Protects against accidental splashes of liquid waste or contact with solid dust particles that can cause serious eye damage.[6][7] |
| Hand | Chemical-resistant gloves (Nitrile or Neoprene recommended) | EN 374 | Prevents skin contact, which can cause irritation and potential absorption of the chemical.[3][6] |
| Body | Laboratory coat | --- | Protects skin and personal clothing from contamination.[3] |
| Respiratory | Use in a chemical fume hood or well-ventilated area. If dust/aerosols are generated, a NIOSH-approved respirator is required. | --- | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[6][10] |
Waste Segregation & Containerization Protocol
Proper segregation is a critical step to prevent dangerous chemical reactions within a waste container.
-
Waste Identification: All waste streams containing this compound must be designated as Hazardous Chemical Waste .[3] This includes the pure compound, solutions, contaminated labware (pipette tips, weighing paper), and rinsate from decontamination.
-
Segregation: Keep quinoline-based waste separate from incompatible materials, particularly strong oxidizing agents and strong acids.[8]
-
Container Requirements:
-
Select an Appropriate Container: Use a clean, sealable container made of a material compatible with the chemical waste (e.g., high-density polyethylene for liquids, a sealable bag or drum for solids).
-
Labeling: The container must be clearly and securely labeled before any waste is added. The label must include:
-
The words "Hazardous Waste "[11]
-
The full chemical name: "This compound "
-
Associated hazards (e.g., "Irritant," "Toxic")
-
The date accumulation started.
-
-
Lid Security: The container must have a secure, tight-fitting lid to prevent spills or the release of vapors.[3] Keep the container closed at all times except when adding waste.
-
Standard Operating Procedure (SOP) for Disposal
This step-by-step procedure ensures that all forms of waste are handled systematically and safely.
Step 1: Decontamination of Empty Containers
Empty containers that once held the chemical must be treated as hazardous waste.
-
Initial Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, the first rinse, and preferably all three, must be collected as liquid hazardous waste. [11] This rinsate contains residual amounts of the compound and must not be poured down the drain.
-
Container Disposal: After triple-rinsing, the container may be disposed of according to your institution's guidelines for decontaminated glassware or plastic.
Step 2: Collection of Solid Waste
This includes expired or unused solid chemicals, contaminated weighing paper, gloves, and other disposable labware.
-
Work in a Ventilated Area: Conduct all transfers within a chemical fume hood to minimize inhalation risk.[11]
-
Transfer Chemical: Carefully sweep or scoop the solid material. Avoid generating dust.[6]
-
Containment: Place the solid waste directly into your pre-labeled solid hazardous waste container. Seal the container immediately after the addition.
Step 3: Collection of Liquid Waste
This includes solutions from experiments and the rinsate collected during decontamination.
-
Designated Container: Use a pre-labeled liquid hazardous waste container.
-
Pour Carefully: Using a funnel, carefully pour the liquid waste into the container. Avoid splashing.
-
Secure Lid: Tightly seal the container lid immediately after adding the waste.
Step 4: Final Packaging and Temporary Storage
-
Final Inspection: Ensure all waste containers are clean on the outside, properly sealed, and accurately labeled.
-
Storage Location: Store the sealed waste containers in a designated and secured satellite accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. Do not allow waste to accumulate beyond institutional time or quantity limits.
Emergency Procedures for Spills & Exposure
In the event of an accident, a swift and correct response is critical.
-
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large, evacuate the immediate area.[4]
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 1.[6]
-
Containment: For liquid spills, use an inert absorbent material (e.g., clay, diatomaceous earth) to contain the spill.[4]
-
Clean-up: For solid spills, carefully sweep or vacuum (using a HEPA-filtered vacuum) the material to avoid creating dust.[6] Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container.[5]
-
Decontaminate: Wash the spill area thoroughly, collecting the cleaning water as hazardous waste.[6]
-
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][10]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[6][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][10]
-
The Disposal Workflow: A Visual Guide
This diagram illustrates the logical flow of the disposal process, from initial hazard assessment to final waste pickup.
Caption: Disposal workflow for this compound.
References
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005).
- Apollo Scientific. (n.d.). Ethyl 8-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate Safety Data Sheet.
- Chem-Impex. (n.d.). Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate.
- Thermo Fisher Scientific. (n.d.). Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%.
- ChemicalBook. (2025, July 19). 8-FLUORO-4-HYDROXYQUINOLINE - Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- BenchChem. (2025). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
- PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.
- ResearchGate. (2020, March). General synthetic route of quinoline derivatives.
- BenchChem. (2025). Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals.
- Fisher Scientific. (2025, December 19). Quinoline Safety Data Sheet.
- PubChem. (n.d.). Quinoline.
- ChemicalBook. (2025, July 2). 7-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER.
- ECHEMI. (n.d.). 8-FLUORO-4-HYDROXYQUINOLINE SDS, 63010-71-9 Safety Data Sheets.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. nj.gov [nj.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. 8-FLUORO-4-HYDROXYQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Handling Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
This document provides essential safety and logistical protocols for the handling and disposal of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS No. 63010-69-5).[1] As a fluorinated quinoline derivative, this compound is valuable in pharmaceutical research and organic synthesis, particularly in the development of novel therapeutic agents like anti-inflammatory and antimicrobial drugs.[2] However, its structural motifs—a quinoline core and a fluorine substituent—necessitate rigorous safety protocols to mitigate potential hazards. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
Hazard Assessment: A Proactive Approach
While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in readily available safety data sheets, its chemical structure allows for an expert assessment of its potential hazards. The quinoline backbone and its derivatives can be toxic, irritating to the skin, eyes, and mucous membranes.[3][4] Furthermore, organofluorine compounds require specialized handling due to their unique reactivity and potential biological effects.[5] Therefore, we must operate under the assumption that this compound may be harmful if swallowed, a skin/eye irritant, and potentially harmful if inhaled, especially in powdered form.[6][7]
Table 1: Inferred Hazard Profile and Rationale
| Potential Hazard | Structural Rationale and Supporting Evidence | Primary Exposure Routes |
| Eye Irritation/Damage | The parent compound, 8-fluoro-4-hydroxyquinoline, is classified as causing serious eye damage.[6][7] Direct contact of powdered material or solutions with eyes is likely to cause irritation or injury. | Splash, airborne powder |
| Skin Irritation/Sensitization | Quinolines and their derivatives are known skin irritants.[4][8] Some hydroxyquinolines may cause allergic skin reactions.[9] | Direct contact with solid or solutions |
| Respiratory Tract Irritation | Inhalation of fine dust particles of the solid compound can irritate the respiratory system. This is a common hazard for powdered organic chemicals.[8] | Inhalation of airborne powder |
| Toxicity if Swallowed | Many quinoline derivatives are classified as toxic or harmful if swallowed.[3][9] | Ingestion |
| Aquatic Toxicity | The related compound 8-Hydroxyquinoline is very toxic to aquatic life with long-lasting effects.[9] Halogenated organics should not be released into the environment.[10] | Improper disposal |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to prevent accidental exposure. The selection of PPE must be based on the specific task being performed (e.g., handling solid powder vs. working with solutions).
Table 2: Required PPE for Handling this compound
| Equipment | Specification | Purpose & Rationale | Citation |
| Hand Protection | Double Gloving: Nitrile or Neoprene gloves. | Provides a robust barrier against skin contact. Double gloving is recommended for handling fluorinated compounds and offers protection in case the outer glove is compromised. Always inspect gloves for degradation or punctures before use. | [5][8] |
| Eye Protection | Chemical Splash Goggles meeting ANSI Z87.1 standard. | Protects eyes from accidental splashes of solutions or contact with airborne powder. Standard safety glasses are insufficient. | [5][11] |
| Face Protection | Face Shield (worn over goggles). | Required when there is a significant risk of splashing, such as when handling larger quantities (>50g) or during vigorous mixing. This provides a secondary layer of protection for the entire face. | [5][11] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. Ensures maximum coverage of the arms and torso. | [8][11] |
| Respiratory Protection | N95 Particulate Respirator or higher. | Required when handling the solid, powdered form outside of a certified fume hood to prevent inhalation of dust particles. For handling solutions or when vapors may be generated, all work must be conducted within a chemical fume hood. | [5][8] |
Operational Plan: A Step-by-Step Workflow
This protocol ensures that the compound is handled in a controlled and safe manner from receipt to disposal.
Preparation and Pre-Handling
-
Designate a Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Assemble Materials: Before starting, ensure all necessary equipment (glassware, spatulas, solvents) and waste containers are inside the fume hood.
-
Don PPE: Put on all required PPE as detailed in Table 2 before handling the chemical container. This includes a lab coat, double gloves, and chemical splash goggles.
Handling the Solid Compound (Weighing)
-
Tare the Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.
-
Dispense Carefully: Open the container and use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid creating airborne dust. If dust is generated, an N95 respirator is essential.[8]
-
Seal Container: Promptly and securely close the main container of the chemical.
-
Record Weight: Record the final weight and proceed with your experimental procedure.
Preparing Solutions
-
Add Solvent Slowly: To the vessel containing the weighed solid, add the solvent slowly down the side of the vessel to avoid splashing.
-
Ensure Compatibility: Store the compound away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]
-
Labeling: All solutions must be clearly labeled with the chemical name, concentration, solvent, date, and appropriate hazard warnings.
The following diagram illustrates the core workflow for safely handling this compound.
Caption: Workflow for handling this compound.
Spill and Emergency Procedures
-
Small Spills (in Fume Hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite, sand).[5]
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate the spill area with an appropriate solvent and then wash thoroughly.[8]
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[6]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
-
Disposal Plan: Ensuring Environmental Compliance
Improper disposal of halogenated compounds can cause significant environmental harm.[9] A strict, compliant disposal plan is therefore non-negotiable.
-
Waste Segregation: All waste containing this compound, including contaminated solids (gloves, weigh boats, absorbent pads) and solutions, must be disposed of in a designated "Halogenated Organic Waste" container.[10][12]
-
CRITICAL: Do NOT mix halogenated waste with non-halogenated waste streams. Doing so is costly and violates disposal regulations.[12]
-
-
Container Management:
-
Use only approved, chemically compatible waste containers with secure, tight-fitting lids.[10]
-
The container must be clearly labeled with "Hazardous Waste," "Halogenated Organics," and a full list of its chemical contents.[12]
-
Keep the waste container closed at all times except when adding waste.[10]
-
-
Decontamination of Equipment:
-
All glassware and equipment that have come into contact with the compound should be decontaminated. Rinse with a suitable solvent (e.g., acetone, ethanol), and collect the rinsate in the halogenated waste container.
-
After the solvent rinse, wash the glassware thoroughly with soap and water.[8]
-
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EH&S) department or a certified waste disposal contractor.
By implementing these comprehensive safety and logistical measures, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific discoveries.
References
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%, Thermo Scientific™. Retrieved from [Link]
-
CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health (NIH), PubChem. (n.d.). Quinoline. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Fluorine. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
The ISDSS™. (n.d.). Ethyl 8 Fluoro 4 Hydroxyquinoline 3 Carboxylate – Chemical Risk Assessment (CRA) Download. Retrieved from [Link]
-
University of South Carolina Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. lobachemie.com [lobachemie.com]
- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8-FLUORO-4-HYDROXYQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
